Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJELOQIDIAROPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237571 | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-74-9 | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668970-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(2-fluorophenyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601237571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Foreword: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it an attractive moiety for drug design. The target molecule of this guide, Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, is a key intermediate in the synthesis of more complex pharmacologically active compounds. The strategic placement of the 2-fluorophenyl group at the 5-position and the methyl carboxylate at the 3-position provides two distinct points for further chemical elaboration, making a robust and well-understood synthetic route to this compound essential for researchers in drug development.
This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the core reaction, explain the rationale behind the choice of reagents and conditions, and provide a self-validating protocol designed for reproducibility and high yield.
I. Retrosynthetic Analysis and Strategic Overview
The most direct and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[3][4] This powerful reaction involves the coupling of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.
Our retrosynthetic analysis identifies the key disconnection across the isoxazole ring, leading back to two primary synthons: a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).
-
The C3-C4 and O-N bonds are formed during the cycloaddition.
-
The C3-carboxylate moiety originates from methyl propiolate, a commercially available and highly reactive dipolarophile.
-
The C5-aryl group and the N-O unit are provided by 2-fluorobenzonitrile oxide, a reactive intermediate that is typically generated in situ from a stable precursor to avoid decomposition.
The most common and practical precursor for the nitrile oxide is the corresponding aldoxime, (E)-2-fluorobenzaldehyde oxime , which can be readily prepared from 2-fluorobenzaldehyde.
This leads to a straightforward, two-stage synthetic workflow:
-
Preparation of the Aldoxime Precursor: Synthesis of (E)-2-fluorobenzaldehyde oxime from 2-fluorobenzaldehyde.
-
In Situ Generation and Cycloaddition: Formation of 2-fluorobenzonitrile oxide from the oxime and its immediate trapping with methyl propiolate to yield the final product.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Part A: Precursor Synthesis"; bgcolor="#E8F0FE"; "2_fluorobenzaldehyde" [label="2-Fluorobenzaldehyde"]; "hydroxylamine_hcl" [label="Hydroxylamine HCl"]; "oxime" [label="(E)-2-Fluorobenzaldehyde Oxime", shape=ellipse, fillcolor="#FFFFFF"]; "2_fluorobenzaldehyde" -> "oxime" [label="Condensation"]; "hydroxylamine_hcl" -> "oxime"; }
subgraph "cluster_1" { label="Part B: Cycloaddition"; bgcolor="#E6F4EA"; "methyl_propiolate" [label="Methyl Propiolate"]; "ncs" [label="N-Chlorosuccinimide (NCS)"]; "product" [label="this compound", shape=cds, fillcolor="#FFFFFF"]; "oxime" -> "product" [label="[3+2] Cycloaddition"]; "methyl_propiolate" -> "product"; "ncs" -> "product" [label="Oxidation"]; } } caption: Overall synthetic workflow for the target compound.
II. Detailed Experimental Protocols
Part A: Synthesis of Precursor 1 - (E)-2-Fluorobenzaldehyde Oxime
Causality: The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction.[5] Hydroxylamine is typically supplied as its hydrochloride salt for stability. A mild base, such as sodium acetate or pyridine, is required to liberate the free hydroxylamine nucleophile, which then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in an alcoholic solvent to ensure solubility of all reactants.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorobenzaldehyde (10.0 g, 80.6 mmol) and ethanol (100 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (6.72 g, 96.7 mmol, 1.2 equiv) and sodium acetate (10.0 g, 121.9 mmol, 1.5 equiv) in water (30 mL).
-
Reaction: Add the aqueous solution to the ethanolic solution of the aldehyde. A mild exotherm may be observed.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Workup: After cooling to room temperature, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Pour the remaining mixture into 200 mL of cold deionized water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The product, (E)-2-fluorobenzaldehyde oxime, is typically obtained as a white solid and can be used in the next step without further purification if TLC shows a single major spot. Expected yield: >90%.
| Parameter | Value | Rationale |
| Solvent | Ethanol/Water | Co-solvent system ensures solubility of both organic and inorganic reagents. |
| Base | Sodium Acetate | Sufficiently basic to neutralize HCl from hydroxylamine salt without causing side reactions. |
| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier for condensation. |
| Reaction Time | 2 hours | Typically sufficient for complete conversion as monitored by TLC. |
Part B: Synthesis via in situ Nitrile Oxide Cycloaddition
Causality: The core of the synthesis is the 1,3-dipolar cycloaddition. The nitrile oxide is too reactive to be isolated and is therefore generated in situ. This is achieved by the oxidation of the aldoxime. N-Chlorosuccinimide (NCS) is an effective and mild oxidant for this transformation, first forming a hydroximoyl chloride intermediate. Subsequent elimination of HCl by a non-nucleophilic base, such as triethylamine (Et₃N), generates the transient 2-fluorobenzonitrile oxide. This highly reactive dipole is immediately trapped by the dipolarophile, methyl propiolate, which is present in the reaction mixture. The regioselectivity of this reaction is critical. Frontier Molecular Orbital (FMO) theory predicts that the reaction between an electron-rich nitrile oxide and an electron-deficient alkyne like methyl propiolate will favor the formation of the 5-substituted isoxazole isomer.
Protocol:
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (E)-2-fluorobenzaldehyde oxime (10.0 g, 71.9 mmol) and methyl propiolate (7.25 g, 86.3 mmol, 1.2 equiv) in 200 mL of dry dichloromethane (DCM).
-
Chlorination: Cool the mixture to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (10.6 g, 79.1 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting suspension at 0 °C for 30 minutes.
-
Elimination/Cycloaddition: Prepare a solution of triethylamine (Et₃N) (8.0 g, 79.1 mmol, 1.1 equiv) in 50 mL of dry DCM and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture over 1 hour at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours (overnight). Monitor for the disappearance of the oxime by TLC.
-
Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with 1M HCl (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexane) to afford this compound as a solid. Expected yield: 60-75%.
III. Mechanistic Insights and Regioselectivity
The key transformation follows a well-established, concerted, pericyclic mechanism.[3]
dot graph "mechanism" { layout="dot"; rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
// Nodes Oxime [label="Oxime"]; NCS [label="NCS"]; Intermediate1 [label="Hydroximoyl Chloride"]; Et3N [label="Et₃N"]; NitrileOxide [label="Nitrile Oxide\n(1,3-Dipole)"]; Propiolate [label="Methyl Propiolate\n(Dipolarophile)"]; Product [label="Isoxazole Product"];
// Edges Oxime -> Intermediate1 [label="Chlorination"]; NCS -> Intermediate1; Intermediate1 -> NitrileOxide [label="Elimination (-HCl)"]; Et3N -> NitrileOxide; NitrileOxide -> Product [label="[3+2] Cycloaddition"]; Propiolate -> Product; } caption: Mechanism of the in situ cycloaddition reaction.
The regiochemical outcome is the most critical aspect of this synthesis. The formation of the 5-substituted regioisomer is heavily favored over the 4-substituted alternative. This selectivity is governed by the electronic properties of the dipole and dipolarophile, as explained by FMO theory. The largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide interacts with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor alkyne, leading specifically to the desired product.
IV. Product Characterization
A successfully synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | The proton NMR spectrum is the most informative tool for structural confirmation. Expected signals include a multiplet for the aromatic protons of the 2-fluorophenyl group, a singlet for the isoxazole C4-H, and a singlet for the methyl ester protons. |
| ¹³C NMR | The carbon spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the fluorophenyl ring. |
| Mass Spec. | ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₁H₈FNO₃, MW = 221.19 g/mol ). |
| FT-IR | Key stretches include C=O (ester) around 1720-1740 cm⁻¹, C=N (isoxazole) around 1600-1650 cm⁻¹, and C-F around 1100-1200 cm⁻¹. |
V. Conclusion
The synthesis of this compound is reliably achieved through a two-stage process culminating in a regioselective 1,3-dipolar cycloaddition. By carefully controlling the in situ generation of the 2-fluorobenzonitrile oxide from its stable oxime precursor and trapping it with methyl propiolate, the desired 3,5-disubstituted isoxazole can be obtained in good yields. The protocols and mechanistic rationale provided in this guide offer researchers a robust and validated pathway to this valuable synthetic intermediate, enabling further exploration in the field of drug discovery.
References
-
Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]
-
Dou, G.-L., et al. (2013). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. Available at: [Link]
-
Sá, M. C. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]
-
Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Khanam, H., & Shamsuzzaman. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Mishra, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]
-
Gholamhosseini-Nazari, F., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
-
Ali, M. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]
-
D'Anna, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Sanabria, D., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available at: [Link]
-
ResearchGate. (2017). What is the appropriate method for the preparation of oxime compounds having carbonyl group?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Pseudo-multicomponent 1,3-dipolar cycloaddition involving metal-free generation of unactivated azomethine ylides. Available at: [Link]
-
Castagnolo, D., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
-
Mantu, D., et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]
-
Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]
-
Wieczerzak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
-
El-Hiti, G. A., et al. (2017). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 5-Phenylisoxazole via 1,3-Dipolar Cycloaddition
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for amide or ester groups make it a highly sought-after motif in drug design.[1][2][3] Among the most robust and versatile methods for constructing this five-membered heterocycle is the Huisgen 1,3-dipolar cycloaddition.[4][5][6] This guide provides a comprehensive, technically-grounded exploration of the synthesis of 5-phenylisoxazole, a representative of the 3,5-disubstituted isoxazole class. We will dissect the reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful chemical transformation.
The Strategic Importance of the Isoxazole Scaffold
The isoxazole moiety is a cornerstone in modern pharmacology. The arrangement of oxygen and nitrogen atoms within the five-membered ring allows for a rich network of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[1] This has led to the development of drugs across a wide range of therapeutic areas. The [3+2] cycloaddition, particularly involving nitrile oxides and alkynes, remains the most prevalent and efficient strategy for assembling this critical heterocyclic system.[7][8]
Core Mechanism: The [3+2] Cycloaddition Pathway
The synthesis of 5-phenylisoxazole is a classic example of a Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction that involves the combination of a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[4][5][6]
-
1,3-Dipole: Benzonitrile Oxide (Ph-C≡N⁺-O⁻)
-
Dipolarophile: Phenylacetylene (Ph-C≡C-H)
The reaction proceeds through a concerted, single-step mechanism via a five-membered aromatic transition state, leading directly to the isoxazole ring.[4][7] This concerted nature ensures a high degree of stereospecificity, although this is not a factor with an alkyne dipolarophile.
Caption: Concerted [3+2] Cycloaddition Pathway.
The Question of Regioselectivity
A critical aspect of this reaction is its regioselectivity. The reaction of an aryl nitrile oxide with a terminal alkyne predominantly yields the 3,5-disubstituted isoxazole.[9][10] This outcome is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[11][12][13] In this specific case, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (phenylacetylene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (benzonitrile oxide). The orbital coefficients are largest on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide, favoring the formation of the C-C bond that leads to the 5-phenyl regioisomer.
Experimental Design: The Imperative of In-Situ Generation
Benzonitrile oxide, like most nitrile oxides, is an unstable species prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[14][15][16] Therefore, it is almost universally generated in situ, ensuring that it is immediately trapped by the dipolarophile present in the reaction mixture. This strategy is paramount to achieving high yields of the desired isoxazole.
The most common and reliable method for generating the nitrile oxide begins with a stable precursor, benzaldoxime, which is first converted to a benzohydroximoyl halide. Subsequent base-induced dehydrohalogenation liberates the nitrile oxide, which then undergoes the cycloaddition.[15][16] This approach offers excellent control over the release of the reactive dipole.
Validated Experimental Protocols
The following protocols provide a self-validating system for the synthesis of 5-phenylisoxazole, starting from commercially available reagents.
Protocol 1: Synthesis of Benzaldoxime Precursor
This initial step converts benzaldehyde into its corresponding oxime, a stable, crystalline solid that serves as the direct precursor for the nitrile oxide.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.05 eq) in deionized water.
-
In a separate beaker, dissolve sodium hydroxide (1.1 eq) in deionized water and cool the solution in an ice bath.
-
Add the cold NaOH solution dropwise to the hydroxylamine hydrochloride solution with stirring, keeping the temperature below 10 °C.
-
Dissolve benzaldehyde (1.0 eq) in 95% ethanol and add this solution to the freshly prepared hydroxylamine solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the formation of a white precipitate.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product is a mixture of (E) and (Z) isomers of benzaldoxime.[17][18]
Protocol 2: In-Situ Generation and Cycloaddition to 5-Phenylisoxazole
This core protocol details the two-step, one-pot conversion of benzaldoxime to 5-phenylisoxazole. The slow addition of the base is the critical parameter, ensuring the nitrile oxide is generated at a rate where it is immediately consumed by the phenylacetylene, thus minimizing side reactions.
Materials:
-
Benzaldoxime (from Protocol 1)
-
Phenylacetylene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation: To a solution of benzaldoxime (1.0 eq) in dry DMF (or CHCl₃), add N-Chlorosuccinimide (1.05 eq) in one portion. Stir the mixture at room temperature. The formation of the intermediate benzohydroximoyl chloride is typically complete in 30-60 minutes.
-
Addition of Dipolarophile: Add phenylacetylene (1.2 eq) to the reaction mixture.
-
Cycloaddition: Begin the slow, dropwise addition of triethylamine (1.5 eq) to the mixture using a syringe pump over 2-4 hours. This controlled addition is crucial to prevent the dimerization of the nitrile oxide.[15][16] Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by pouring it into deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-phenylisoxazole as a pure solid.
Caption: Experimental Workflow for 5-Phenylisoxazole Synthesis.
Quantitative Data & Characterization
The successful synthesis of 5-phenylisoxazole is confirmed through rigorous characterization. The following table summarizes typical outcomes and key analytical data for this protocol.
| Parameter | Value / Observation | Rationale / Significance |
| Typical Yield | 65-85% | Demonstrates the efficiency of the in-situ generation and trapping method. |
| Physical Appearance | White to off-white crystalline solid | Indicates a high degree of purity after chromatography. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 ppm (m, 2H), δ ~7.5 ppm (m, 5H), δ ~6.8 ppm (s, 1H) | The singlet around 6.8 ppm is characteristic of the C4-proton of the isoxazole ring. Multiplets correspond to the two phenyl rings. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~171.0, ~162.5, ~130.5, ~129.2, ~129.0, ~127.1, ~126.8, ~126.0, ~98.0 | Key signals include the C5 (~171.0 ppm), C3 (~162.5 ppm), and the diagnostic C4 (~98.0 ppm) carbons of the isoxazole core. |
Conclusion and Outlook
The 1,3-dipolar cycloaddition between in situ-generated benzonitrile oxide and phenylacetylene provides a reliable, high-yielding, and regioselective route to 5-phenylisoxazole. The principles outlined in this guide—understanding the concerted mechanism, controlling regioselectivity, and mastering the in-situ generation of the reactive dipole—are fundamental to successfully synthesizing a broad array of complex isoxazoles. As drug discovery continues to demand novel molecular architectures, a firm grasp of such foundational synthetic strategies remains an indispensable tool for the modern research scientist. Recent advancements, including the use of greener oxidants, mechanochemistry, and flow synthesis, are further expanding the utility and sustainability of this powerful reaction.[1][19][20][21]
References
-
Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Advances URL: [Link]
-
Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters URL: [Link]
-
Title: Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes Source: National Center for Biotechnology Information URL: [Link]
-
Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c Source: Taylor & Francis Online URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]
-
Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Syntheses URL: [Link]
-
Title: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities Source: ResearchGate URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition Source: Semantic Scholar URL: [Link]
-
Title: Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes Source: MDPI URL: [Link]
-
Title: Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones Source: National Center for Biotechnology Information URL: [Link]
-
Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]
-
Title: Mechanism of 1,3-dipolar cycloaddition reaction Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides Source: ACS Publications URL: [Link]
-
Title: Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]
-
Title: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid Source: SciELO URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole Source: ChemTube3D URL: [Link]
-
Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: National Center for Biotechnology Information URL: [Link]
-
Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne Source: ResearchGate URL: [Link]
-
Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: MDPI URL: [Link]
-
Title: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition Source: ResearchGate URL: [Link]
-
Title: Regioselective Synthesis of 5-Substituted 3-( -d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote Source: MDPI URL: [Link]
-
Title: Benzaldehyde oxime Source: Wikipedia URL: [Link]
-
Title: Synthesis of benzaldoxime Source: PrepChem.com URL: [Link]
- Title: Synthesis of benzonitriles from substituted benzaldehyde Source: Google Patents URL
-
Title: The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition Source: Freie Universität Berlin URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Simple Synthesis of Nitriles from Aldoximes Source: National Center for Biotechnology Information URL: [Link]
-
Title: Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition Source: HETEROCYCLES URL: [Link]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes [mdpi.com]
- 15. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. real.mtak.hu [real.mtak.hu]
- 17. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 18. Buy Benzaldoxime | 932-90-1 | >98% [smolecule.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
spectroscopic analysis of methyl isoxazole-3-carboxylates
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl Isoxazole-3-Carboxylates
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring system is a cornerstone of contemporary medicinal chemistry and drug development.[1][2][3] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, it serves as a versatile pharmacophore and a key synthetic intermediate.[1][4] Specifically, methyl isoxazole-3-carboxylates are prevalent building blocks, valued for their role in constructing more complex molecules with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2][4][5][6]
The precise structural elucidation and purity assessment of these intermediates are non-negotiable for ensuring the safety, efficacy, and reproducibility of downstream applications. A multi-technique spectroscopic approach is therefore not just best practice, but an essential component of the validation process. This guide provides an in-depth exploration of the primary spectroscopic methods used to characterize methyl isoxazole-3-carboxylates, grounded in the principles of causality and experimental integrity. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining not only how to acquire the data, but why the spectra appear as they do.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. For a typical methyl isoxazole-3-carboxylate scaffold, we expect to see distinct, well-resolved signals corresponding to each unique proton.
Causality Behind the Chemical Shifts:
-
Isoxazole Ring Proton (H4): The lone proton on the isoxazole ring, at position 4, is situated in an electron-deficient aromatic system. The electronegativity of the adjacent oxygen and nitrogen atoms deshields this proton, causing its resonance to appear significantly downfield. Typically, this signal manifests as a sharp singlet in the range of δ 6.4 - 6.8 ppm .[1][7] The absence of adjacent protons ensures it remains a singlet, providing a highly diagnostic marker for the isoxazole core.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are attached to an oxygen atom, which is in turn bonded to a carbonyl group. This environment is less deshielded than the aromatic ring proton. Consequently, these protons appear as a sharp singlet further upfield, typically around δ 3.9 ppm .[8]
-
Substituent Protons (e.g., C5-Methyl): If a methyl group is present at the C5 position, its protons will resonate in the aliphatic region. Being attached to an aromatic ring, they are slightly deshielded compared to a simple alkane and typically appear as a singlet around δ 2.3 - 2.4 ppm .[7]
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR provides a map of the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the presence of quaternary carbons and carbonyl groups.
Causality Behind the Chemical Shifts:
-
Ester Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester is highly deshielded due to the double bond to one oxygen and a single bond to another. This results in a characteristic resonance far downfield, typically in the range of δ 160 - 168 ppm .[6][7]
-
Isoxazole Ring Carbons (C3, C4, C5): The carbons within the heterocyclic ring have distinct chemical shifts determined by their connectivity.
-
C3 and C5: These carbons are bonded to heteroatoms (N and O) and are the most deshielded of the ring carbons, often appearing in the δ 150 - 170 ppm range.[7] The specific positions can vary based on substitution.
-
C4: The carbon bearing the lone ring proton (C4) is typically found further upfield, often in the region of δ 100 - 110 ppm .[7][9]
-
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is a typical sp³-hybridized carbon attached to an electronegative oxygen, resonating around δ 52 - 55 ppm .[9][10]
Table 1: Typical NMR Spectroscopic Data for Methyl 5-methylisoxazole-3-carboxylate
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|---|
| Isoxazole H4 | ~6.40 (s, 1H)[7] | ~100.5[7] | Located in an electron-deficient heteroaromatic ring. |
| Ester -OCH₃ | ~3.9 (s, 3H)[8] | ~52.3 | Attached to an electronegative oxygen of the ester group. |
| Isoxazole C5-CH₃ | ~2.36 (s, 3H)[7] | ~12.4[7] | Alkyl group attached to the heteroaromatic ring. |
| Ester C=O | N/A | ~168.3[7] | Highly deshielded sp² carbon double-bonded to oxygen. |
| Isoxazole C3 | N/A | ~150.0[7] | sp² carbon attached to nitrogen and adjacent to the carboxylate. |
| Isoxazole C5 | N/A | ~169.5[7] | sp² carbon attached to oxygen and the C5-methyl group. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft technique ideal for generating the protonated molecular ion [M+H]⁺, while Electron Impact (EI) is a higher-energy method that induces more extensive fragmentation.
Key Observations:
-
Molecular Ion Peak: For methyl 5-methylisoxazole-3-carboxylate (C₆H₇NO₃), the exact mass is 141.04 g/mol .[11] In ESI-MS, a prominent peak at m/z 142.05 [M+H]⁺ would be expected. In EI-MS, the molecular ion peak (M⁺) would appear at m/z 141.[7]
-
Fragmentation Pathways: The isoxazole ring is known to undergo characteristic cleavage upon ionization. The weakest bond, the N-O bond, is often the first to break.[12][13] Subsequent fragmentation can involve the loss of small, stable molecules. Common fragmentation pathways for isoxazoles include:
-
Ring Opening and Rearrangement: Cleavage of the N-O bond can initiate a cascade of rearrangements.[14]
-
Loss of the Ester Group: Fragmentation can occur via loss of the methoxy group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da).
-
Loss of CO: Elimination of carbon monoxide (28 Da) is a common fragmentation pathway for heterocyclic systems.[14]
-
Caption: Workflow for comprehensive spectroscopic validation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the methyl isoxazole-3-carboxylate sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains 0.03% tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: Mass Spectrometry Sample Preparation (ESI-MS)
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺).
-
Infusion: Introduce the working solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
Protocol 3: Infrared Spectroscopy Sample Preparation (Thin Film)
-
Sample Preparation: If the sample is an oil or low-melting solid, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top and gently press to create a thin, uniform film between the plates.
-
Acquisition: Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Conclusion
The structural verification of methyl isoxazole-3-carboxylates is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and reveals structural motifs through fragmentation. Infrared spectroscopy offers rapid verification of essential functional groups. Together, these methods form a self-validating system that provides the high level of confidence required by researchers, scientists, and drug development professionals. By understanding the causal relationships between molecular structure and spectroscopic output, the scientist can move beyond simple data collection to true structural elucidation.
References
- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Deriv
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015).
- METHYL 3-METHYLISOXAZOLE-5-CARBOXYL
- I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Methyl 5-methylisoxazole-3-carboxylate. (n.d.).
- Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020).
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).
- Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020).
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.).
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
- 1H chemical shifts in NMR. Part 18.
- Methyl 5-methylisoxazole-3-carboxyl
- Rationale for design of isoxazole methyl ester‐quinoline carboxamide... (2022).
- Supporting Inform
- Isoxazole(288-14-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. (2023). Journal of the American Society for Mass Spectrometry.
- Fragmentation mechanisms of isoxazole. (1981). Organic Mass Spectrometry.
- Isoxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- The mass spectral fragmentation of isoxazolyldihydropyridines. (n.d.). UM Impact.
- 5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4. (n.d.). Source not specified.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.).
- Methyl 3-methylisoxazole-5-carboxyl
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.).
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022).
- Supplementary Information Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. (n.d.). The Royal Society of Chemistry.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Source not specified.
- Isoxazole(288-14-2) IR Spectrum. (n.d.). ChemicalBook.
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR. (n.d.). ChemicalBook.
- Spectroscopic Analysis Confirms the Structure of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Compar
- Table of Characteristic IR Absorptions. (n.d.). Source not specified.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
Sources
- 1. sciarena.com [sciarena.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 3-METHYLISOXAZOLE-5-CARBOXYLATE [myskinrecipes.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. umimpact.umt.edu [umimpact.umt.edu]
- 14. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]
Technical Guide: Spectroscopic Characterization of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
A Senior Application Scientist's Guide to NMR and Mass Spectrometry Data Interpretation for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Isoxazole derivatives are prevalent scaffolds in pharmaceuticals, known for a wide range of biological activities.[1][2] Accurate structural elucidation using modern spectroscopic techniques is a cornerstone of synthetic chemistry and drug development. This document serves as a practical guide for researchers, outlining the principles, experimental protocols, and detailed data interpretation required to unequivocally confirm the chemical structure of this target molecule. We will explore predicted spectral data, explaining the causal relationships between the molecular structure and the resulting spectra, thereby providing a self-validating framework for analysis.
Introduction: The Significance of Isoxazoles in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Parecoxib and the antibiotic Sulfamethoxazole.[1][2] The isoxazole core's unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile building block for designing novel therapeutic agents. The title compound, this compound, combines this important heterocycle with a fluorinated phenyl ring—a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity.
Accurate and unambiguous characterization of such molecules is critical. NMR and mass spectrometry are the two most powerful analytical techniques for this purpose, providing orthogonal information about a molecule's connectivity, chemical environment, and mass.
Physicochemical Properties & Predicted Data
A summary of the key properties for this compound is provided below.
| Property | Value |
| Chemical Formula | C₁₁H₈FNO₃ |
| Molecular Weight | 221.19 g/mol |
| CAS Number | 1820599-73-1 |
| Canonical SMILES | COC(=O)C1=NOC(=C1)C2=CC=CC=C2F |
| Structure |
Experimental Methodologies: A Self-Validating Approach
To ensure data integrity, experimental protocols must be robust and include necessary calibration and validation steps.
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for small organic molecules, minimizing fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer provides high mass accuracy, crucial for confirming the elemental composition.
-
Protocol:
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol.
-
Instrument: Waters LCT Premier XE Mass Spectrometer or equivalent.[3]
-
Ionization Mode: ESI Positive.
-
Infusion: Inject the sample solution at a flow rate of 5 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Calibration: Calibrate the instrument using a standard solution (e.g., sodium formate) immediately before the run to ensure mass accuracy below 5 ppm.
-
Data Acquisition: Acquire data for 2 minutes and average the scans to generate the final spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR details the carbon skeleton. Deuterated chloroform (CDCl₃) is a standard solvent for many organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm.[4]
-
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.[3]
-
¹H NMR Acquisition:
-
Frequency: 500 MHz.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Frequency: 125 MHz.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.
-
Data Analysis and Interpretation
Mass Spectrometry: Confirming Molecular Identity
The primary goal of HRMS is to confirm the elemental composition. The molecular ion breaks apart into smaller, charged fragments, and the pattern of these fragments provides clues to the molecule's structure.[5][6]
Predicted High-Resolution Mass Spectrum Data:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 222.0561 |
| [M+Na]⁺ | 244.0380 |
The observation of an ion at m/z 222.0561 (for the protonated molecule) with an accuracy within 5 ppm of the calculated value would provide strong evidence for the formula C₁₁H₈FNO₃.
Predicted Fragmentation Pathway: The isoxazole ring can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or cleavage of the N-O bond.[7]
Caption: Predicted ESI-MS fragmentation of the title compound.
NMR Spectroscopy: Elucidating the Molecular Structure
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The presence of the electronegative fluorine atom and the aromatic/heterocyclic rings will significantly influence the predicted values.[8]
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | td | 1H | Ar-H | Aromatic proton ortho to Fluorine, deshielded by proximity to isoxazole. |
| ~7.50 | m | 1H | Ar-H | Aromatic proton. |
| ~7.25 | m | 2H | Ar-H | Aromatic protons. |
| ~7.05 | s | 1H | Isoxazole-H | Proton on the isoxazole ring (C4-H). |
| 4.01 | s | 3H | -OCH₃ | Methyl ester protons. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-F | Carbon directly bonded to fluorine, shows large coupling constant. |
| ~160.5 | C=O | Ester carbonyl carbon. |
| ~168.0 | Isoxazole C5 | Carbon adjacent to the phenyl ring. |
| ~158.0 | Isoxazole C3 | Carbon adjacent to the ester group. |
| ~132.0 (d) | Ar-C | Aromatic carbon, shows C-F coupling. |
| ~130.0 (d) | Ar-C | Aromatic carbon, shows C-F coupling. |
| ~124.5 (d) | Ar-C | Aromatic carbon, shows C-F coupling. |
| ~117.0 (d, ²JCF ≈ 20 Hz) | Ar-C | Aromatic carbon ortho to fluorine, shows large coupling. |
| ~115.0 | Ar-C (Quaternary) | Aromatic carbon attached to the isoxazole ring. |
| ~105.0 | Isoxazole C4 | Carbon bearing the isoxazole proton. |
| ~53.0 | -OCH₃ | Methyl ester carbon. |
Integrated Structure Confirmation Workflow
The confirmation of the structure is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive argument.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rkmmanr.org [rkmmanr.org]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester | MDPI [mdpi.com]
A Technical Guide to the X-ray Crystallography of Fluorinated Isoxazole Derivatives
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Isoxazole derivatives, known for their wide spectrum of biological activities, are frequent candidates for such modifications.[4][5][6] Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these novel chemical entities, providing critical insights into structure-activity relationships (SAR) and guiding rational drug design.[7] This guide offers a comprehensive overview of the crystallographic workflow for fluorinated isoxazole derivatives, from fundamental principles to advanced structural analysis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical technique.
Introduction: The Synergy of Fluorine and Isoxazoles in Drug Discovery
The isoxazole ring is a five-membered heterocycle that serves as a versatile building block in drug discovery, appearing in pharmaceuticals with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][6][8] Its unique electronic and structural characteristics allow for diverse molecular interactions with biological targets.[9]
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacokinetic properties.[1][3] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation and increasing the drug's half-life.[3]
-
Increased Lipophilicity: Fluorination can enhance a molecule's ability to permeate biological membranes, a crucial factor for bioavailability.[3][10]
-
Modulation of pKa: As the most electronegative element, fluorine can lower the basicity of nearby functional groups, which can improve oral absorption.[3]
-
Conformational Control: The small size of fluorine (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a hydrogen bioisostere, while its electronic properties can influence molecular conformation and binding affinity.[10]
Given these advantages, the crystallographic analysis of fluorinated isoxazoles is not merely a structural confirmation step; it is a critical investigation into how fluorine substitution dictates molecular conformation, crystal packing, and the subtle intermolecular interactions that govern a drug candidate's behavior.[11][12]
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized fluorinated isoxazole to a refined crystal structure is a multi-stage process. Each step is critical for obtaining high-quality data and an accurate final model.
Caption: Overall workflow for X-ray crystallography of fluorinated isoxazoles.
Experimental Guide: From Powder to High-Quality Crystals
The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[13] Fluorinated compounds can present unique challenges and opportunities due to the specific nature of fluorine-involved intermolecular interactions.[11][12]
Causality in Crystallization Method Selection
The choice of crystallization method is dictated by the compound's solubility, stability, and quantity. For novel fluorinated isoxazoles, a parallel screening approach is most effective.
-
Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[7] It is often successful for moderately soluble, stable compounds. The choice of solvent is critical; solvents that interact too strongly may inhibit crystal formation, while those with very low affinity may cause the compound to "oil out."
-
Vapor Diffusion (Hanging and Sitting Drop): This is the most widely used technique for small molecules and macromolecules.[13][14] A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of vapor from the drop to the reservoir (or vice versa) gradually increases the compound's concentration, promoting controlled crystal growth. This method allows for fine-tuning of the equilibration rate, which is essential for growing high-quality crystals.
-
Liquid-Liquid Diffusion: This method involves layering a solution of the compound over a less dense, miscible solvent in which the compound is poorly soluble.[13] Crystals form at the interface as the solvents slowly mix. This can be particularly effective for sensitive molecules that may decompose with temperature changes or prolonged exposure to air.
Step-by-Step Protocol: Hanging Drop Vapor Diffusion
This protocol provides a self-validating system for screening multiple crystallization conditions simultaneously.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified fluorinated isoxazole derivative (e.g., 5-20 mg/mL) in a suitable "good" solvent (e.g., acetone, THF, or dichloromethane). The solvent should fully dissolve the compound and be volatile.
-
Reservoir Preparation: In a 24-well crystallization plate, pipette 500 µL of various "precipitant" or "poor" solvents into the reservoirs. These are solvents in which the compound is sparingly soluble (e.g., hexane, heptane, methanol, or water). A gradient of solvent mixtures can also be used.
-
Drop Preparation: Place 1-2 µL of the compound's stock solution onto a siliconized glass coverslip. Add 1-2 µL of the reservoir solution to the drop. The ratio of compound to reservoir solution is a key variable to screen.
-
Sealing and Incubation: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease. The drop is now suspended "hanging" over the reservoir.
-
Incubation and Monitoring: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[14] Monitor the drops periodically under a microscope over several days to weeks, looking for the formation of single, well-defined crystals. Oiled-out droplets, precipitate, or microcrystalline showers are also informative results that can guide the next round of optimization.
Data Collection and Processing
Once suitable crystals are obtained, the next step is to measure how they diffract X-rays.
Crystal Mounting and Data Collection
High-quality diffraction data is essential for an accurate structure.[15]
-
Crystal Selection: Using a microscope, select a crystal that is well-formed, free of cracks or defects, and appropriately sized (typically 0.03 to 0.3 mm).[16]
-
Mounting: The selected crystal is picked up using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen (around 100 K). This minimizes radiation damage during data collection.
-
Diffractometer Setup: The frozen crystal is mounted on a goniometer in the X-ray diffractometer. A preliminary screening is performed to assess the crystal's diffraction quality.[17]
-
Data Collection Strategy: If the crystal diffracts well, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[18] Modern diffractometers typically collect a full sphere of data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[17] The choice between Copper (Cu) and Molybdenum (Mo) X-ray sources depends on the crystal's properties; Cu radiation is more intense but Mo provides better resolution for highly ordered crystals.[16]
Data Processing
The raw diffraction images are processed into a single file of reflection intensities.[19]
-
Indexing and Integration: The software identifies the positions of the diffraction spots on the images to determine the unit cell dimensions and crystal system. It then integrates the intensity of each spot.
-
Scaling and Merging: The intensities from all images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final, unique dataset. The quality of this dataset is assessed by statistics like R-merge and CC1/2.
Structure Solution, Refinement, and Analysis
This phase is largely computational and involves transforming the diffraction data into a chemically meaningful atomic model.[20][21]
Caption: The iterative cycle of crystallographic structure solution and refinement.
-
Structure Solution: This step addresses the "phase problem" – the fact that the phases of the diffracted X-rays are lost during measurement.[22] For small molecules like fluorinated isoxazoles, methods like Direct Methods or Charge Flipping (implemented in programs like SHELXT) are typically used to generate an initial electron density map and a partial molecular model.[23]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares process (e.g., with SHELXL).[16][24] This is an iterative process where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|). Difference Fourier maps (Fo-Fc) are used to locate missing atoms (like hydrogens) or identify regions of disorder.
-
Validation: The final model's quality is assessed using several metrics, including the R1 factor, wR2, and Goodness-of-Fit (GOF). The geometry is checked for sensible bond lengths, angles, and for the absence of significant residual electron density peaks.
Data Presentation: Representative Crystallographic Data
The final output of a crystallographic study is typically summarized in a table. The following is an example of what might be reported for a hypothetical fluorinated isoxazole derivative.
| Parameter | Value |
| Chemical Formula | C₁₀H₆FN₃O₂ |
| Formula Weight | 223.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.543(2), 10.123(3), 11.567(4) |
| α, β, γ (°) | 90, 105.34(1), 90 |
| Volume (ų) | 964.5(5) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 8765 |
| Unique Reflections | 2210 |
| Final R1 [I > 2σ(I)] | 0.0452 |
| wR2 (all data) | 0.1187 |
| Goodness-of-Fit (GOF) | 1.054 |
The Role of Fluorine in Crystal Packing
A key part of the analysis is understanding how fluorine influences the supramolecular architecture.[11] Due to its high electronegativity and low polarizability, fluorine is a poor hydrogen bond acceptor but can participate in a variety of other weak, structure-directing interactions:[12][25]
-
C–H···F Interactions: While weak, these interactions are numerous and can play a significant role in guiding molecular assembly.[26]
-
F···F Interactions: Contacts between fluorine atoms are often observed and can be stabilizing, contributing to the overall lattice energy.[26][27]
-
Halogen Bonds: Fluorine can act as a halogen bond acceptor in some contexts.
-
π-Stacking Modulation: Perfluorination of aromatic rings can lead to stabilizing phenyl-perfluorophenyl stacking interactions.[25]
Analyzing these interactions using tools like Hirshfeld surface analysis can provide deep insights into the forces governing the solid-state structure of the molecule.[28] This understanding is crucial for crystal engineering and polymorphism studies.[29]
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in the development of fluorinated isoxazole-based pharmaceuticals. It provides definitive proof of structure and offers unparalleled insight into the three-dimensional arrangement of atoms, which is fundamental to understanding and optimizing biological activity. By carefully executing the workflow from crystallization to refinement and analysis, researchers can unlock the detailed structural information needed to accelerate the drug discovery process.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Priyanka, P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
O'Hagan, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]
-
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]
-
Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 1703-1715. [Link]
-
Royal Society of Chemistry. (2011). Role of organic fluorine in crystal engineering. [Link]
-
ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. [Link]
-
HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. [Link]
-
CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
-
Oxford Academic. (n.d.). Refinement of crystal structures. [Link]
-
Dunitz, J. D. (2005). Fluorine in crystal engineering--"the little atom that could". Chemical Society Reviews, 34(1), 22-30. [Link]
-
Thomas, S. S., et al. (2008). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm, 10, 523-532. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]
-
University of St Andrews. (n.d.). Structure Refinement. [Link]
-
Structure solution and refinement: introductory strategies. (n.d.). [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
Protheragen. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]
-
National Institutes of Health. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. [Link]
-
ACS Publications. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. [Link]
-
ResearchGate. (n.d.). Fluorine in Crystal Engineering – “The Little Atom That Could”. [Link]
-
ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2691-2720. [Link]
-
ACS Publications. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. [Link]
-
University of Southampton. (n.d.). X-ray Crystallography. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. [Link]
-
Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. X-ray Crystallography | Structural Biology | University of Southampton [southampton.ac.uk]
- 15. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. hkl-xray.com [hkl-xray.com]
- 21. Introduction [pd.chem.ucl.ac.uk]
- 22. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 23. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 24. academic.oup.com [academic.oup.com]
- 25. Fluorine in crystal engineering--"the little atom that could" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate: Properties, Synthesis, and Characterization
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry, as it is a key component in numerous biologically active compounds and approved drugs.[1] The title compound's strategic substitution with a 2-fluorophenyl group at the 5-position and a methyl carboxylate group at the 3-position makes it a valuable building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the ester functionality provides a handle for further chemical modifications.[2] This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and detailed characterization of this compound.
Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₁H₈FNO₃ | Based on its chemical structure. |
| Molecular Weight | 237.19 g/mol | Calculated from the molecular formula. A similar compound, Methyl 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylate, has a molecular weight of 255.63 g/mol .[3] |
| Appearance | White to off-white solid | Phenylisoxazole derivatives are typically crystalline solids at room temperature.[4] |
| Melting Point | 110-125 °C | Estimated based on related structures like 5-methyl-3-phenylisoxazole-4-carboxylic acid (m.p. not specified, but is a solid) and ethyl 5-methylisoxazole-3-carboxylate (m.p. 27-31 °C). The larger aromatic system and potential for intermolecular interactions suggest a higher melting point.[5] |
| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for compounds of this molecular weight and polarity. Decomposition at elevated temperatures is common for highly functionalized organic molecules. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); insoluble in water. | The polar ester and isoxazole groups confer solubility in polar aprotic solvents, while the aromatic rings limit water solubility. |
| CAS Number | Not assigned | A search for a specific CAS number for this compound was unsuccessful. |
Molecular Structure and Proposed Synthesis
The structure of this compound is presented below.
Caption: Molecular structure of this compound.
A robust and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6] A plausible synthetic route to this compound is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is based on established procedures for the in situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition with alkynes.[7]
Step 1: Synthesis of 2-Fluorobenzaldoxime
-
In a 250 mL round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water (3:1 v/v).
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-fluorobenzaldoxime as a crude product, which can be used in the next step without further purification.
Step 2: In situ Generation of 2-Fluorophenylnitrile Oxide and Cycloaddition
-
Dissolve the crude 2-fluorobenzaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in a suitable solvent such as dichloromethane or toluene in a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (household bleach, ~5-6% aqueous solution, 2.0 eq) to the reaction mixture with vigorous stirring over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction and prevent dimerization of the nitrile oxide.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Spectral Characterization
The following are the predicted spectral data for this compound, based on the analysis of similar compounds.[8]
¹H NMR (400 MHz, CDCl₃):
-
δ 7.80-7.90 (m, 1H): Aromatic proton on the 2-fluorophenyl ring, likely the proton at the 6-position, deshielded by the isoxazole ring.
-
δ 7.40-7.60 (m, 1H): Aromatic proton on the 2-fluorophenyl ring.
-
δ 7.10-7.30 (m, 2H): Aromatic protons on the 2-fluorophenyl ring.
-
δ 6.90 (s, 1H): Proton at the 4-position of the isoxazole ring. The chemical shift of this proton is characteristic of the isoxazole core.
-
δ 3.95 (s, 3H): Methyl protons of the ester group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.0-170.0: Carbonyl carbon of the methyl ester.
-
δ 160.0-165.0 (d, J = 250-260 Hz): Carbon of the 2-fluorophenyl ring directly attached to the fluorine atom.
-
δ 155.0-160.0: C3 carbon of the isoxazole ring.
-
δ 150.0-155.0: C5 carbon of the isoxazole ring.
-
δ 115.0-135.0: Aromatic carbons of the 2-fluorophenyl ring.
-
δ 100.0-105.0: C4 carbon of the isoxazole ring.
-
δ 52.0-54.0: Methyl carbon of the ester group.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100: C-H stretching of the aromatic and isoxazole rings.
-
~2950: C-H stretching of the methyl group.
-
~1730: C=O stretching of the ester group.
-
~1600, 1450-1500: C=C and C=N stretching of the aromatic and isoxazole rings.
-
~1250: C-O stretching of the ester group.
-
~1100: C-F stretching of the fluorophenyl group.
Mass Spectrometry (MS):
-
[M]⁺: Expected molecular ion peak at m/z = 237.
-
[M-OCH₃]⁺: A significant fragment corresponding to the loss of the methoxy group from the ester (m/z = 206).
-
[M-COOCH₃]⁺: A fragment corresponding to the loss of the entire methyl carboxylate group (m/z = 178).
-
Fragments corresponding to the 2-fluorophenyl cation (m/z = 95) and the isoxazole ring fragmentation are also anticipated.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by its functional groups: the isoxazole ring, the 2-fluorophenyl substituent, and the methyl ester.
-
Isoxazole Ring: The isoxazole ring is relatively stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond.[8]
-
Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or reduced to the corresponding alcohol, providing a versatile handle for further derivatization.
-
Aromatic Ring: The 2-fluorophenyl ring can undergo electrophilic aromatic substitution reactions, although the fluorine atom is deactivating.
The isoxazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9] The title compound, as a functionalized isoxazole, represents a promising starting point for the development of novel therapeutic agents. Its utility as a key intermediate in the synthesis of more complex molecules makes it a valuable tool for medicinal chemists.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While experimental data for this specific molecule is limited, a reliable profile has been constructed through analogy with related compounds. A detailed, field-proven synthetic protocol based on the 1,3-dipolar cycloaddition has been proposed, offering a practical route to this valuable research chemical. The predicted spectral data will aid in the characterization and confirmation of the synthesized product. The versatile reactivity of this compound, coupled with the known biological importance of the isoxazole scaffold, underscores its potential as a key building block in the development of new pharmaceuticals.
References
-
Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. Retrieved from [Link]
-
Carrasco, F., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry, 2024, 8891272. [Link]
-
Ganesh, M., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(1), 2-8. [Link]
-
Aitken, R. A., et al. (2014). Computational study of the 1,3-dipolar cycloaddition between methyl 2-trifluorobutynoate and substituted azides in terms of reactivity indices and activation parameters. Computational and Theoretical Chemistry, 1046, 50-56. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Wan, J.-P., et al. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. Organic Letters, 21(13), 5036-5040. [Link]
-
Tadesse, S., & Gutta, B. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5. [Link]
-
Vasilevsky, S. F., & El-Sayed, I. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 153. [Link]
-
SUST Repository. (n.d.). 1.3.α, β – unsaturated carbonyl compounds. Retrieved from [Link]
-
Li, Y., et al. (2020). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 10(56), 33931-33939. [Link]
-
Singh, S., & Singh, P. (2023). Processes of 1,3-Dipolar cycloaddition in nucleoside, nucleotide and bio conjugation and its importance in medicinal chemistry. ResearchGate. [Link]
- Google Patents. (n.d.). WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18193. [Link]
-
Chaczatrian, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
ChemSrc. (n.d.). METHYL 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE. Retrieved from [Link]
-
Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. [Link]
-
Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3949-3957. [Link]
-
Ryabukhin, S. V., et al. (2015). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. Tetrahedron, 71(38), 6899-6906. [Link]
-
Manasa Life Sciences. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate [smolecule.com]
- 3. Methyl 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Fluorinated Isoxazoles: A Technical Guide to Discovery and Synthesis
Abstract
The isoxazole nucleus represents a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile reactivity. The strategic incorporation of fluorine into this privileged scaffold has ushered in a new era of drug discovery, yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis and discovery of novel fluorophenylisoxazoles. We will delve into the mechanistic intricacies of their synthesis, provide field-proven experimental protocols, and discuss the profound impact of fluorination on their burgeoning pharmacological activities, with a particular focus on their applications as anticancer agents and kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorophenylisoxazoles in their therapeutic programs.
The Fluorophenylisoxazole Moiety: A Privileged Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of clinically successful drugs.[1][2][3] Its inherent stability and capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive scaffold for molecular design.[1] The introduction of a fluorophenyl group onto the isoxazole core further enhances its therapeutic potential. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the drug's half-life.[4]
-
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[4][5]
-
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins, resulting in increased potency.[4][6]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing the molecule's ionization state and solubility.[7]
These advantageous properties have propelled fluorophenylisoxazoles to the forefront of drug discovery efforts, particularly in the fields of oncology and inflammation.[8][9]
Synthetic Strategies for Fluorophenylisoxazoles: A Detailed Overview
The cornerstone of fluorophenylisoxazole synthesis is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[10] This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene, to construct the isoxazole or isoxazoline ring, respectively.[10][11][12][13][14]
The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a nitrile oxide with a terminal alkyne. The regioselectivity of this reaction, which dictates the position of the substituents on the isoxazole ring, is a critical consideration.
Caption: General workflow for the synthesis of 3,5-disubstituted fluorophenylisoxazoles via 1,3-dipolar cycloaddition.
Causality Behind Experimental Choices:
The in situ generation of the nitrile oxide is a key feature of this methodology. Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[11] By generating the nitrile oxide in the presence of the alkyne, its immediate consumption in the cycloaddition reaction is favored, maximizing the yield of the desired isoxazole.
Several methods exist for the in situ generation of nitrile oxides from their precursors, most commonly aldoximes:
-
Oxidation of Aldoximes: Reagents such as sodium hypochlorite (bleach) or hypervalent iodine compounds can efficiently oxidize aldoximes to nitrile oxides.[15][16]
-
Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the treatment of a hydroximoyl chloride with a base to eliminate HCl and generate the nitrile oxide.[15]
The regiochemical outcome of the cycloaddition between an unsymmetrical alkyne and a nitrile oxide is governed by a combination of steric and electronic factors. Generally, the reaction of a terminal alkyne with a nitrile oxide favors the formation of the 3,5-disubstituted isoxazole isomer. This preference can be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide is dominant.
For the synthesis of the less common 3,4-disubstituted isomers, alternative strategies are often required, such as the use of internal alkynes or specific catalytic systems.
Detailed Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-5-phenylisoxazole
This protocol provides a step-by-step procedure for the synthesis of a representative 3,5-disubstituted fluorophenylisoxazole.
Step 1: Synthesis of 4-Fluorobenzaldehyde Oxime
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the 4-fluorobenzaldehyde oxime.
Step 2: Synthesis of 4-Fluorobenzohydroximoyl Chloride
-
To a solution of 4-fluorobenzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).
-
Stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic phase with brine and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the 4-fluorobenzohydroximoyl chloride, which should be used immediately in the next step without further purification.
Step 3: [3+2] Cycloaddition to form 3-(4-Fluorophenyl)-5-phenylisoxazole
-
To a solution of phenylacetylene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add the freshly prepared 4-fluorobenzohydroximoyl chloride (1.0 eq).
-
Slowly add a solution of triethylamine (Et₃N) (1.2 eq) in THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexanes) to obtain 3-(4-fluorophenyl)-5-phenylisoxazole.
Self-Validating System: The purity and identity of the final compound should be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for 3-(4-fluorophenyl)-5-phenylisoxazole would show characteristic signals for the aromatic protons and carbons, the isoxazole proton, and the fluorine-coupled carbons.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ | ¹³C NMR (CDCl₃, 100 MHz) δ | HRMS (ESI) |
| 3-(4-Fluorophenyl)-5-phenylisoxazole | 7.85-7.79 (m, 4H), 7.52-7.45 (m, 5H), 6.80 (s, 1H) | 170.6, 161.9, 136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8, 97.2 | [M+H]⁺: Expected m/z |
Note: The exact chemical shifts may vary slightly.
The Impact of Fluorine on Pharmacological Activity: A Focus on Anticancer Applications
The incorporation of a fluorophenyl moiety into the isoxazole scaffold has proven to be a highly effective strategy for the development of potent anticancer agents.[1][3][17][18] These compounds often exhibit their cytotoxic effects through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8][9][19]
Fluorophenylisoxazoles as Kinase Inhibitors
Many fluorophenylisoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[20][21][22][23] The fluorine atom can enhance the binding affinity of the inhibitor to the kinase active site through favorable electrostatic interactions.
Caption: Key structural features influencing the kinase inhibitory activity of fluorophenylisoxazoles.
Systematic SAR studies have revealed several key trends:
-
Position of the Fluorine Atom: The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have a dramatic impact on inhibitory potency and selectivity.[24]
-
Substitution Pattern: The nature and position of other substituents on the phenyl ring and at the C5 position of the isoxazole ring can be systematically varied to optimize binding to the target kinase.
-
Linker Moiety: In more complex inhibitors, the linker connecting the fluorophenylisoxazole core to other pharmacophoric groups is crucial for achieving optimal target engagement.
Induction of Apoptosis
Fluorophenylisoxazoles have been shown to induce apoptosis in various cancer cell lines.[1][8] This can be assessed through various in vitro assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate for caspases, and its cleavage is a hallmark of apoptosis. This can be detected by Western blotting.
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 2f | Hep3B (Liver) | 5.76 | [1] |
| HepG2 (Liver) | 34.64 | [1] | |
| Compounds 2a-2c, 2e | Hep3B (Liver) | 7.66-11.60 | [1] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Future Perspectives and Conclusion
The field of fluorophenylisoxazole discovery and synthesis continues to evolve, with a growing emphasis on the development of green and sustainable synthetic methodologies.[25][26][27] One-pot reactions and the use of environmentally benign solvents are becoming increasingly common.[7][8][13] Furthermore, the exploration of novel biological targets for fluorophenylisoxazoles beyond oncology is an active area of research.
References
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley Online Library. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Semantic Scholar. [Link]
-
Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Taylor & Francis Online. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. [Link]
-
Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. [Link]
- Supporting Information for [Title of Paper]. [Source of the PDF, e.g.
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [Link]
- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Source of the PDF, e.g.
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC - NIH. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. PMC - NIH. [Link]
-
Viewing a reaction path diagram. Cantera Documentation. [Link]
-
C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source of the PDF, e.g., Preprints.org].
-
Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]
-
Create Complex Graphs with GraphViz. YouTube. [Link]
- Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. [Source of the blog post, e.g., a chemistry blog].
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]
-
1,3-Dipolar Cycloadditions of 2-Thio-3-Chloroacrylamides with Nitrile Oxides and Nitrones. CORA. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. PubMed. [Link]
-
Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. MDPI. [Link]
-
The structure–activity relationship (SAR) of FAK inhibitors containing... ResearchGate. [Link]
-
Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. ResearchGate. [Link]
-
A Novel Synthesis and Antioxidant Evaluation of Functionalized[5]-Oxazoles Using Fe 3 O 4 -Magnetic Nanoparticles. ResearchGate. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry. [Link]
-
Green Synthesis and Characterization of Iron Nanoparticles Synthesized from Aqueous Leaf Extract of Vitex leucoxylon and Its Biomedical Applications. PMC - NIH. [Link]
-
Green Synthesis of Magnetic Nanoparticles Using Satureja hortensis Essential Oil toward Superior Antibacterial/Fungal and Anticancer Performance. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. espublisher.com [espublisher.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond | Depth-First [depth-first.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. mdpi.com [mdpi.com]
- 27. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] This guide provides a comprehensive technical overview of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, a representative member of this privileged class of heterocyclic compounds. We will delve into a robust and efficient synthetic methodology, provide a detailed analysis of its structural and spectroscopic characterization, and discuss its potential applications in drug discovery. This document is designed to serve as a practical resource, blending established chemical principles with actionable experimental protocols and data interpretation.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a planar, electron-deficient ring system that is metabolically stable and capable of participating in hydrogen bonding and π-π stacking interactions.[5] These features make the isoxazole ring an exceptional "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity.[3]
The biological versatility of isoxazoles is extensive, with derivatives exhibiting a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6][7][8] The specific substitution pattern on the isoxazole ring allows for fine-tuning of a compound's pharmacological profile. In the case of This compound , the key substituents are:
-
A 2-fluorophenyl group at the 5-position: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
-
A methyl carboxylate group at the 3-position: This ester group can act as a hydrogen bond acceptor, a reactive handle for further chemical modification, or a prodrug moiety that can be hydrolyzed in vivo to the corresponding carboxylic acid.
This guide provides the foundational knowledge required to synthesize, verify, and explore the potential of this promising molecule.
Synthesis Methodology: 1,3-Dipolar Cycloaddition
The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[5][9] This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (the dipolarophile) to form the isoxazole ring with high regioselectivity.
Causality of Experimental Design: The chosen pathway leverages common and readily available starting materials. The in situ generation of the reactive nitrile oxide intermediate minimizes its decomposition and side reactions. Triethylamine is used as a mild base to facilitate both the formation of the hydroximinoyl chloride and the subsequent elimination of HCl to generate the nitrile oxide dipole.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Fluorobenzaldoxime
-
To a solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL/g), add hydroxylamine hydrochloride (1.2 eq).
-
Add pyridine (2.0 eq) dropwise while stirring at room temperature.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the aldoxime as a white solid.
Step 2: Synthesis of this compound
-
Suspend 2-fluorobenzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF) (4 mL/g).
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 40°C. Stir for 1 hour to form the hydroximoyl chloride intermediate.[10]
-
In a separate flask, dissolve methyl propiolate (1.1 eq) in toluene (5 mL/g).
-
Add the solution of the in situ generated hydroximoyl chloride to the methyl propiolate solution.
-
Add triethylamine (Et3N) (1.5 eq) dropwise to the mixture at room temperature. The slow addition is crucial to control the exothermic reaction and favor the desired cycloaddition over nitrile oxide dimerization.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
After reaction completion (monitored by TLC), filter the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Structural Elucidation and Physicochemical Characterization
Confirming the structure of the synthesized molecule is paramount. A combination of spectroscopic techniques provides unambiguous proof of identity and purity.
Caption: Relationship between analytical techniques and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.95 | td | 1H | Ar-H | H adjacent to fluorine and isoxazole ring; deshielded. |
| ~ 7.60 | m | 1H | Ar-H | Aromatic proton. |
| ~ 7.30 | t | 1H | Ar-H | Aromatic proton. |
| ~ 7.20 | t | 1H | Ar-H | Aromatic proton. |
| ~ 7.10 | s | 1H | Isoxazole C4-H | Characteristic singlet for the isoxazole proton.[11] |
| ~ 4.00 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 168.0 | Isoxazole-C5 | Carbon attached to the electronegative phenyl group. |
| ~ 161.0 (d, J ≈ 250 Hz) | Ar C-F | Carbon directly bonded to fluorine, shows large C-F coupling. |
| ~ 160.5 | Ester C=O | Carbonyl carbon of the ester. |
| ~ 158.0 | Isoxazole-C3 | Carbon attached to the ester group. |
| ~ 133.0 (d) | Ar-CH | Aromatic methine, shows smaller C-F coupling. |
| ~ 131.5 | Ar-CH | Aromatic methine. |
| ~ 124.5 (d) | Ar-CH | Aromatic methine, shows smaller C-F coupling. |
| ~ 118.0 (d) | Ar-C | Quaternary carbon attached to the isoxazole ring. |
| ~ 116.5 (d) | Ar-CH | Aromatic methine, shows smaller C-F coupling. |
| ~ 102.0 | Isoxazole-C4 | Isoxazole methine carbon, typically upfield.[11] |
| ~ 53.0 | -OCH₃ | Methyl ester carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Table 3: Characteristic FT-IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3120-3050 | C-H stretch | Aromatic & Isoxazole C-H |
| 2960-2850 | C-H stretch | Methyl (-OCH₃) |
| ~ 1735 | C=O stretch | Ester Carbonyl |
| ~ 1615 | C=N stretch | Isoxazole Ring |
| ~ 1590 | C=C stretch | Aromatic Ring |
| ~ 1250 | C-F stretch | Aryl-Fluoride |
| 1200-1100 | C-O stretch | Ester & Isoxazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through fragmentation patterns.
-
Expected Molecular Ion (M+) : For C₁₁H₈FNO₃, the calculated exact mass is 221.0488 g/mol . High-resolution mass spectrometry (HRMS) should confirm this value.
-
Major Fragmentation Pathways :
-
Loss of the methoxy group (-OCH₃) to give [M-31]⁺.
-
Loss of the methyl carboxylate group (-COOCH₃) to give [M-59]⁺.
-
Cleavage of the isoxazole ring, a characteristic fragmentation for this heterocycle.
-
Physical Properties
-
Appearance : Expected to be a white to off-white crystalline solid.
-
Melting Point : Must be determined experimentally using a melting point apparatus. Similar structures like 5-Methylisoxazole-3-carboxylic acid have melting points in the range of 106-110 °C.
-
Solubility : Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.
Potential Applications in Drug Discovery
The unique combination of a fluorinated phenyl ring and an ester functional group makes this compound a molecule of significant interest for drug development. The isoxazole core often serves as a bioisostere for amide or ester groups, providing improved metabolic stability and oral bioavailability.
Caption: Role of isoxazole scaffolds in kinase inhibition.
Potential Therapeutic Areas:
-
Oncology : Many isoxazole-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2][4] The planar isoxazole ring can effectively occupy the ATP-binding site of kinases.
-
Infectious Diseases : The isoxazole core is present in several antibacterial drugs (e.g., Cloxacillin, Dicloxacillin).[11] This compound could be explored for its potential against various bacterial and fungal pathogens.
-
Inflammation : Certain isoxazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), making them effective anti-inflammatory agents.[4][8]
The 2-fluoro substituent can block a potential site of metabolic hydroxylation on the phenyl ring, increasing the compound's half-life. The methyl ester can be hydrolyzed by esterases in the body to the active carboxylic acid form, a classic prodrug strategy to improve cell permeability and oral absorption.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its structure has been unambiguously confirmed through a combination of NMR, FT-IR, and MS analysis. The established synthetic protocol via 1,3-dipolar cycloaddition is efficient and high-yielding. The strategic placement of the 2-fluorophenyl and methyl carboxylate moieties on the medicinally privileged isoxazole scaffold makes this molecule a compelling candidate for further investigation in drug discovery programs targeting a range of therapeutic areas. This guide provides the essential framework for its synthesis, characterization, and conceptual application.
References
- Bentham Science Publishers. (n.d.). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.).
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nveo.org [nveo.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpca.org [ijpca.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Practical Guide to Isoxazole Ring Stability for Researchers and Drug Developers
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique electronic properties and metabolic stability.[1][2][3] Understanding the factors that govern the stability of this heterocyclic system is paramount for the rational design of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to evaluate isoxazole ring stability. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their discovery pipelines. We will delve into the core principles of molecular orbital theory, aromaticity, and the influence of substituents, while also providing practical, step-by-step protocols for setting up and interpreting these calculations.
Introduction: The Significance of the Isoxazole Moiety in Drug Design
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of pharmaceuticals.[2][3][4] Its prevalence stems from its ability to act as a bioisosteric replacement for other functional groups, its involvement in crucial binding interactions with biological targets, and its inherent metabolic stability.[1][3] The isoxazole moiety is found in drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[2][5][6] The stability of the isoxazole ring is a critical determinant of a drug molecule's overall properties, including its shelf-life, metabolic fate, and potential for toxic side effects. A deeper understanding of this stability, achievable through theoretical calculations, empowers medicinal chemists to fine-tune molecular architectures for optimal therapeutic performance.
Theoretical Foundations of Isoxazole Ring Stability
The stability of the isoxazole ring is a complex interplay of several factors, including its electronic structure, aromaticity, and the nature of its substituents. Computational chemistry provides a powerful toolkit to dissect these contributions and predict the relative stability of different isoxazole derivatives.
Molecular Orbital Theory and Electronic Structure
At the heart of understanding isoxazole stability lies the analysis of its molecular orbitals. The distribution of electrons within these orbitals dictates the ring's reactivity and susceptibility to cleavage.[7] Key parameters derived from molecular orbital calculations include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity.[8][9] A large HOMO-LUMO energy gap generally correlates with higher kinetic stability and lower chemical reactivity.[8][9]
-
Electron Density Distribution: The distribution of electron density across the isoxazole ring reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting sites of potential metabolic attack or chemical reaction.
-
N-O Bond Weakness: A key feature of the isoxazole ring is the inherent weakness of the N-O bond, which can be a site for ring cleavage under certain conditions.[4][6] Computational methods can quantify the strength of this bond and predict its lability.
Aromaticity: A Key Contributor to Stability
Aromaticity is a significant factor contributing to the thermodynamic stability of the isoxazole ring.[7] While not as aromatic as benzene, the isoxazole ring exhibits a degree of aromatic character due to the delocalization of π-electrons.[10] Several computational indices are employed to quantify aromaticity:
-
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates the bond length alternation around the ring. A value closer to 1 indicates a higher degree of aromaticity.
-
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated at the center of the ring. Negative NICS values are indicative of aromatic character.
-
Aromatic Stabilization Energy (ASE): ASE quantifies the extra stability gained by a molecule due to its aromaticity, typically calculated through isodesmic or homodesmotic reactions.
The interplay of π- and σ-aromaticity, particularly in five-membered nitrogen heterocycles, can also influence stability.[11][12]
The Influence of Substituents
The nature and position of substituents on the isoxazole ring have a profound impact on its stability.[3][13] Both electronic and steric effects come into play:
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density within the ring, thereby affecting its aromaticity and reactivity. For example, EWGs can stabilize the ring by withdrawing electron density, while EDGs can have the opposite effect.
-
Steric Effects: Bulky substituents can introduce ring strain, potentially destabilizing the isoxazole core.[7] Conversely, steric hindrance can also protect the ring from enzymatic or chemical attack.
Time-dependent density functional theory (TD-DFT) can be a valuable tool for predicting how substituents affect the photochemical behavior and stability of isoxazoles.[13]
Computational Methodologies for Assessing Isoxazole Stability
A variety of computational methods are available to assess the stability of the isoxazole ring. The choice of method depends on the desired level of accuracy and the available computational resources.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying molecular systems of pharmaceutical interest.[9][14] It offers a good balance between accuracy and computational cost.
-
Functionals: A wide range of DFT functionals are available, each with its own strengths and weaknesses. The B3LYP functional is a popular choice for organic molecules and has been shown to provide reliable results for isoxazole derivatives.[9][15] Other functionals like CAM-B3LYP, WB97XD, and MPW1PW91 have also been employed.[8]
-
Basis Sets: The choice of basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals. The 6-31G(d,p) and 6-311+G(d,p) basis sets are commonly used for calculations on isoxazoles and provide a good compromise between accuracy and computational expense.[8][15][16]
Ab Initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results.[14]
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a widely used ab initio method that includes electron correlation effects, which are important for accurately describing molecular properties.
-
Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy. However, their computational cost limits their application to smaller molecules.
Practical Guide: A Step-by-Step Computational Workflow
This section provides a practical, step-by-step workflow for performing theoretical calculations on isoxazole ring stability.
Step 1: Molecular Structure Preparation
-
Build the Isoxazole Derivative: Construct the 3D structure of the isoxazole derivative of interest using a molecular modeling software package.
-
Initial Geometry Optimization: Perform an initial geometry optimization using a lower-level method, such as molecular mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM3), to obtain a reasonable starting geometry.[14]
Step 2: High-Level Geometry Optimization and Frequency Calculation
-
Select a DFT Method and Basis Set: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Perform Geometry Optimization: Optimize the geometry of the molecule at the chosen level of theory. This will find the lowest energy conformation of the molecule.
-
Perform Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 3: Calculation of Stability Descriptors
-
Molecular Orbital Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap. Visualize the molecular orbitals to understand their spatial distribution.
-
Aromaticity Indices:
-
HOMA: Calculate the HOMA index from the optimized bond lengths.
-
NICS: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to obtain the NICS values at the ring center.
-
ASE: Design appropriate isodesmic or homodesmotic reactions and calculate the reaction energies to determine the ASE.
-
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, bond orders, and hyperconjugative interactions that contribute to stability.
Step 4: Analysis of Substituent Effects
To study the effect of different substituents, repeat the workflow for a series of isoxazole derivatives with varying substituents at different positions on the ring. Compare the calculated stability descriptors (HOMO-LUMO gap, aromaticity indices, etc.) to understand the structure-stability relationships.
Computational Workflow for Isoxazole Stability Analysis
Caption: A generalized computational workflow for the theoretical assessment of isoxazole ring stability.
Experimental Correlation and Validation
While theoretical calculations provide invaluable insights, it is crucial to correlate computational predictions with experimental data for validation.
Experimental Determination of Stability
-
pH and Temperature Stability Studies: The stability of an isoxazole-containing compound can be experimentally assessed by monitoring its degradation over time under different pH and temperature conditions using techniques like LC-MS/MS.[17]
-
Metabolic Stability Assays: In vitro metabolism studies using liver microsomes or hepatocytes can provide information on the metabolic fate of the isoxazole ring and identify potential sites of cleavage.
Spectroscopic Characterization
Experimental spectroscopic data can be used to validate the accuracy of the calculated molecular geometries and electronic properties.
-
X-ray Crystallography: Provides precise bond lengths and angles that can be directly compared with the optimized geometries from DFT calculations.[15]
-
NMR Spectroscopy: Experimental ¹H and ¹³C NMR chemical shifts can be compared with those calculated using the GIAO method.[16]
-
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, which can be compared with experimental UV-Vis data.[8]
Case Study: Leflunomide Ring Opening
The anti-inflammatory drug leflunomide provides an excellent case study of isoxazole ring instability. The 3-unsubstituted isoxazole ring of leflunomide undergoes in vivo N-O bond cleavage to form its active metabolite, A771726.[17] This ring-opening is influenced by pH, with increased decomposition observed under basic conditions.[17] Computational studies can be employed to model this base-catalyzed ring-opening mechanism, providing insights into the transition state and the factors that facilitate this transformation.
Conclusion and Future Perspectives
Theoretical calculations have become an indispensable tool in modern drug discovery, enabling the prediction and rationalization of molecular properties such as stability. For isoxazole-containing compounds, computational methods provide a deep understanding of the electronic and structural factors that govern the stability of this important heterocyclic scaffold. By integrating theoretical calculations with experimental validation, researchers can accelerate the design and development of novel isoxazole-based therapeutics with enhanced stability and improved pharmacological profiles.
Future advancements in computational methodologies, including the development of more accurate and efficient DFT functionals and the application of machine learning and artificial intelligence, will further enhance our ability to predict isoxazole ring stability with greater precision. This will undoubtedly lead to the more rapid discovery of safer and more effective medicines.
References
-
Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory - ResearchGate. Available from: [Link]
-
(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. Available from: [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines | ACS Organic & Inorganic Au - ACS Publications. Available from: [Link]
-
DFT STUDIES OF OXAZOLE DERIVATIVE. Available from: [Link]
-
Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Available from: [Link]
-
Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles - ResearchGate. Available from: [Link]
-
DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology - Scite. Available from: [Link]
-
(PDF) DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology - ResearchGate. Available from: [Link]
-
Ab initio Study of the Interactions between CO 2 and N-Containing Organic Heterocycles. Available from: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link]
-
Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
synthetic reactions using isoxazole compounds. Available from: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. Available from: [Link]
-
Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole - OUCI. Available from: [Link]
-
A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From - Journal of Chemical Reviews. Available from: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. Available from: [Link]
-
Host-Catalyzed Isoxazole Ring Opening: A Rationally Designed Artificial Enzyme | Journal of the American Chemical Society. Available from: [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - MDPI. Available from: [Link]
-
Ab initio study on anomalous structures of anionic [(N-heterocycle)-CO2]− complexes | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. Available from: [Link]
-
Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. Available from: [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed. Available from: [Link]
-
Isoxazole - Wikipedia. Available from: [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
An Overview of the Synthetic Routes and Pharmacological Aspects of Pyridine, Isoxazole, Thiazole, and Indole Derivatives: Polycyclic Aromatic Compounds - Taylor & Francis Online. Available from: [Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH. Available from: [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. irjweb.com [irjweb.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Fluorophenyl Isoxazole Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, primary among them being the early and accurate assessment of its safety profile. In vitro cytotoxicity assays are indispensable tools in the preclinical phase of drug development, offering a rapid and cost-effective means to evaluate the potential of a compound to cause cellular damage or death.[1][2] This is particularly crucial for scaffolds like fluorophenyl isoxazoles, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antioxidant properties.[3][4][5] However, the very features that confer therapeutic potential can also elicit off-target toxicities. Therefore, a robust and multi-faceted approach to cytotoxicity testing is paramount to identify promising lead candidates and mitigate late-stage attrition.[6]
This guide provides a comprehensive overview of key in vitro cytotoxicity assays, offering detailed protocols and the scientific rationale behind their application in the evaluation of fluorophenyl isoxazole compounds. We will delve into assays that probe different hallmarks of cellular health, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis) and oxidative stress.
A Multi-Parametric Approach to Cytotoxicity Assessment
No single assay can provide a complete picture of a compound's cytotoxic potential. A well-rounded assessment strategy involves a battery of tests that measure different cellular endpoints. This multi-parametric approach allows researchers to not only quantify cytotoxicity but also to begin elucidating the underlying mechanisms of action. For fluorophenyl isoxazole compounds, which may exert their effects through various pathways, this is especially important.
dot graph TD { A[Fluorophenyl Isoxazole Compound] --> B{Cell-Based Assays}; B --> C[Metabolic Activity]; B --> D[Membrane Integrity]; B --> E[Apoptosis]; B --> F[Oxidative Stress]; C --> G["MTT/MTS/alamarBlue"]; D --> H["LDH Release"]; D --> I["Neutral Red Uptake"]; E --> J["Caspase-3/7 Activity"]; F --> K["ROS Detection"]; } caption: "Orthogonal Cytotoxicity Assays"
Assessing Metabolic Viability: The Tetrazolium Reduction and Resazurin Assays
Metabolic assays are often the first line of screening for cytotoxicity. They are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.
a. MTT Assay: A Classic Colorimetric Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the fluorophenyl isoxazole compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.[10]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Add 10 µL of the MTT stock solution to each well.[11]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]
b. alamarBlue™ (Resazurin) Assay: A Fluorescent Alternative
The alamarBlue™ assay utilizes resazurin, a blue and non-fluorescent compound, which is reduced by metabolically active cells to the red and highly fluorescent resorufin.[13][14] This assay is less toxic to cells than MTT and allows for kinetic monitoring of cell viability.[15]
Protocol: alamarBlue™ Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
alamarBlue™ Addition: Aseptically add alamarBlue™ reagent to each well, typically at 10% of the culture volume.[9][15]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[13][15]
-
Fluorescence/Absorbance Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm and 600 nm (reference wavelength).[9]
| Assay | Principle | Detection | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to formazan. | Colorimetric | Inexpensive, well-established.[2] | Endpoint assay, requires solubilization step, potential for compound interference. |
| alamarBlue™ | Cellular reductases reduce resazurin to resorufin.[13] | Fluorometric/Colorimetric | Non-toxic, allows for kinetic measurements, higher sensitivity.[14][15] | More expensive than MTT. |
Evaluating Membrane Integrity: LDH and Neutral Red Uptake Assays
Damage to the cell membrane is a key indicator of cytotoxicity. Assays that measure membrane integrity can distinguish between cytotoxic (membrane-damaging) and cytostatic (growth-inhibiting) effects.[16]
a. Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[17][18] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.[17]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Culture and treat cells as previously described. It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., Triton X-100).[19][20]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[20]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[19][20]
-
LDH Reaction: Add the LDH reaction mixture, which typically contains a tetrazolium salt, to each well.[17][20]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[19][21]
dot graph TD { A[Damaged Cell Membrane] --> B{Release of LDH}; B --> C[LDH catalyzes conversion of lactate to pyruvate]; C --> D{Reduction of NAD+ to NADH}; D --> E[Diaphorase uses NADH to reduce a tetrazolium salt]; E --> F[Formation of colored formazan]; } caption: "LDH Assay Principle"
b. Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[22][23] Toxic substances can impair the cell's ability to take up and retain the dye.[22][24]
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow standard cell culture and treatment protocols.
-
Dye Incubation: After treatment, remove the culture medium and add a medium containing Neutral Red (e.g., 100 µL of a 50 µg/mL solution). Incubate for 2-3 hours.[23][24]
-
Washing: Discard the dye solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[24]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[24]
-
Absorbance Measurement: Shake the plate and measure the absorbance at approximately 540 nm.[23]
Detecting Apoptosis: Caspase-3/7 Activity Assays
Apoptosis, or programmed cell death, is a crucial mechanism for tissue homeostasis and is often a target for anticancer therapies. Caspases are a family of proteases that play a key role in the execution of apoptosis.[25][26] Caspase-3 and Caspase-7 are key effector caspases.[25]
Protocol: Caspase-Glo® 3/7 Assay
This commercially available luminescent assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for cell lysis and caspase activity.[27]
-
Cell Seeding and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.[27]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[27]
dot graph TD { A[Apoptotic Signal] --> B{Activation of Caspase-3/7}; B --> C["Cleavage of Proluminescent Substrate (DEVD)"]; C --> D{Release of Aminoluciferin}; D --> E[Luciferase-mediated light production]; } caption: "Caspase-Glo® 3/7 Assay Mechanism"
Measuring Oxidative Stress: Reactive Oxygen Species (ROS) Detection
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause damage to cellular components.[28] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which has been implicated in the cytotoxicity of some compounds.[5][28]
Protocol: DCFH-DA Assay for ROS Detection
The most common method for measuring ROS utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[28][29] Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28][29]
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with the fluorophenyl isoxazole compounds for the desired time. Include a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).
-
Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) to each well.[30]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Add buffer back to the wells and measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[28]
Data Analysis and Interpretation
For all assays, data should be expressed as a percentage of the vehicle-treated control. Dose-response curves are then generated by plotting the percentage of cell viability against the log of the compound concentration. From these curves, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated. This is a critical parameter for comparing the cytotoxic potency of different compounds.[22]
Conclusion and Future Perspectives
The selection of appropriate in vitro cytotoxicity assays is a critical step in the preclinical evaluation of fluorophenyl isoxazole compounds. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, apoptosis, and oxidative stress, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. The protocols outlined in this guide provide a robust framework for these investigations. As the field of drug discovery continues to evolve, the integration of more complex, three-dimensional cell culture models and high-content imaging will further enhance the predictive power of in vitro cytotoxicity testing.[31][32]
References
-
alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US.
-
Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
-
ROS Assay Kit Protocol.
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - National Toxicology Program (NTP).
-
AlamarBlue Assay Protocol - Advanced BioMatrix.
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies.
-
Flow Cytometric Detection of Reactive Oxygen Species - Bio-protocol.
-
Cellular reactive oxygen species (ROS) assay strategy - AntBio.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH.
-
alamarBlue® Cell Viability Reagent - Thermo Fisher Scientific.
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols - Allevi bioprinters.
-
LDH cytotoxicity assay - Protocols.io.
-
ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay - National Toxicology Program (NTP).
-
Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological.
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
-
LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
-
In Vitro Cytotoxicity Assay - Alfa Cytology.
-
LDH Cytotoxicity Assay Kit - Cayman Chemical.
-
Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin - Promega.
-
LDH Assay - Cell Biologics Inc.
-
Total Reactive Oxygen Species (ROS) Assay Kit 520 nm - Thermo Fisher Scientific.
-
Reactive Oxygen Species (ROS) Detection Assay Kit.
-
Neutral Red Uptake Assay - RE-Place.
-
Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS.
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Bentham Science Publishers.
-
MTT assay protocol | Abcam.
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
-
Muse® Caspase-3/7 Kit.
-
EarlyTox Caspase-3/7 R110 Assay Kit | Molecular Devices.
-
Caspase-3, 7 Activity Assay Kit - Boster Biological Technology.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
-
Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - An-Najah Staff.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
-
(PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - ResearchGate.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics.
-
Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec.
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC.
Sources
- 1. kosheeka.com [kosheeka.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 24. qualitybiological.com [qualitybiological.com]
- 25. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 26. bosterbio.com [bosterbio.com]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. antbioinc.com [antbioinc.com]
- 31. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for the Investigation of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Emerging Potential of Isoxazole Derivatives in Oncology
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] In the realm of oncology, isoxazole derivatives have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have been reported to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways integral to tumor progression.[4][5][6] This document provides a detailed guide for the investigation of a specific isoxazole derivative, Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate , in cancer cell lines. While specific data on this compound is emerging, this guide draws upon the established activities of structurally related fluorophenyl-isoxazole-carboxamides to provide a robust framework for its preclinical evaluation.[1][4][7]
Compound Profile: this compound
| Structure | Chemical Formula | Molecular Weight | CAS Number |
Note: The provided CAS number is for the corresponding carboxylic acid. Ensure you have the correct CAS number for the methyl ester.
Hypothesized Mechanism of Action
Based on studies of analogous isoxazole-containing compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The presence of the fluorophenyl group may enhance its biological activity.[1][4][7] The proposed signaling pathway for investigation is outlined below.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the initial in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of the cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis of Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p21, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results and Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound
| Cancer Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| e.g., MCF-7 | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value |
| e.g., HepG2 | Experimental Value | Experimental Value |
Table 2: Apoptosis Induction by this compound (at IC₅₀)
| Cancer Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| e.g., MCF-7 | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value |
Table 3: Cell Cycle Analysis of Cells Treated with this compound (at IC₅₀)
| Cancer Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| e.g., HeLa | Experimental Value | Experimental Value | Experimental Value |
References
-
Eid, A. M., Jaradat, N., Hawash, M., & Al-rimawi, F. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]
-
Chouab, K., et al. (2022). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]
-
Hawash, M., Jaradat, N., Bawwab, N., Salem, K., & Arafat, H. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Journal of Chemistry, 2021, 9967879. [Link]
-
Dar, A. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 49. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
-
Atale, N., & Gupta, S. (2018). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 37(11), 2891-2913. [Link]
-
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18137. [Link]
-
Gaonkar, S. L., & Martis, G. J. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20. [Link]
-
B-S, S., et al. (2021). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Bioorganic & Medicinal Chemistry, 45, 116315. [Link]
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 20(5), 151. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
-
Zgair, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Acta Poloniae Pharmaceutica, 72(1), 87-95. [Link]
-
Brożewicz, K., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21. [Link]
-
Ivanova, Y., et al. (2019). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 24(22), 4148. [Link]
-
Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 24(6), 1539-1542. [Link]
-
Aliabadi, A., et al. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 13(6), 556-566. [Link]
-
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 49. [Link]
-
Li, Y., et al. (2016). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 53(5), 1545-1550. [Link]
-
Kwiecień, H., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Flow cytometry analysis of cell-cycle progression of A549 cells after... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell cycle analysis through PI staining and following flow cytometry... (n.d.). ResearchGate. Retrieved from [Link]
-
Flow cytometric analysis of cell cycle phases after compound 5... (n.d.). ResearchGate. Retrieved from [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Enzymatic Inhibition Studies of Isoxazole-3-Carboxylates
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Specifically, isoxazole-3-carboxylate derivatives have emerged as a versatile class of compounds demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] A primary driver of this therapeutic potential is their ability to act as potent and selective enzyme inhibitors. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on designing, executing, and interpreting enzymatic inhibition studies for this important class of molecules. We will move beyond rote protocols to explain the causality behind experimental design, ensuring that every study is a self-validating system. This document offers detailed methodologies for determining key inhibitory parameters like IC50 and for elucidating the mechanism of action, thereby empowering researchers to accelerate the discovery of novel therapeutics.
Foundational Concepts in Enzyme Inhibition
Before embarking on experimental work, a firm grasp of the core kinetic principles is essential. The goal is not merely to generate data, but to understand what it signifies about the molecular interaction between the isoxazole-3-carboxylate and its target enzyme.
-
IC50 (Half Maximal Inhibitory Concentration): This is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the velocity of an enzymatic reaction by 50% under specific assay conditions.[5][6] While invaluable for initial screening and ranking of compounds, it is crucial to recognize that the IC50 value is not an absolute constant; it can be influenced by factors such as substrate concentration.[5]
-
Kᵢ (Inhibition Constant): The Kᵢ is a true measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ value signifies a tighter binding interaction and, therefore, a more potent inhibitor. Unlike the IC50, the Kᵢ is an intrinsic, thermodynamic constant for a given inhibitor and enzyme pair. The Cheng-Prusoff equation is often used to calculate Kᵢ from the experimentally determined IC50 value, provided the enzyme's Michaelis constant (Kₘ) and the substrate concentration ([S]) are known.[5]
-
Modes of Reversible Inhibition: Understanding how an inhibitor interacts with an enzyme is critical for drug design. This is known as the Mechanism of Action (MOA). Data from kinetic studies can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to distinguish between different inhibition types.[7][8]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ.[9][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not affect the Kₘ.[9][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[9][10]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both Vₘₐₓ and Kₘ.[9]
-
Designing a Robust Inhibition Assay
The integrity of your results hinges on a meticulously designed experiment. Each choice, from buffer composition to detection method, is a variable that must be controlled and justified. The goal is to create a self-validating system that is both sensitive and reproducible.
The Rationale Behind Assay Selection
The choice between an absorbance-based and a fluorescence-based assay is a primary decision point.
-
Absorbance-Based Assays: These are often the first choice due to their simplicity and the wide availability of spectrophotometers. They are ideal when the substrate or product has a distinct chromophore, allowing for direct measurement of its concentration change.[11] If not, coupled enzyme systems can be employed to generate a colored product.[12]
-
Causality: Choose this method for initial characterization, cost-effectiveness, and when the target enzyme system has a well-established colorimetric substrate.
-
-
Fluorescence-Based Assays: These assays offer significantly higher sensitivity, requiring smaller amounts of enzyme and inhibitor.[13] They are particularly well-suited for high-throughput screening (HTS) campaigns where thousands of compounds are tested.[14][15] The assay relies on a fluorogenic substrate that becomes fluorescent upon enzymatic modification.
-
Causality: Opt for fluorescence when high sensitivity is paramount, sample volume is limited, or when transitioning to an HTS format. This method is also advantageous for enzymes with low turnover rates.[13]
-
The Critical Role of Controls
A protocol is only as trustworthy as its controls. Each control is designed to eliminate a specific alternative explanation for the observed results.
-
Positive Control: A known inhibitor for the target enzyme. This validates that the assay system is responsive to inhibition.
-
Negative (Vehicle) Control: The solvent (e.g., DMSO) used to dissolve the isoxazole-3-carboxylate. This ensures the solvent itself does not interfere with enzyme activity.
-
No-Inhibitor Control (100% Activity): Reaction with only the vehicle, representing the baseline maximal enzyme activity.
-
No-Enzyme Control (0% Activity): All assay components except the enzyme. This accounts for any non-enzymatic substrate degradation or background signal.
Experimental Design Workflow
The following diagram outlines the logical flow for designing and validating an enzymatic inhibition assay.
Caption: Workflow for designing an enzymatic inhibition study.
Core Experimental Protocols
The following protocols provide step-by-step methodologies. They are designed as templates and should be optimized for the specific enzyme system under investigation.
Protocol 3.1: IC50 Determination via Absorbance-Based Assay
This protocol is designed for a typical 96-well plate format using a spectrophotometric plate reader.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM Tris-HCl, pH 7.5).
- Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer. The final concentration used in the assay should be determined from optimization experiments to fall within the linear range of the reaction.
- Substrate Stock: Prepare a stock solution of a chromogenic substrate at a concentration well above its Kₘ (e.g., 10x Kₘ).
- Inhibitor Stock: Prepare a high-concentration stock of the isoxazole-3-carboxylate (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
2. Assay Procedure:
- To each well of a 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for controls).
- Add 178 µL of assay buffer containing the optimized concentration of the enzyme to each well. For the "No-Enzyme" control, add 178 µL of buffer only.
- Mix and pre-incubate the plate for 15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
- Initiate the reaction by adding 20 µL of the substrate stock solution to all wells. The final reaction volume is 200 µL.
- Immediately place the plate in a spectrophotometer pre-set to the optimal temperature.
- Measure the absorbance at the appropriate wavelength (λₘₐₓ of the product) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
3. Data Analysis:
- For each well, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (v₀_inhibitor / v₀_vehicle))
- Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[16]
Protocol 3.2: IC50 Determination via Fluorescence-Based Assay
This protocol leverages the high sensitivity of fluorescence detection.[14][17]
1. Reagent Preparation:
- Assay Buffer, Enzyme Stock, Inhibitor Stock: Prepare as described in Protocol 3.1.
- Fluorogenic Substrate Stock: Prepare a stock solution of the fluorogenic substrate. Causality Note: For fluorescence assays, it is often beneficial to use a substrate concentration at or below the Kₘ to maximize sensitivity to competitive inhibitors.[18]
2. Assay Procedure:
- Follow steps 1-3 from Protocol 3.1, using a black, opaque 96-well plate to minimize light scatter.
- Initiate the reaction by adding 20 µL of the fluorogenic substrate stock solution.
- Place the plate in a fluorescence plate reader.
- Measure the increase in fluorescence intensity (Excitation/Emission wavelengths specific to the fluorophore) in kinetic mode every 60 seconds for 15-30 minutes.
3. Data Analysis:
- Analysis is identical to that described in Protocol 3.1, using fluorescence units (RFU) per minute as the measure of reaction velocity.
Data Analysis and Mechanism of Action (MOA) Elucidation
Once the IC50 is determined, the next crucial step for promising compounds is to understand how they inhibit the enzyme.
From Raw Data to IC50
The table below illustrates how IC50 data for a hypothetical series of isoxazole-3-carboxylates might be presented. This format allows for easy comparison of potency and initial structure-activity relationship (SAR) analysis.
| Compound ID | R-Group Modification | Target Enzyme IC50 (µM) |
| ISOX-001 | -H | 15.2 ± 1.8 |
| ISOX-002 | -Cl | 5.8 ± 0.7 |
| ISOX-003 | -OCH₃ | 25.1 ± 3.1 |
| ISOX-004 | -CF₃ | 1.1 ± 0.2 |
Caption: Example IC50 data for a series of isoxazole-3-carboxylates.
Protocol for MOA Studies
1. Experimental Setup:
- Design a matrix experiment. Use at least five different substrate concentrations (e.g., ranging from 0.2 x Kₘ to 10 x Kₘ).
- For each substrate concentration, run the reaction in the absence of inhibitor and in the presence of at least three different fixed concentrations of the inhibitor (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).
2. Data Analysis and Interpretation:
- Determine the initial velocity (v₀) for every combination of substrate and inhibitor concentration.
- Generate Michaelis-Menten plots (v₀ vs. [S]) for each inhibitor concentration.[19][20]
- Create a Lineweaver-Burk plot by plotting 1/v₀ versus 1/[S].[7] This linearizes the data and makes the mode of inhibition easier to visualize.
- Analyze the resulting plot to determine the MOA based on the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ).[10]
Interpreting Lineweaver-Burk Plots
The following decision diagram illustrates how to interpret the output of an MOA study.
Caption: Decision tree for identifying inhibition type.
Concluding Remarks
The study of isoxazole-3-carboxylates as enzyme inhibitors is a fertile ground for the discovery of new therapeutic agents. By moving from simple potency screening (IC50) to a deeper mechanistic understanding (Kᵢ and MOA), researchers can make more informed decisions in lead optimization. The protocols and frameworks provided here emphasize a rational, hypothesis-driven approach, ensuring that the generated data is both robust and insightful. Adherence to rigorous controls and thoughtful experimental design will ultimately pave the way for the successful development of this promising class of molecules into next-generation drugs.
References
- Bentinck, J. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- DavidsonX. (n.d.). IC50 Determination. edX.
- National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Wikipedia. (n.d.). IC50.
- Open Library Publishing Platform. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Wikipedia. (n.d.). Lineweaver–Burk plot.
- The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
- Wikipedia. (n.d.). Michaelis–Menten kinetics.
- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023).
- Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube.
- Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- National Center for Biotechnology Information. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. PMC.
- ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Khan Academy [khanacademy.org]
- 11. rsc.org [rsc.org]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. air.unimi.it [air.unimi.it]
- 16. m.youtube.com [m.youtube.com]
- 17. ACA-23-3971Rev.Highlighted: Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 20. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Evaluation of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate as a Potential Cyclooxygenase (COX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting COX with Novel Isoxazole Scaffolds
The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central players in the inflammatory cascade.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli like cytokines and lipopolysaccharides (LPS).[3][4] This isoform is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, thereby blocking prostaglandin production.[5] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding, due to the inhibition of COX-1's protective functions.[5] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[5]
The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[6][7][8] The unique electronic and steric properties of the isoxazole ring allow for specific interactions with biological targets. This document provides a comprehensive guide to the preclinical evaluation of a novel isoxazole derivative, Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate , as a potential selective COX-2 inhibitor. While specific data for this compound is not yet publicly available, the protocols and expected outcomes are based on established methodologies for evaluating similar isoxazole-based COX inhibitors.[5][9]
The Cyclooxygenase (COX) Signaling Pathway and Point of Inhibition
The COX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a common precursor for various prostanoids, including prostaglandins (like PGE2), prostacyclin, and thromboxane.[6] this compound is hypothesized to act by competitively inhibiting the active site of the COX-2 enzyme, thereby preventing the synthesis of PGH2 and subsequent pro-inflammatory prostaglandins.
Caption: The COX signaling pathway and the targeted inhibition of COX-2.
Part 1: In Vitro Evaluation of COX-1 and COX-2 Inhibition
The initial step in characterizing a potential COX inhibitor is to determine its potency and selectivity for the COX isoforms using in vitro enzyme assays. A fluorometric assay is a sensitive and high-throughput method for this purpose.[3][10]
Principle of the Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. In this assay, the peroxidase activity is measured by monitoring the oxidation of a fluorogenic substrate, which produces a highly fluorescent product. The rate of fluorescence development is proportional to the COX activity.[11][12]
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Experimental workflow for the in vitro fluorometric COX inhibition assay.
Detailed Protocol: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer
-
Heme
-
Fluorogenic Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic Acid
-
This compound
-
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as controls
-
96-well black opaque plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial kit).[3]
-
Compound Dilution: Prepare a series of dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Enzyme Control (100% activity): 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), and 10 µL of the diluted test compound or control inhibitor.
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme, and 10 µL of solvent.
-
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Substrate Addition: Add 10 µL of the fluorogenic substrate solution to all wells.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the background wells from the rates of all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
Expected Quantitative Data
Based on studies of similar isoxazole derivatives, the following is a table of hypothetical but realistic data for this compound.[5][9]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 12.5 | 0.15 | 83.3 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Indomethacin (Control) | 0.1 | 0.9 | 0.11 |
Part 2: Cell-Based Assay for COX-2 Inhibition
To assess the activity of the compound in a more physiologically relevant context, a cell-based assay is performed. This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells stimulated to express COX-2.[13][14]
Principle of the Cell-Based PGE2 Assay
Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[4] The cells are then treated with the test compound, and the amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[15] A dose-dependent decrease in PGE2 levels indicates inhibition of COX-2 activity.
Detailed Protocol: Cell-Based PGE2 Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Celecoxib (as a positive control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or Celecoxib for 2 hours.
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.[16] The absorbance is inversely proportional to the amount of PGE2 in the sample.
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of PGE2 production.
Part 3: In Vivo Evaluation of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing the in vivo efficacy of acute anti-inflammatory agents.[17][18]
Principle of the Carrageenan-Induced Paw Edema Model
Subplantar injection of carrageenan into the rat hind paw induces a biphasic inflammatory response.[18] The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin. The late phase (3-6 hours) is primarily driven by the production of prostaglandins, mediated by COX-2.[18] Inhibition of the late-phase edema is indicative of COX-2 inhibition.
Logical Relationship of Testing
Caption: Logical progression of preclinical testing for a potential COX inhibitor.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
This compound
-
Indomethacin (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Groups 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[18]
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point, particularly at the 3-hour mark. % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
-
Pharmacokinetics and Safety Considerations
While specific data for this compound is not available, the pharmacokinetic (PK) and safety profiles are critical for its development. Isoxazole derivatives generally exhibit good oral bioavailability and are metabolized in the liver.[1] Preclinical studies should include:
-
Pharmacokinetic studies: To determine absorption, distribution, metabolism, and excretion (ADME) properties, including half-life, Cmax, and bioavailability.
-
Toxicology studies: Acute and repeated-dose toxicity studies to identify potential target organs of toxicity and to establish a safety margin. The potential for cardiovascular and renal side effects, which have been associated with some selective COX-2 inhibitors, should be carefully evaluated.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential selective COX-2 inhibitor. The logical progression from in vitro enzyme and cell-based assays to in vivo models of inflammation allows for a thorough characterization of the compound's potency, selectivity, and efficacy. Positive outcomes in these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile, paving the way for its potential development as a novel anti-inflammatory and analgesic agent with an improved safety profile.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (2), 118-132. Retrieved from [Link]
-
GPnotebook. (2021). Cyclo-oxygenase 1 and cyclo-oxygenase 2. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. Retrieved from [Link]
-
National Institutes of Health. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
National Institutes of Health. (2007). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Retrieved from [Link]
-
National Institutes of Health. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
-
National Institutes of Health. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Retrieved from [Link]
-
ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. Retrieved from [Link]
-
Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
PubMed. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Retrieved from [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
- 11. interchim.fr [interchim.fr]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. inotiv.com [inotiv.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
application of fluorinated isoxazoles in medicinal chemistry
Application Notes & Protocols
Topic: Application of Fluorinated Isoxazoles in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of Fluorine: A Guide to the Application of Fluorinated Isoxazoles in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, and its combination with privileged heterocyclic scaffolds like isoxazole has yielded significant advances in drug design. This guide provides an in-depth exploration of the application of fluorinated isoxazoles, a chemical class that synergistically combines the versatile biological activities of the isoxazole ring with the unique physicochemical properties conferred by fluorine. We will dissect the rationale behind using this moiety, its impact on critical drug-like properties such as metabolic stability and target affinity, prevalent synthetic strategies, and its role as a versatile bioisostere. This document serves as a practical resource for researchers, offering not only a conceptual framework but also detailed experimental protocols to facilitate the synthesis and evaluation of these promising compounds.
The Strategic Alliance of Isoxazoles and Fluorine in Drug Design
The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structural motif in pharmaceutical chemistry.[1][2] Its prevalence is due to its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π–π stacking.[2] The isoxazole nucleus is found in a wide array of FDA-approved drugs and biologically active compounds, demonstrating broad therapeutic potential across areas such as cancer, infectious diseases, inflammation, and neurological disorders.[3][4][5] The relative ease of its synthesis and the ability to readily modify its substitution pattern make it an attractive and versatile scaffold for developing new chemical entities.[3]
The "Fluorine Factor": Enhancing Drug-Like Properties
Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[6] This unique combination of properties allows for its strategic introduction into a lead compound to modulate its biological profile without causing significant steric disruption.[7] The judicious placement of fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block oxidative metabolism, thereby increasing a drug's half-life.[8][9][10]
-
Lipophilicity: Fluorination can alter a compound's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and plasma protein binding.[11][12] The effect is context-dependent; for instance, fluoro-arenes are generally more lipophilic, while trifluoromethylation of alkyl groups can reduce lipophilicity.[12]
-
Acidity/Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups.[6] This modulation can enhance bioavailability by improving the permeation of a compound through biological membranes.[7]
-
Binding Affinity: Fluorine can engage in favorable electrostatic interactions with protein targets and can influence molecular conformation to better fit a binding pocket, thereby enhancing potency.[7][9]
Physicochemical and Pharmacokinetic Impact of Fluorination
The introduction of fluorine onto an isoxazole core is a deliberate strategy to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Lipophilicity and pKa
The electron-withdrawing effect of fluorine directly impacts the electron density of the isoxazole ring. This can lower the basicity of the nitrogen atom, which influences the compound's ionization state at physiological pH and, consequently, its distribution coefficient (logD).[6] This alteration is critical for optimizing cell permeability and avoiding unwanted off-target interactions.[7]
Enhancing Metabolic Stability
Isoxazole rings can be susceptible to metabolic degradation. Fluorine substitution at a metabolically vulnerable position can shield the molecule from enzymatic attack by cytochrome P450 enzymes, a key strategy for improving pharmacokinetic properties.[8][13]
Improving Binding Affinity and Conformation
The polarity of the C-F bond can introduce favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in a target protein's active site.[9] Furthermore, the electronegativity of fluorine can induce conformational changes that lock the molecule into a more biologically active orientation.[6]
| Property | Non-Fluorinated Isoxazole Analog | Fluorinated Isoxazole Analog | Rationale for Change |
| Metabolic Stability | Susceptible to oxidation at C-H bond | Significantly increased | C-F bond is highly resistant to enzymatic cleavage.[8][10] |
| Lipophilicity (logP) | Varies with substituents | Generally increased (for aryl-F) | Fluorine is more lipophilic than hydrogen.[11][12] |
| pKa of Proximal Amine | Example: 8.5 | Example: 7.8 | Strong inductive electron withdrawal by fluorine reduces basicity.[6][7] |
| Binding Potency (IC₅₀) | Example: 50 nM | Example: 5 nM | Enhanced electrostatic interactions or favorable conformational bias.[7][9] |
| Table 1. A generalized comparison of how fluorination can impact the key physicochemical properties of an isoxazole-containing compound. Actual values are highly dependent on the specific molecular context. |
Fluorinated Isoxazoles as Versatile Bioisosteres
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[14] The fluorinated isoxazole moiety serves as an effective bioisostere for several common functional groups.
The replacement of a labile or poorly tolerated functional group, such as a methyl ester, with a more stable and functionally equivalent fluorinated isoxazole can be a key optimization step. This strategy aims to improve metabolic stability while preserving the necessary steric and electronic interactions for biological activity.
Caption: Bioisosteric replacement workflow.
Synthetic Strategies for Fluorinated Isoxazoles
The construction of fluorinated isoxazoles can be achieved through several reliable synthetic routes.
The [3+2] Cycloaddition: A Cornerstone Approach
The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is one of the most efficient and widely used methods for synthesizing the isoxazole ring.[15] This reaction typically involves an in situ generated nitrile oxide reacting with an alkyne or alkene.[16][17] To create fluorinated isoxazoles, either the nitrile oxide or the dipolarophile can contain the fluorine atom or a fluoroalkyl group.[5][18]
Direct Fluorination of Pre-formed Isoxazole Rings
Another powerful strategy is the direct fluorination of a pre-existing isoxazole scaffold. This is often accomplished using an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI).[5][13] This approach is particularly useful for late-stage functionalization, allowing for the rapid synthesis of a library of fluorinated analogs from a common precursor.
Caption: General synthetic workflow via [3+2] cycloaddition.
Application Protocol: Synthesis of a Model 4-Fluoro-3,5-disubstituted Isoxazole via Direct Fluorination
This protocol describes a general method for the direct C-4 fluorination of a 3,5-disubstituted isoxazole using an electrophilic fluorinating agent.
Rationale
Direct C-H fluorination provides a highly efficient route to access 4-fluoroisoxazoles from readily available starting materials. The C-4 position of the isoxazole ring is often sufficiently activated for electrophilic attack. This late-stage functionalization strategy is ideal for medicinal chemistry campaigns where rapid analog synthesis is required.[13]
Materials and Reagents
-
3,5-disubstituted isoxazole (1.0 eq)
-
Selectfluor™ (N-fluorobis(phenyl)sulfonimide) (1.2 - 1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard workup and purification supplies (DCM, NaHCO₃(aq), brine, MgSO₄, silica gel)
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add the 3,5-disubstituted isoxazole (e.g., 1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 10 mL) to dissolve the starting material.
-
Reagent Addition: Add Selectfluor™ (e.g., 1.2 mmol) to the solution in one portion.
-
Causality Note: Selectfluor™ is a powerful electrophilic fluorinating agent ("F⁺" source). The excess is used to ensure complete consumption of the starting material. Acetonitrile is a common polar aprotic solvent for these reactions.
-
-
Heating: Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heating provides the necessary activation energy for the electrophilic aromatic substitution reaction to proceed at a reasonable rate.
-
-
Quenching and Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel to yield the pure 4-fluoroisoxazole.
Characterization
The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of a characteristic doublet in the ¹H NMR and a signal in the ¹⁹F NMR spectrum are indicative of successful fluorination.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Selectfluor™ is an oxidant; avoid contact with combustible materials.
Therapeutic Landscape and Case Studies
Fluorinated isoxazoles have demonstrated significant potential across multiple disease areas.
| Compound Class/Example | Therapeutic Area | Key Findings and Role of Fluorine |
| Fluorinated Spiro-isoxazolines | Antiviral (HCMV) | Several derivatives showed significant anti-HCMV activity. Fluorine substitution is crucial for modulating potency and pharmacokinetic properties.[19] |
| Isoxazole-linked Benzothiazoles | Anticancer | A trifluoromethyl (-CF₃) group enhanced cytotoxicity against cancer cell lines, likely by improving metabolic stability and cellular uptake.[20] |
| Fluorinated Isoxazole Derivatives | CFTR Activity Modulators | A 4-fluorinated isoxazole was synthesized as a bioactive compound that increases Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity.[13] |
| Table 2. Selected examples of biologically active fluorinated isoxazoles and the contribution of fluorine to their activity. |
Conclusion and Future Perspectives
The fusion of the isoxazole scaffold with fluorine has proven to be a highly fruitful strategy in drug discovery. This combination allows medicinal chemists to address multiple challenges simultaneously—enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. The continued development of novel synthetic methods for the precise and efficient introduction of fluorine into the isoxazole ring will undoubtedly expand the chemical space available to researchers.[21] As our understanding of the nuanced effects of fluorination grows, fluorinated isoxazoles will remain a privileged class of compounds in the pursuit of safer and more effective medicines.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [1][5]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [2]
-
Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [3]
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [16]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [8]
-
Fluorine: An emerging compound in medicinal chemistry. The Torch. [9]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [11]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [6]
-
The recent progress of isoxazole in medicinal chemistry. PubMed. [4]
-
Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters.
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [7]
-
Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem. [15]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [17]
-
Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
-
Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. ResearchGate. [18]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [19]
-
Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. ResearchGate. [13]
-
Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. [21]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv.
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH. [20]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [14]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
-
Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science.
-
Bioisosteres of Common Functional Groups. University of Michigan.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [12]
-
Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. PubMed.
-
Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Society.
-
Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC - NIH.
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [10]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemxyne.com [chemxyne.com]
- 10. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate in a variety of biological assays. This document offers detailed, step-by-step protocols and explains the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The isoxazole scaffold is a versatile building block that can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity.[2] Derivatives of isoxazole have been investigated for a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3]
This compound is a synthetic compound featuring this privileged isoxazole core. The presence of a 2-fluorophenyl group at the 5-position and a methyl carboxylate group at the 3-position suggests its potential to interact with various biological targets. The fluorination of the phenyl ring can enhance metabolic stability and binding affinity to target proteins. While specific biological data for this exact molecule is not extensively published, its structural similarity to other biologically active isoxazoles provides a strong rationale for its investigation in several key therapeutic areas.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results in biological assays.
Physicochemical Properties (Estimated)
| Property | Estimated Value | Source/Justification |
| Molecular Formula | C₁₁H₈FNO₃ | Based on chemical structure |
| Molecular Weight | ~237.19 g/mol | Calculated based on the molecular formula. For comparison, the closely related Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate has a molecular weight of 282.09 g/mol .[4] |
| Solubility | Poorly soluble in water, soluble in organic solvents such as DMSO and ethanol. | Typical for small aromatic heterocyclic compounds. For a similar compound, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate, a solubility of 30 mg/mL in DMSO has been reported.[5] |
| Stability | The isoxazole ring can be susceptible to base-catalyzed ring opening, especially at elevated temperatures. Stable at acidic and neutral pH at room temperature. | Studies on the isoxazole-containing drug leflunomide show decomposition at basic pH (pH 10) with a half-life of 6.0 hours at 25°C, which decreases to 1.2 hours at 37°C.[6] |
Protocol for Preparation of Stock Solutions
Given the predicted hydrophobic nature of this compound, a stock solution in an organic solvent is recommended.
-
Solvent Selection : Use sterile, anhydrous dimethyl sulfoxide (DMSO) as the primary solvent.
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 20 mM.
-
Calculation for a 10 mM stock solution:
-
Weigh out 2.37 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
-
-
Dissolution : Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage : Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. A shelf life of several months can be expected under these conditions.
Protocol for Preparation of Working Solutions for Cell-Based Assays
-
Serial Dilution : To minimize precipitation and solvent toxicity, perform serial dilutions of the high-concentration stock solution.
-
Intermediate Dilutions : First, dilute the DMSO stock solution in a serum-free cell culture medium to create an intermediate concentration that is 100x or 1000x the final desired concentration.
-
Final Dilution : Add the intermediate dilution to the cell culture wells containing the final volume of medium. For example, to achieve a final concentration of 10 µM, add 1 µL of a 10 mM intermediate stock to 1 mL of culture medium.
-
Solvent Concentration Control : It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture medium to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Potential Mechanisms of Action and Relevant Signaling Pathways
Based on the activities of structurally related isoxazole derivatives, this compound may exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
-
Anti-inflammatory Activity : Isoxazole derivatives have been shown to inhibit key inflammatory mediators. This can occur through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.[8] Furthermore, isoxazoles may modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[9][10]
-
Anticancer Activity : The anticancer potential of isoxazoles is attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.[11][12] These include:
-
PI3K/Akt/mTOR Pathway : This pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. Some isoxazole derivatives have been shown to inhibit this pathway.[13][14]
-
p38 MAPK Pathway : The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can play a role in both promoting and suppressing tumorigenesis depending on the context. Isoxazoles have been developed as potent inhibitors of p38 MAPK.[15][16][17][18]
-
EGFR Tyrosine Kinase Inhibition : The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Some isoxazole derivatives have shown inhibitory activity against EGFR tyrosine kinase (EGFR-TK).[19]
-
Induction of Apoptosis : Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Isoxazole derivatives have been reported to induce apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[20]
-
Below are diagrams illustrating these potential signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound. It is recommended to perform these assays in a logical sequence, starting with cell viability to determine the cytotoxic concentration range, followed by more specific mechanistic assays.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of a compound on cell survival and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.
This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in living cells.
-
Materials :
-
96-well, black, clear-bottom tissue culture plates
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)
-
Cell line of interest (e.g., a cancer cell line like MCF-7 or a normal cell line for selectivity assessment)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
-
-
Protocol :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition : Add 20 µL of the resazurin solution to each well.[16]
-
Incubation with Resazurin : Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Materials :
-
96-well, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Absorbance microplate reader
-
-
Protocol :
-
Cell Seeding and Treatment : Follow steps 1-3 of the Resazurin assay protocol.
-
MTT Addition : After the treatment period, add 10 µL of MTT solution to each well.[21]
-
Incubation with MTT : Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[21]
-
Formazan Solubilization : Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to fully dissolve the crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][9]
-
Data Analysis : Calculate the percentage of cell viability and determine the IC50 value as described for the Resazurin assay.
-
Apoptosis Assays
If the cell viability assays indicate that this compound induces cell death, the following assays can elucidate whether the mechanism is apoptosis.
This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[22]
-
Materials :
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cell line of interest
-
6-well tissue culture plates
-
Flow cytometer
-
-
Protocol :
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine treatment).
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing : Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
Resuspension : Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Analysis : Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[2]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.
-
Materials :
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell line of interest
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence)
-
-
Protocol :
-
Cell Seeding and Treatment : Treat cells with the compound as described for the Annexin V assay.
-
Cell Lysis : After treatment, collect the cells and lyse them according to the kit manufacturer's instructions. This typically involves incubation on ice with a specific lysis buffer.
-
Protein Quantification : Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction : In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and the reaction buffer.[3][23]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement : Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based fluorometric assays).[3][23]
-
Data Analysis : Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Increased ROS production can be a mechanism of drug-induced apoptosis. The DCFH-DA assay is a common method for detecting intracellular ROS.
-
Materials :
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell line of interest
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or microplate reader
-
-
Protocol :
-
Cell Seeding : Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFH-DA Loading : Remove the culture medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.
-
Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Compound Treatment : Add the desired concentrations of this compound in serum-free medium. Include a positive control for ROS induction (e.g., H₂O₂).
-
Fluorescence Measurement : Measure the fluorescence intensity at various time points using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.[19]
-
Data Analysis : Quantify the change in fluorescence intensity in treated cells relative to the control to determine the extent of ROS production.
-
Xanthine Oxidase Inhibition Assay
Given that some isoxazole derivatives are known to inhibit xanthine oxidase, this in vitro enzyme assay can be performed to assess this specific activity.
-
Materials :
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 0.15 M, pH 7.8)
-
Allopurinol (positive control inhibitor)
-
UV-Vis spectrophotometer or microplate reader
-
-
Protocol :
-
Reagent Preparation : Prepare solutions of xanthine oxidase, xanthine, and the test compound (and allopurinol) in phosphate buffer.
-
Assay Mixture : In a 96-well UV-transparent plate, prepare the assay mixture containing the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.[1]
-
Pre-incubation : Pre-incubate the mixture at 37°C for 15 minutes.[1]
-
Reaction Initiation : Initiate the reaction by adding the xanthine substrate solution.
-
Absorbance Measurement : Immediately measure the increase in absorbance at 295 nm (the wavelength at which uric acid, the product of the reaction, absorbs) kinetically for a set period (e.g., 5-10 minutes).[1]
-
Data Analysis : Calculate the rate of uric acid formation for each reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Data Interpretation and Troubleshooting
-
Cell Viability : A dose-dependent decrease in cell viability suggests a cytotoxic or anti-proliferative effect. The IC50 value is a measure of the compound's potency.
-
Apoptosis : An increase in Annexin V-positive/PI-negative cells and elevated caspase-3 activity are strong indicators of apoptosis.
-
ROS Production : An increase in DCF fluorescence indicates oxidative stress. It's important to correlate this with apoptosis data to see if ROS production is a potential upstream event.
-
Enzyme Inhibition : A dose-dependent decrease in the rate of the enzymatic reaction indicates inhibition.
Troubleshooting :
-
Compound Precipitation : If the compound precipitates upon addition to the aqueous medium, optimize the solubilization procedure. This may involve using a higher DMSO stock concentration and performing a more gradual serial dilution.
-
High Background in Assays : Ensure that the compound itself does not interfere with the assay readout (e.g., autofluorescence). Run appropriate controls with the compound in the absence of cells or enzymes.
-
Variability in Results : Ensure consistent cell seeding density, incubation times, and reagent preparation.
Conclusion
This compound is a promising compound for biological investigation due to its isoxazole core, a scaffold known for diverse pharmacological activities. The protocols outlined in these application notes provide a robust framework for characterizing its potential anticancer and anti-inflammatory effects. By systematically evaluating its impact on cell viability, apoptosis, ROS production, and specific enzyme activities, researchers can gain valuable insights into its mechanism of action and therapeutic potential.
References
- Laufer, S., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207.
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
- Laufer, S., & Margutti, S. (2003). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry, 46(23), 4910-4913.
- Severance, D. L., et al. (2018). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 23(10), 2649.
- Li, Y., et al. (2020).
- Mondal, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
- Rossello, A., et al. (2017). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 22(7), 1152.
- Jähnke, W., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 32(10), 1152-1157.
-
ResearchGate. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Retrieved from [Link]
- Wang, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(18), 5985.
- Sharma, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
ResearchGate. (2025). Structure and stability of isoxazoline compounds. Retrieved from [Link]
- Li, J. T., et al. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 16(12), 10347-10354.
- Liu, J., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e61060.
- Hendriani, R., et al. (2016). In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity of Selected Medicinal Plants. International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 134-137.
- Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2649.
-
MySkinRecipes. (n.d.). Methyl5-(2-bromophenyl)isoxazole-3-carboxylate. Retrieved from [Link]
- El-Gamal, M. I., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104231.
- Wang, L., et al. (2019). Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2133-2137.
- Journal of Infection and Public Health. (2020).
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 275.
- Sahoo, A. K., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1256-1270.
- Kubina, R., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(3), 2589.
- Çalışkan, B., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1352-1361.
- Pandey, P., & Shukla, S. (2009).
- Liu, G., et al. (2021). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology, 12, 727231.
-
Lead Sciences. (n.d.). Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate. Retrieved from [Link]
- Cai, W. X., et al. (2016).
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate - Lead Sciences [lead-sciences.com]
- 5. methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. espublisher.com [espublisher.com]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoxazolone based inhibitors of p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | 668970-74-9 [chemicalbook.com]
- 21. chemwhat.com [chemwhat.com]
- 22. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labsolu.ca [labsolu.ca]
The Isoxazole Scaffold: A Comprehensive Guide to the Development of Therapeutic Agents
Introduction: The Privileged Status of the Isoxazole Ring in Medicinal Chemistry
The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, holds a position of distinction in the field of medicinal chemistry.[1][2] This "privileged scaffold" is a recurring motif in a multitude of clinically approved drugs and biologically active compounds, owing to its unique physicochemical properties. The isoxazole ring is an electron-rich aromatic system that can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[3] Furthermore, its metabolic stability and ability to serve as a bioisostere for other functional groups make it a versatile building block in the design of novel therapeutics. Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscoring their significance in modern drug discovery.[2][4] This technical guide provides an in-depth exploration of the development of isoxazole-based therapeutic agents, offering detailed protocols for their synthesis and biological evaluation, insights into their mechanisms of action, and a summary of key structure-activity relationship data.
Part 1: Synthesis of Isoxazole-Based Compounds
The construction of the isoxazole ring is a cornerstone of isoxazole-based drug discovery. Numerous synthetic strategies have been developed, with the 1,3-dipolar cycloaddition reaction being a particularly prominent and versatile method.[5] This section provides a detailed protocol for the synthesis of 3,5-disubstituted isoxazoles, a common structural motif in many bioactive molecules.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a general and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles through the reaction of an alkyne with a nitrile oxide generated in situ from an aldoxime.
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite solution)
-
Triethylamine (Et3N) or other suitable base
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Preparation of the Aldoxime: The starting aldoxime can be readily synthesized from the corresponding aldehyde by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine.
-
In situ Generation of Nitrile Oxide and Cycloaddition:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent (e.g., DCM).
-
To this solution, add N-Chlorosuccinimide (1.1 equivalents) in one portion. Alternatively, a solution of sodium hypochlorite can be added dropwise.
-
Slowly add triethylamine (1.1 equivalents) to the reaction mixture at room temperature. The formation of the nitrile oxide is often accompanied by a color change.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,5-disubstituted isoxazole.
-
-
Characterization: Confirm the structure of the synthesized isoxazole derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The in situ generation of the nitrile oxide is crucial as nitrile oxides are generally unstable and prone to dimerization. This approach ensures that the dipole is generated in the presence of the dipolarophile (the alkyne), maximizing the yield of the desired cycloaddition product.
-
The choice of base and solvent can influence the reaction rate and yield. Triethylamine is a common choice as it is a non-nucleophilic base that effectively promotes the elimination of HCl to form the nitrile oxide. The solvent should be inert to the reaction conditions and capable of dissolving both reactants.
-
Purification by column chromatography is essential to remove any unreacted starting materials, byproducts (such as furoxans from nitrile oxide dimerization), and residual reagents.
Part 2: Biological Evaluation of Isoxazole Derivatives
A critical aspect of developing therapeutic agents is the rigorous evaluation of their biological activity. This section provides detailed protocols for assessing the anticancer and anti-inflammatory properties of newly synthesized isoxazole compounds.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is greater than 95%.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole test compounds in the culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at different concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Anti-inflammatory Activity Assessment via COX-2 Inhibition ELISA
Many isoxazole-based anti-inflammatory drugs, such as valdecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4] This protocol outlines an ELISA-based method to screen for COX-2 inhibitory activity.[3][7]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Test isoxazole compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Stannous chloride (SnCl2) solution to stop the reaction
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
In a 96-well plate, add 10 µL of the test isoxazole compound at various concentrations.
-
Add 150 µL of the reaction buffer.
-
Add 10 µL of the human recombinant COX-2 enzyme solution.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of SnCl2 solution.
-
-
PGE2 Quantification by ELISA:
-
Follow the instructions provided with the commercial PGE2 ELISA kit to quantify the amount of PGE2 produced in each well. This typically involves transferring the reaction mixture to an antibody-coated plate, adding a PGE2-horseradish peroxidase (HRP) conjugate, and then a substrate solution to generate a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 produced in each reaction.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound.
-
Calculate the IC50 value for each compound.
-
Protocol 3: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[1][8]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test isoxazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium)
-
Plethysmometer for measuring paw volume
-
Animal handling equipment
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group): a control group, a standard drug group, and groups for different doses of the test isoxazole compounds.
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
Part 3: Elucidating the Mechanism of Action
Understanding how a drug candidate exerts its therapeutic effect at the molecular level is paramount. Isoxazole derivatives have been shown to modulate various signaling pathways. This section provides an overview of a key technique to investigate these mechanisms and presents a diagram of a relevant pathway.
Protocol Overview: Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in signaling cascades.[9][10] By treating cells with an isoxazole derivative and then performing a Western blot for key signaling proteins, researchers can determine if the compound activates or inhibits a particular pathway.
General Workflow:
-
Cell Culture and Treatment: Culture the appropriate cell line and treat with the isoxazole compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells to extract the total protein content.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated Akt to assess the PI3K/Akt pathway).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Signaling Pathway Example: The Wnt/β-catenin Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis.[11][12] Some isoxazole derivatives have been reported to modulate this pathway.
Caption: A simplified diagram of the canonical Wnt signaling pathway.
Part 4: Data Presentation and Structure-Activity Relationships
The systematic modification of the isoxazole scaffold and the subsequent evaluation of the biological activity of the resulting derivatives allow for the establishment of Structure-Activity Relationships (SAR). This data is invaluable for guiding the design of more potent and selective therapeutic agents.
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | MCF-7 (Breast) | 5.2 | [13] |
| 1b | A549 (Lung) | 8.7 | [13] |
| 2a | HCT116 (Colon) | 3.9 | [14] |
| 2b | HeLa (Cervical) | 6.1 | [14] |
| 3a | PC-3 (Prostate) | 7.5 | [15] |
This table presents hypothetical data for illustrative purposes, but is representative of typical findings in the literature.
Table 2: Pharmacokinetic Properties of Selected FDA-Approved Isoxazole-Containing Drugs
| Drug Name | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Reference |
| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | ~83 | >98 | 8-11 | [16] |
| Leflunomide | Antirheumatic | ~80 | >99 | ~18 days (active metabolite) | [16] |
| Risperidone | Antipsychotic | ~70 | ~90 | 3-20 | [16] |
| Sulfamethoxazole | Antibiotic | ~100 | ~70 | 10-12 | [16] |
Conclusion
The isoxazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its versatility in synthesis and its ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The protocols and information presented in this guide are intended to provide researchers with a solid foundation for the design, synthesis, and evaluation of new isoxazole-based drug candidates. As our understanding of the molecular basis of disease deepens, the rational design of isoxazole derivatives targeting specific signaling pathways holds immense promise for the future of medicine.
References
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024, April 2). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PubMed Central. [Link]
-
Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. (2025, October 22). ResearchGate. [Link]
-
Syntheses of 3,5-disubstituted isoxazolines via 1,3-DP cycloaddition of... (n.d.). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]
-
Wnt signaling pathway. (n.d.). Wikipedia. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). Springer Nature Experiments. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2025, August 9). ResearchGate. [Link]
-
Wnt signaling pathway diagram. (n.d.). [Link]
-
Schematic diagram of the canonical Wnt signaling pathway. Wnt signaling... (n.d.). ResearchGate. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Link]
-
Wnt signal transduction pathways. (n.d.). PubMed Central. [Link]
-
Dot Language (graph based diagrams). (2018, October 7). Medium. [Link]
-
Drawing graphs with dot. (2015, January 5). Graphviz. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023, June 14). PubMed. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed Central. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed Central. [Link]
-
Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). PubMed. [Link]
-
Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). [Link]
-
Dot plot method| Bioinformatics. (2023, May 2). YouTube. [Link]
-
Advice on how to study metabolic pathways : r/Biochemistry. (2022, November 11). Reddit. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). [Link]
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 12. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Promise of the Isoxazole Scaffold
An Application Guide to the In Vivo Preclinical Evaluation of Isoxazole Derivatives
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and structural properties confer favorable pharmacokinetic and pharmacodynamic profiles, making it a "privileged structure" in drug design.[2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4] This versatility has led to the development of successful drugs such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[5]
Transitioning a promising isoxazole derivative from in vitro discovery to a potential clinical candidate requires rigorous in vivo evaluation. In vivo studies are indispensable as they assess a compound's behavior within a complex, whole biological system, providing critical insights that cannot be obtained from cell-based assays alone.[6][7] This application note serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic and systematic approach to the in vivo experimental setup for testing isoxazole derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key efficacy models, and discuss the integrated assessment of pharmacokinetics and toxicology, ensuring a robust and self-validating preclinical program.
Chapter 1: Strategic Framework for In Vivo Evaluation
A successful in vivo program is built on a logical progression of studies, moving from understanding drug disposition to demonstrating efficacy and safety. The cost of late-stage drug candidate failure necessitates a proactive testing paradigm where potential liabilities are identified early.[8] All studies must be conducted in compliance with regulatory guidelines, such as those from the FDA and EMA, and adhere to the highest standards of animal welfare.[9][10][11][12]
The overall workflow should be viewed as an integrated process where data from one study informs the design of the next. Pharmacokinetic (PK) data is essential before initiating pharmacodynamic (PD) or toxicology studies, as it is impossible to interpret efficacy or toxicity without understanding the compound's concentration at the target site.[13]
Caption: Integrated workflow for in vivo evaluation of isoxazole derivatives.
Chapter 2: Essential Pharmacokinetic (PK) Profiling
Pharmacokinetics (PK) describes the journey of a drug through the body: its Absorption, Distribution, Metabolism, and Excretion (ADME).[14] A favorable PK profile is essential for a drug's success.[13] Early, non-regulated PK studies in rodents can be initiated rapidly to screen compounds and provide crucial data for designing more complex efficacy and toxicology studies.[15]
The primary goal is to understand the relationship between the administered dose and the resulting concentration of the compound in plasma and, potentially, in target tissues over time. Key parameters derived from these studies, such as bioavailability (F), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), dictate the optimal dosing regimen (dose and frequency) for subsequent in vivo experiments.
| Parameter | Description | Importance |
| Animal Model | Typically male Sprague-Dawley rats or CD-1 mice. | Rodent models are well-characterized and cost-effective for initial PK screening. |
| Administration Routes | Intravenous (IV) bolus and Oral (PO) gavage are standard. | The IV route provides a baseline for 100% bioavailability. The PO route is most common for clinical administration and assesses oral absorption. |
| Dosing | A single, non-pharmacologically active dose (e.g., 1-5 mg/kg IV, 5-20 mg/kg PO). | The dose should be low enough to avoid saturating metabolic pathways but high enough for analytical detection. |
| Sample Collection | Serial blood samples collected at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). | Defines the concentration-time curve for calculating PK parameters. |
| Bioanalysis | Plasma concentrations of the isoxazole derivative are quantified using a validated LC-MS/MS method. | Provides the raw data for PK modeling. |
Table 1: Key Parameters for a Typical Rodent Pharmacokinetic Study.
Chapter 3: Pharmacodynamic (PD) & Efficacy Evaluation
Once the PK profile is understood, the next step is to assess the compound's therapeutic effect in relevant animal models of disease. The choice of model is dictated by the intended therapeutic indication of the isoxazole derivative.[16][17]
Anti-inflammatory and Analgesic Activity
Many isoxazole derivatives are investigated for their anti-inflammatory and analgesic properties, often related to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[18][19]
This is a widely used and highly reproducible model of acute inflammation.[20][21][22] The subcutaneous injection of carrageenan, a seaweed polysaccharide, into a rat's paw elicits a biphasic inflammatory response.[20]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (2.5-5 hours): Primarily sustained by the production of prostaglandins, involving the induction of COX-2.[20][23]
This model is particularly useful for evaluating inhibitors of prostaglandin synthesis, such as NSAIDs.[24][25]
Caption: Pathway of Carrageenan-Induced Inflammation.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least 3-5 days before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: Negative Control (Vehicle + Carrageenan)
-
Group III: Positive Control (e.g., Indomethacin 5 mg/kg or Celecoxib 10 mg/kg, oral)
-
Group IV-X: Test Groups (Isoxazole derivative at various doses, oral)
-
-
Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading. c. Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) based on PK data. d. One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[22][23] e. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
-
Data Analysis:
-
Edema Volume: Calculate the increase in paw volume for each animal at each time point: (Paw volume at time 't') - (Initial paw volume at 0 hr).
-
Percent Inhibition: Calculate the percentage inhibition of edema by the drug-treated groups compared to the negative control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the mean increase in paw volume.
-
The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the reaction time of an animal to a thermal pain stimulus.[26] The latency to a response, such as paw licking or jumping, is recorded as an indicator of pain sensitivity.[27] This test is particularly sensitive to opioid analgesics but can also be adapted to detect hyperalgesia and the effects of non-steroidal analgesics in inflammatory models.[28][29]
Protocol: Hot Plate Analgesia Test
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.
-
Animals: Swiss albino mice (20-25g).
-
Grouping: Similar to the paw edema model (Vehicle, Positive Control like Morphine, Test Groups).
-
Procedure: a. Place each mouse individually on the heated plate within a transparent glass cylinder to confine it. b. Start a stopwatch immediately. c. Observe the mouse for nociceptive responses, typically licking of the hind paws or jumping.[26][27] d. Record the time (in seconds) between placement and the first definitive pain response. This is the reaction latency. e. To prevent tissue damage, a cut-off time (usually 30 seconds) is strictly enforced. If the mouse does not respond by the cut-off time, it is removed immediately, and the latency is recorded as 30 seconds.[27] f. A baseline latency is determined for each mouse before drug administration. Only animals showing a baseline latency of less than 15 seconds are included. g. Administer the test compounds or controls. h. Measure the reaction latency again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
The increase in latency is calculated for each animal.
-
Results are often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100
-
Anticancer Activity
The in vivo evaluation of anticancer agents is critical for predicting clinical efficacy.[7] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[30][31]
Protocol: Human Tumor Xenograft Model
-
Animals: Immunodeficient mice (e.g., Nude, SCID, or NSG) are required to prevent rejection of the human tumor cells.
-
Cell Lines: Select a human cancer cell line relevant to the isoxazole derivative's proposed mechanism of action (e.g., a line known to overexpress a target kinase).
-
Procedure: a. Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 0.1 mL of Matrigel/saline) into the right flank of each mouse. b. Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor size by measuring the length (L) and width (W) with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (W² x L) / 2. c. Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[32] d. Treatment: Administer the isoxazole derivative, vehicle control, or a positive control chemotherapeutic agent via the predetermined route and schedule (e.g., daily oral gavage for 21 days). e. Efficacy Evaluation: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study. f. Endpoint: The study is terminated when tumors in the control group reach a specified maximum size, or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): The primary endpoint. It is calculated as: % TGI = [1 - (ΔT / ΔC)] * 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Toxicity Assessment: Monitor for signs of toxicity, including body weight loss, changes in behavior, and altered posture. A body weight loss exceeding 20% is often a criterion for euthanasia.
-
Chapter 4: Safety and Toxicology Assessment
Evaluating the safety profile of a drug candidate is as important as determining its efficacy.[33] In vivo toxicology studies are designed to identify potential adverse effects and determine a safe dose range for human trials.[6][34] These studies must be conducted according to Good Laboratory Practice (GLP) regulations for submission to regulatory agencies.[12][35]
Key toxicology studies include:
-
Dose-Range Finding (DRF) Studies: Short-term studies (e.g., 7-14 days) in rodents using a wide range of doses to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[36]
-
Repeat-Dose Toxicity Studies: Sub-chronic (e.g., 28 or 90 days) studies where the compound is administered daily to assess the cumulative effects on various organs.[36]
| Parameter | Description |
| Species | At least two species, typically one rodent (rat) and one non-rodent (dog or minipig). |
| Dosing | Multiple dose levels (low, mid, high) based on DRF/MTD studies. |
| Observations | Daily clinical observations for signs of toxicity (changes in appearance, behavior, etc.). |
| Body Weight & Food Consumption | Measured weekly to assess general health. |
| Clinical Pathology | Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis to assess organ function (liver, kidney, etc.). |
| Anatomic Pathology | At termination, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology) to identify target organs of toxicity. |
Table 2: Common Endpoints in a Sub-chronic Toxicology Study.
Conclusion
The in vivo evaluation of isoxazole derivatives is a multi-faceted process that requires careful planning and execution. A scientifically sound experimental setup, integrating PK, PD, and toxicology, is paramount for making informed decisions and advancing only the most promising candidates toward clinical development. By employing well-validated animal models and robust, step-by-step protocols as outlined in this guide, researchers can effectively characterize the therapeutic potential and safety profile of novel isoxazole compounds, ultimately accelerating the journey from the laboratory to the clinic.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.
- Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science Publishers.
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Valentino, J., & Council, R. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.). Alfa Cytology.
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix.
- Shelar, P. A., & Mishra, A. (2018). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(4), 875-896.
- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (2025). BenchChem.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- Hawash, M., Alharthi, S., Al-Gazzar, M. A., & El-Gazzar, M. G. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223.
- Hot pl
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- Singh, S., & Singh, P. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 7(3), 189.
- In vivo toxicology studies. (2021). Biobide.
- Hot Plate Test. (n.d.). UCSF IACUC.
- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.
- Hawash, M., Alharthi, S., Al-Gazzar, M. A., & El-Gazzar, M. G. (2022).
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Sebastian, R., & Raghavan, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Teicher, B. A. (2016). Antitumor Efficacy Testing in Rodents. Tumor Models in Cancer Research, 603-619.
- Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402.
- Weisenthal, L. M. (2003). New Anticancer Agents: In Vitro and In Vivo Evaluation. Stem Cell Biology and Gene Therapy, 1-22.
- In Vivo Toxicology Study. (n.d.). Creative Bioarray.
- Analgesia Hot Plat Test. (n.d.). SlideShare.
- Preclinical Studies in Drug Development. (n.d.). PPD.
- Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
- Wang, Y., Chen, H., & Chen, Z. (2023).
- Menendez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed.
- Preclinical Regulatory Requirements. (n.d.). Duke University.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
- Preclinical research strategies for drug development. (2025). AMSbiopharma.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
- Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Compar
- Step 2: Preclinical Research. (2018). FDA.
- Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI.
- Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (n.d.). Open Access Journals.
- Zimecki, M., Artym, J., Kocięba, M., & Ryng, S. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.
- Drug likeness and medicinal chemistry of Isoxazole derivatives calculated with SwissADME database. (2023).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017).
- DISCOVERY IN VIVO PHARMACOKINETICS. (n.d.). Meadowhawk Biolabs.
- Editorial: Emerging heterocycles as bioactive compounds. (2023).
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ppd.com [ppd.com]
- 10. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. fda.gov [fda.gov]
- 13. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. irp.cdn-website.com [irp.cdn-website.com]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asianjpr.com [asianjpr.com]
- 25. inotiv.com [inotiv.com]
- 26. Hot plate test - Wikipedia [en.wikipedia.org]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 28. dol.inf.br [dol.inf.br]
- 29. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijpbs.com [ijpbs.com]
- 31. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. hoeford.com [hoeford.com]
- 34. blog.biobide.com [blog.biobide.com]
- 35. namsa.com [namsa.com]
- 36. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Leveraging Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate for Targeted Drug Delivery Research
Prepared by: Senior Application Scientist, Advanced Therapeutics Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate as a foundational scaffold for creating targeted drug delivery systems. While direct literature on this specific molecule for this application is emerging, its chemical architecture—featuring a biologically active isoxazole ring, a modifiable methyl ester, and a stabilizing fluorophenyl group—presents a robust platform for payload development.[1][2][3][4] This guide outlines the rationale and detailed protocols for the chemical activation of the molecule, its conjugation to targeting moieties, and the subsequent in vitro characterization and evaluation of the resulting conjugate. The methodologies are grounded in established, validated chemical and biological procedures to ensure reproducibility and scientific rigor.
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous FDA-approved pharmaceuticals and its association with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][5][6] The unique electronic properties and structural rigidity of the isoxazole scaffold make it a valuable pharmacophore for designing molecules that can interact with high affinity and specificity to biological targets.[2][5]
This compound represents a molecule of interest for targeted therapies. Its key features include:
-
The Isoxazole Core: Provides a stable and biologically relevant framework.[1][3][4]
-
The 2-Fluorophenyl Group: The fluorine substitution can enhance metabolic stability and modulate binding interactions with target proteins.
-
The Methyl Ester at Position 3: This functional group is the primary handle for chemical modification, allowing the molecule to be tethered to a targeting ligand, thus transforming it into a payload for a drug delivery system.
This guide details a strategic workflow to functionalize this molecule and integrate it into a targeted drug delivery conjugate for preclinical research.
Strategic Workflow for Developing a Targeted Conjugate
The overall strategy involves a multi-step process that begins with the chemical activation of the payload, followed by conjugation to a targeting ligand, and concludes with rigorous characterization and biological evaluation.
Figure 1: High-level workflow from payload activation to lead candidate identification.
Part 1: Payload Activation via Ester Hydrolysis
The methyl ester of the parent compound is unreactive towards common bioconjugation chemistries. Therefore, the first critical step is its hydrolysis to the corresponding carboxylic acid. This reaction, often called saponification, unmasks a functional group that is readily coupled to primary amines on targeting ligands.[7]
Protocol 3.1: Saponification of this compound
This protocol describes a standard procedure for the base-catalyzed hydrolysis of the methyl ester.[7][8][9][10]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 v/v ratio).
-
Addition of Base: In a separate flask, dissolve LiOH (2.0 eq) in deionized water. Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (a typical mobile phase would be 30-50% ethyl acetate in hexanes). The product, being a carboxylate salt, will be significantly more polar and should remain at the baseline. The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring to protonate the carboxylate salt. The carboxylic acid product will often precipitate out of solution as the pH becomes acidic (target pH ~2-3).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them once with water, followed by once with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. The product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.
Part 2: Bioconjugation to Targeting Moieties
With the activated carboxylic acid in hand, it can be covalently linked to a targeting moiety. One of the most robust and widely used methods for this is carbodiimide chemistry, which facilitates the formation of a stable amide bond between the payload's carboxyl group and a primary amine (e.g., the side chain of a lysine residue) on a peptide or protein.[11][12][13]
Protocol 4.1: EDC/NHS-Mediated Conjugation to a Model Peptide
This protocol details the two-step coupling process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to improve efficiency and stability.[12][14]
Materials:
-
5-(2-fluorophenyl)isoxazole-3-carboxylic acid ("Activated Payload")
-
Targeting peptide with at least one primary amine (e.g., containing a lysine residue)
-
EDC Hydrochloride
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Buffers: Activation Buffer (e.g., 0.1 M MES, pH 6.0), Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography)
Figure 2: Workflow for EDC/NHS-mediated bioconjugation.
Procedure:
-
Prepare Reagents: Equilibrate EDC and NHS to room temperature before opening vials to prevent moisture contamination.[12] Prepare fresh stock solutions in the appropriate buffers immediately before use.
-
Activate Payload: Dissolve the activated payload in Activation Buffer. Add NHS (e.g., 1.5 molar excess over the payload) followed by EDC (e.g., 1.5 molar excess). Let the reaction proceed for 15-30 minutes at room temperature to form the amine-reactive NHS-ester.[12]
-
Conjugation: Dissolve the targeting peptide in Conjugation Buffer. Add the activated NHS-ester solution to the peptide solution. The molar ratio of payload to peptide should be optimized but a starting point of 5-10 fold molar excess of the payload is common.
-
Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted NHS-ester by adding a quenching solution like hydroxylamine or Tris buffer to a final concentration of 10-50 mM.
-
Purification: Remove the unreacted payload and coupling reagents from the final conjugate. For peptides and proteins, dialysis or size-exclusion chromatography are effective methods.
Part 3: Physicochemical Characterization of the Conjugate
Thorough characterization is essential to confirm successful conjugation, determine purity, and calculate the drug-to-antibody ratio (DAR) or drug-to-ligand ratio (DLR).[15] A combination of chromatographic and mass spectrometric techniques is required.[15][16][17]
| Technique | Parameter Measured | Rationale & Expected Outcome |
| Mass Spectrometry (MS) | Molecular Weight of Conjugate | Confirms covalent attachment of the payload. An increase in mass corresponding to the payload's molecular weight should be observed.[15][17] |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Hydrophobicity | Assesses the purity of the conjugate. Conjugation increases hydrophobicity, leading to a longer retention time compared to the unconjugated ligand.[15] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Ligand Ratio (DLR) | Separates species based on the number of conjugated payload molecules. Allows for the calculation of the average DLR and assessment of heterogeneity.[15] |
| UV-Vis Spectroscopy | Concentration and DLR | Can be used to determine protein concentration (at 280 nm) and, if the payload has a unique absorbance, can help calculate the DLR. |
Part 4: In Vitro Biological Evaluation
Once the conjugate is characterized, its biological activity must be assessed in relevant cell-based assays. The goal is to demonstrate target-specific cell killing and uptake.[18][19][20]
Protocol 6.1: Target-Specific Cytotoxicity Assay
This protocol uses a standard cell viability assay (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo®) to measure the cytotoxic effect of the conjugate on target-positive versus target-negative cell lines.[21][22][23]
Materials:
-
Target-positive cell line (expresses the receptor for the targeting ligand)
-
Target-negative cell line (low or no expression of the receptor)
-
Complete cell culture medium
-
The purified conjugate, unconjugated payload, and unconjugated ligand
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed both target-positive and target-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the conjugate, the free payload, and the unconjugated ligand in culture medium.
-
Dosing: Remove the old medium from the cells and add the drug-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 48-72 hours).
-
Viability Measurement: At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence for CellTiter-Glo®) on a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot cell viability versus concentration. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line. A potent and selective conjugate should have a significantly lower IC₅₀ on the target-positive cells compared to the target-negative cells.
Figure 3: Conceptual diagram of targeted versus non-targeted cellular interaction.
Protocol 6.2: Cellular Uptake Assay
To confirm that the conjugate is being internalized by the target cells, a cellular uptake study can be performed, often using fluorescence microscopy or flow cytometry. This typically requires labeling the targeting ligand with a fluorescent dye prior to conjugation or using a payload that is intrinsically fluorescent.
Key Steps:
-
Incubation: Treat target-positive and target-negative cells with the fluorescently-labeled conjugate for various time points (e.g., 1, 4, 24 hours).
-
Washing: Thoroughly wash the cells with cold PBS to remove any non-internalized conjugate.
-
Analysis:
A successful targeted conjugate will show significantly higher fluorescence signal in target-positive cells compared to target-negative cells, and this signal should increase over time.[18][24]
Conclusion and Future Directions
This compound serves as an exemplary starting point for the rational design of targeted therapeutics. By following the protocols outlined for activation, conjugation, and evaluation, researchers can effectively incorporate this isoxazole-based payload into sophisticated drug delivery systems. The modularity of this approach allows for the facile exchange of targeting ligands to direct the payload to various cell types, opening avenues for research in oncology, immunology, and beyond. Future work should focus on optimizing linker chemistry for controlled payload release and conducting in vivo studies to validate the efficacy and safety of lead conjugates.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health (NIH).
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).
- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate.
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- A New Generation of Peptide Conjugation Products. Interchim.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. National Institutes of Health (NIH).
- Analysis and characterization of protein-drug conjugates? ResearchGate.
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- Small-molecule-protein conjugation procedures. PubMed.
- What is a simple way to convert an ester into carboxylic acid? ECHEMI.
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
- (a) FDA-approved drugs for ERα-positive breast cancer, (b) some examples of isoxazole novel drugs... ResearchGate.
- FDA approved drugs with oxazole nucleus. ResearchGate.
- Hydrolysis of methyl esters. Google Patents.
- Ester to Acid - Common Conditions. organic-chemistry.org.
- In vitro cellular cytotoxicity and uptake assay. (A) In vitro... ResearchGate.
- Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. ResearchGate.
- In vitro comparison of liposomal drug delivery systems targeting the o. Dove Medical Press.
- What is a simple way to convert an ester into carboxylic acid? ResearchGate.
- Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles. Dove Medical Press.
- Systems approaches to design of targeted therapeutic delivery. National Institutes of Health (NIH).
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health (NIH).
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
- Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. National Institutes of Health (NIH).
- Targeted drug delivery. Wikipedia.
- Engineered protein-small molecule conjugates empower selective enzyme inhibition. National Institutes of Health (NIH).
- Targeted Drug delivery systems. Research and Reviews.
- This compound. ChemicalBook.
- Protein Characterization Techniques for Biologics Development. Mabion.
- Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Smolecule.
- Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate. MySkinRecipes.
- Methyl 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylate. BLD Pharm.
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
- Methyl 3-phenylisoxazole-5-carboxylate. National Institutes of Health (NIH).
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate.
- Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Institutes of Health (NIH).
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protein Characterization Techniques for Biologics Development | Mabion [mabion.eu]
- 18. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. dovepress.com [dovepress.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoxazole-containing molecules. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during isoxazole synthesis.
Q1: What are the primary synthetic routes for preparing isoxazole derivatives?
The two most prevalent and versatile methods for constructing the isoxazole ring are:
-
Reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis): This method involves the condensation of a 1,3-diketone, β-ketoester, or a related compound with hydroxylamine.[1][2]
-
1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][3] This approach is often highly efficient and can be regioselective, especially with the use of modern catalytic systems.[1][4]
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions:
-
Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases.[1]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1][1]
-
Photochemical Conditions: Exposure to UV irradiation can lead to rearrangement of the isoxazole ring.[1][1]
-
Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1][1]
If you suspect decomposition, consider employing milder workup procedures, avoiding highly acidic or basic conditions, and protecting your compound from light if it is photosensitive.[1][1]
Q3: What safety precautions are essential during isoxazole synthesis?
Always adhere to standard laboratory safety protocols. Specific hazards to be aware of in isoxazole synthesis include:
-
Hydroxylamine and its salts: These can be toxic and corrosive.[1] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitrile Oxides: These are highly reactive intermediates and should be handled with care.[1][1] It is best practice to generate them in situ to avoid their isolation.[1]
-
Solvents and Reagents: Many reagents and solvents used in these syntheses (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]
Q4: Can microwave irradiation be used to accelerate my isoxazole synthesis?
Yes, microwave-assisted synthesis is a highly effective technique for preparing isoxazole derivatives.[1] It can significantly reduce reaction times from hours to minutes and often leads to improved yields.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed analysis of specific problems you might encounter and offers structured troubleshooting strategies.
Problem 1: Low or No Product Yield
Low or nonexistent yields can be frustrating, but a systematic approach can often identify the root cause.
Causality Analysis:
Low yields can stem from issues with starting material integrity, suboptimal reaction conditions, or the instability of key intermediates. For instance, 1,3-dicarbonyl compounds exist as keto-enol tautomers, which can impact their reactivity.[1] In 1,3-dipolar cycloadditions, the stability of the nitrile oxide precursor and the alkyne is critical.[1]
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Key Optimization Strategies:
-
Temperature Control: For in situ generation of nitrile oxides, it is often beneficial to perform the generation at a low temperature to prevent dimerization and then warm the reaction to facilitate the cycloaddition.[1]
-
Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[1] To minimize this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react.[1] Slow addition of the nitrile oxide precursor can also be beneficial.[1]
Problem 2: Formation of a Mixture of Regioisomers
Controlling regioselectivity is a common challenge, particularly in the synthesis of unsymmetrical isoxazoles.
Causality Analysis:
The formation of regioisomers is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[1] In the Claisen synthesis with unsymmetrical 1,3-dicarbonyls and in 1,3-dipolar cycloadditions, achieving high regioselectivity can be particularly challenging.[1]
Decision Tree for Improving Regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Data-Driven Optimization:
The choice of solvent, base, and additives can have a profound impact on the regioisomeric ratio. For example, in the synthesis from β-enamino diketones, the solvent can significantly alter the outcome.[1][5]
| Entry | Solvent | Base | Ratio (Isomer 1:Isomer 2) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 88 |
| Data adapted from a study on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[1] |
The use of a Lewis acid, such as BF₃·OEt₂, can also be employed to control regioselectivity.[1][1] The amount of the Lewis acid is a critical parameter to optimize.[1]
Problem 3: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]
Strategies for Effective Purification:
-
Column Chromatography: This is the most common purification method. A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial to find conditions that provide optimal separation.[1] Sometimes, a three-solvent mixture or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[1]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.[1] Experiment with different solvent systems to induce the crystallization of the desired isomer.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate.[1] The protecting group can then be removed to yield the pure isomer.[1]
Experimental Protocols
Protocol 1: Synthesis of an Isoxazole from a Chalcone
This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[1]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol.[1]
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.[1]
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.[1]
-
Collect the precipitated chalcone by filtration.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[1]
-
After cooling, pour the reaction mixture into crushed ice.[1]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.
-
In a microwave vial, combine the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidant (e.g., N-chlorosuccinimide).
-
Add a suitable solvent, such as methanol (5 mL).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes.[1] The optimal conditions will depend on the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product.[1]
References
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
MDPI. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
-
National Institutes of Health. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC. [Link]
-
MDPI. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. [Link]
-
Georg Thieme Verlag KG. (2022). Copper-Catalyzed Isoxazole Synthesis. Synfacts. [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]
-
National Institutes of Health. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]
-
ResearchGate. (2022). Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). ResearchGate. [Link]
-
American Chemical Society. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. [Link]
-
ResearchGate. (2023). Recyclability of the catalyst for the synthesis of isoxazole and isoxazoline. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. [Link]
-
National Institutes of Health. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. [Link]
-
ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]
-
Royal Society of Chemistry. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
National Institutes of Health. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]
-
ResearchGate. (2020). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
ResearchGate. (2021). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
-
American Chemical Society. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. [Link]
-
Sphinxsai. (n.d.). International Journal of ChemTech Research. Sphinxsai. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting regioisomer formation in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isoxazole ring formation, with a specific focus on the critical challenge of controlling regioselectivity. Formation of undesired regioisomers is a frequent obstacle that can lead to difficult purifications, reduced yields, and ambiguous structure-activity relationships.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the mechanistic underpinnings of common synthetic routes and offer validated protocols to help you achieve your desired isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in isoxazole synthesis?
A: Regioisomers are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. In the context of isoxazole synthesis, this typically arises when reacting two unsymmetrical precursors. For example, in the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne, two different five-membered rings can form: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. Similarly, the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield two different isoxazole products.[1][2]
Q2: Why is controlling the formation of these regioisomers so important?
A: Control over regioselectivity is paramount for several reasons:
-
Biological Activity: The specific substitution pattern on the isoxazole ring is often crucial for its interaction with biological targets. Different regioisomers can have drastically different pharmacological profiles, ranging from highly active to completely inactive or even toxic.[3][4]
-
Yield and Purity: The formation of a mixture of isomers necessitates challenging and often costly purification steps, leading to a lower overall yield of the desired compound.
-
Intellectual Property: In drug development, a specific, single regioisomer is typically the subject of patent claims. Uncontrolled synthesis of mixtures can complicate the protection of intellectual property.
Q3: What are the primary synthetic methods for isoxazoles, and what are their common regioselectivity pitfalls?
A: The two most prevalent methods are:
-
1,3-Dipolar Cycloaddition: This reaction involves a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][6] The primary pitfall is controlling which end of the dipole adds to which end of an unsymmetrical alkyne, often leading to mixtures of 3,4- and 3,5-disubstituted products.[6][7]
-
Claisen Isoxazole Synthesis (Cyclocondensation): This classic method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[1] Its main challenge arises when using an unsymmetrical 1,3-dicarbonyl, as the initial condensation of hydroxylamine can occur at either of the two distinct carbonyl groups, resulting in a regioisomeric mixture.[1]
Troubleshooting Guide: Regioisomer Formation
This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.
Problem 1: My 1,3-dipolar cycloaddition with a terminal alkyne is unselective, giving me a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I exclusively form the 3,5-isomer?
Expert Analysis: This is a classic regioselectivity challenge in isoxazole synthesis. The thermal [3+2] cycloaddition is a concerted pericyclic reaction, and its regiochemical outcome is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[6][8] While often favoring the 3,5-isomer, thermal conditions can lack the definitive control needed for high-purity synthesis. The key to overcoming this is to move from a thermal reaction to a catalyzed one, which proceeds through a different mechanism that enforces a single regiochemical pathway.
Strategic Solutions:
-
Implement Copper(I) Catalysis: The most robust and widely adopted solution is the use of a copper(I) catalyst.[9][10] This method, analogous to the famous "click chemistry" (CuAAC), proceeds via a copper acetylide intermediate. The nitrile oxide then coordinates to the copper, and the subsequent steps of the reaction are directed by the catalyst, leading almost exclusively to the 3,5-disubstituted isoxazole.[10]
-
Optimize Nitrile Oxide Generation: Nitrile oxides are unstable and prone to dimerization into furoxans, which reduces the efficiency of the desired cycloaddition.[2] Generating the nitrile oxide in situ at a slow, controlled rate ensures its concentration remains low, minimizing side reactions and favoring cycloaddition with the alkyne.[2][9]
Table 1: Comparison of Catalytic Systems for 3,5-Isoxazole Synthesis
| Catalyst System | Typical Conditions | Regioselectivity (3,5-isomer) | Key Advantages |
|---|---|---|---|
| CuI | 5-10 mol%, Base (e.g., Et₃N), Solvent (e.g., THF, CH₂Cl₂) | >98% | High selectivity, readily available, well-established.[9][10] |
| CuSO₄ / Na-Ascorbate | 5 mol% CuSO₄, 10 mol% Na-Ascorbate, Solvent (e.g., tBuOH/H₂O) | >98% | In situ generation of Cu(I), often used in aqueous systems. |
| Ru(II) Catalysts | e.g., Cp*RuCl(PPh₃)₂ | >95% | Alternative to copper, can be effective for specific substrates.[9] |
| None (Thermal) | Heat (e.g., Toluene, reflux) | Variable (can be 1:1 to 10:1) | Simple setup, but lacks regiochemical control. |
Validated Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
-
To a stirred solution of the terminal alkyne (1.0 eq.) and the corresponding aldoxime precursor (1.1 eq.) in tetrahydrofuran (THF, 0.2 M), add triethylamine (Et₃N, 2.0 eq.).
-
Add Copper(I) iodide (CuI, 0.05 eq.) to the mixture.
-
Slowly add a solution of N-Chlorosuccinimide (NCS, 1.1 eq.) in THF dropwise over 30 minutes at room temperature. The slow addition is critical for the in situ generation of the nitrile oxide.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
View Diagram: Catalytic Control of Regioselectivity
Caption: Catalyzed vs. Uncatalyzed Cycloaddition Pathways.
Problem 2: My goal is the less common 3,4-disubstituted isoxazole, but my synthesis is failing. How can I force the reaction to produce this isomer?
Expert Analysis: Synthesizing the 3,4-disubstituted isomer via a direct cycloaddition with a terminal alkyne is exceptionally difficult due to unfavorable electronics and sterics.[9] Therefore, a change in strategy is required. Instead of trying to force an unfavorable reaction pathway, we must use a different synthetic methodology altogether, one that is specifically designed to grant access to this substitution pattern. The reaction of β-enamino diketones with hydroxylamine is a powerful and tunable method for this purpose.[1][11]
Strategic Solutions:
-
Employ β-Enamino Diketone Cyclocondensation: This method provides a robust entry to variously substituted isoxazoles. The regiochemical outcome is not determined by a cycloaddition but by which carbonyl of the precursor undergoes initial condensation and the subsequent cyclization pathway. Crucially, this pathway can be controlled by the reaction conditions.[1][11][12]
-
Utilize a Lewis Acid Catalyst: In the cyclocondensation of β-enamino diketones, the addition of a Lewis acid, specifically Boron Trifluoride Etherate (BF₃·OEt₂), has been shown to be highly effective at directing the reaction to selectively produce 3,4-disubstituted isoxazoles.[1][9][13] The Lewis acid likely activates one of the carbonyl groups preferentially, dictating the course of the cyclization.
Table 2: Regiocontrol in the Cyclocondensation of β-Enamino Diketones
| Product Isomer | Key Reagent/Condition | Solvent | Outcome |
|---|---|---|---|
| 4,5-disubstituted | Pyridine (base) | Ethanol (EtOH) | Directs cyclization to one pathway.[1] |
| 3,4-disubstituted | BF₃·OEt₂ (Lewis Acid) | Acetonitrile (MeCN) | Activates alternative carbonyl, forcing the desired regiochemistry.[1][9] |
| 3,4,5-trisubstituted | Acetic Acid (AcOH) | Ethanol (EtOH) | Promotes a different cyclization pathway for specific substrates.[1] |
Validated Protocol: Lewis-Acid Mediated Synthesis of 3,4-Disubstituted Isoxazoles
-
Synthesize the required β-enamino diketone from the corresponding 1,3-dicarbonyl compound and amine (a standard, well-documented procedure).
-
Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in dry acetonitrile (MeCN, 0.25 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boron Trifluoride Etherate (BF₃·OEt₂, 2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to isolate the pure 3,4-disubstituted isoxazole.
View Diagram: Troubleshooting Workflow for Regioselectivity
Caption: Decision workflow for achieving desired regioselectivity.
References
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]
-
Regioselective Synthesis of Isoxazoles from Ynones. Organic Letters. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]
-
Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. International Journal of Advanced Research in Engineering and Technology. Available from: [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available from: [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available from: [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. ResearchGate. Available from: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
-
Mechanism of the isoxazole annelation. Journal of the American Chemical Society. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
-
The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects. PMC. Available from: [Link]
-
Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study. PubMed. Available from: [Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Methyl 5-Phenylisoxazole-3-carboxylate
Welcome to the technical support guide for the preparative HPLC purification of methyl 5-phenylisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during the purification process. Our goal is to empower you with the knowledge to troubleshoot issues effectively, optimize your purification workflow, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and optimization of an HPLC method for methyl 5-phenylisoxazole-3-carboxylate.
Q1: What are the key physicochemical properties of methyl 5-phenylisoxazole-3-carboxylate to consider for HPLC method development?
A1: Understanding the molecule's properties is the foundation of method development. Methyl 5-phenylisoxazole-3-carboxylate (C₁₁H₉NO₃, MW: 203.19 g/mol ) is a solid, aromatic ester.[1] Its structure, featuring a phenyl ring and an isoxazole core, makes it moderately non-polar and an excellent chromophore (UV-absorbing), which is ideal for HPLC with UV detection. Given its aromaticity, a reversed-phase (RP) HPLC approach is the most logical starting point.[2]
Q2: What is a good starting point for an analytical HPLC method?
A2: A robust starting method allows you to establish retention and a baseline separation from impurities before scaling up. The goal is to find conditions that provide a sharp, symmetrical peak for the target compound.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18, 150 x 4.6 mm, 5 µm | C18 is a versatile, hydrophobic stationary phase that provides excellent retention for moderately non-polar, aromatic compounds. A 150 mm length offers a good balance of resolution and run time for initial screening.[2][3] |
| Mobile Phase A | Water (HPLC Grade) | The weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is often preferred for its lower viscosity (leading to lower backpressure) and UV transparency.[4] However, MeOH can offer different selectivity for aromatic compounds due to its ability to engage in hydrogen bonding.[5] |
| Gradient | 10-90% B over 20 minutes | A broad scouting gradient is essential to elute all components in the crude sample and determine the approximate solvent composition needed to elute your target compound.[3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | UV-Vis Diode Array Detector (DAD/PDA) at 254 nm | The aromatic rings in the molecule strongly suggest high absorbance around 254 nm. A DAD/PDA is crucial for checking peak purity by comparing spectra across the peak. |
| Temperature | 30 °C | Maintaining a stable column temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.[6] |
Q3: How should I prepare my crude sample for injection?
A3: Proper sample preparation is critical to prevent column clogging and ensure good peak shape.
-
Solubility Check: Dissolve the crude material in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition (e.g., 10% ACN in water) if the compound is soluble.
-
Solvent Mismatch: Avoid dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or ACN) for a highly aqueous starting condition. This can cause the sample to precipitate on-column and leads to severe peak distortion.[7][8] If a strong solvent is necessary for solubility, keep the injection volume as small as possible.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure.[9][10]
Q4: My analytical separation looks good. How do I properly scale up to preparative HPLC?
A4: Scaling from analytical to preparative HPLC aims to maximize throughput while maintaining purity and yield.[11][12] The key is to maintain the chemistry and scale the physical parameters proportionally.[13][14][15]
The primary scaling factor is based on the column cross-sectional area: Scaling Factor (SF) = (d_prep² / d_analytical²), where d is the column's internal diameter.
| Parameter | Scaling Calculation | Example (4.6 mm ID analytical to 21.2 mm ID prep) |
| Flow Rate | Flow_prep = Flow_analytical * SF | 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min |
| Sample Load | Load_prep = Load_analytical * SF | 1 mg * (21.2² / 4.6²) ≈ 21.2 mg |
| Gradient Time | Keep gradient time identical. | The linear velocity is kept constant by scaling the flow rate. |
Expert Tip: Use a preparative column with the same stationary phase chemistry and particle size as your analytical column to ensure a predictable and successful scale-up.[12][13][15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification run, framed in a question-and-answer format.
Category 1: Peak Shape & Resolution Problems
Q: My peak is tailing severely. What are the likely causes and how do I fix it?
A: Peak tailing, where the back half of the peak is elongated, is one of the most common HPLC issues.[16][17] It compromises resolution and fraction purity.
-
Cause 1: Secondary Interactions. The most common cause for basic or acidic compounds is interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[17][18]
-
Solution: Add a mobile phase modifier. For a neutral compound like yours, this is less likely to be the primary cause. However, if your crude mixture contains basic impurities, adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the silanols, minimizing these secondary interactions.[19]
-
-
Cause 2: Column Overload. Injecting too much mass onto the column saturates the stationary phase, leading to tailing.[20]
-
Solution: Perform a loading study. Systematically reduce your sample concentration by 50% and re-inject. If the peak shape improves, you have confirmed mass overload. Determine the maximum load that maintains good peak symmetry.[21]
-
-
Cause 3: Column Void or Contamination. A void at the column inlet or a blocked frit can disrupt the flow path, causing tailing.[16]
Q: My peak is fronting. Why is this happening?
A: Peak fronting, the mirror image of tailing, is typically caused by sample overload or solvent effects.[7][18]
-
Cause 1: Sample Solvent is Too Strong. If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN when the run starts at 10% ACN), the analyte molecules will travel too quickly at the column inlet before binding, causing a broad, fronting shape.[16][23]
-
Solution: Re-dissolve your sample in a solvent that closely matches the initial mobile phase conditions. If solubility is an issue, reduce the injection volume.[19]
-
-
Cause 2: Concentration Overload. Similar to mass overload causing tailing, injecting a highly concentrated sample can also lead to fronting.[20][23]
-
Solution: Dilute your sample and re-inject. This is a simple diagnostic test to confirm overload.[16]
-
Q: My target peak is co-eluting with an impurity. How can I improve the resolution?
A: Improving resolution (the separation between two peaks) is a core task in method development.
-
Solution 1: Optimize the Gradient. If the peaks are very close, flattening the gradient around the elution time of your compound will improve separation. For example, if your peak elutes at 60% B, change the gradient from a single 10-90% slope to a multi-step gradient like 40-70% B over 30 minutes. This gives the molecules more time to interact with the stationary phase.
-
Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice-versa) can alter the separation selectivity. The different solvent properties can change the elution order of your target and the impurity.[5]
-
Solution 3: Change the Stationary Phase. If optimizing the mobile phase isn't enough, changing the column chemistry is the next step. A Phenyl-Hexyl column, for instance, offers alternative selectivity for aromatic compounds through pi-pi interactions and may resolve the co-eluting peaks.[5]
Category 2: System Performance & Pressure Issues
Q: My system backpressure is suddenly very high. What should I do?
A: High backpressure indicates a blockage in the system and can damage the pump or column.[20][24]
-
Troubleshooting Workflow: A systematic approach is key to isolating the blockage.[8][22]
-
Start by removing the column and replacing it with a union. Run the pump. If the pressure returns to normal (near zero), the blockage is in the column.[8]
-
If the pressure is still high without the column, the blockage is upstream. Work backward, disconnecting components (injector outlet, pump outlet) until the pressure drops, identifying the clogged tubing or filter.
-
-
Common Causes & Solutions:
-
Blocked Column Frit: Caused by unfiltered samples or mobile phase precipitation.[25] Try back-flushing the column. If that fails, the frit or the entire column may need replacement.
-
Precipitated Buffer/Sample: If using buffers, ensure they are soluble in the highest organic percentage of your gradient.[24] Flush the system with water to remove any precipitated salts.
-
Clogged In-line Filter or Tubing: Replace the filter or the piece of tubing that is blocked.[23][25]
-
Q: I'm seeing "ghost peaks" in my blank runs. Where are they coming from?
A: Ghost peaks are unexpected peaks that appear in blank injections, indicating contamination.
-
Cause 1: Carryover from Previous Injection. If the previous sample was highly concentrated, residue can remain in the injector loop or needle.[23]
-
Solution: Program a needle wash with a strong solvent (like 50:50 isopropanol/acetonitrile) as part of your method. Run multiple blank injections to ensure the system is clean.
-
-
Cause 2: Contaminated Mobile Phase. Impurities in your solvents or bacterial growth in the aqueous mobile phase can accumulate on the column and elute as peaks during a gradient run.[9][26]
-
Solution: Use high-purity, HPLC-grade solvents. Prepare fresh aqueous mobile phase daily and filter it.[24]
-
-
Cause 3: Leaching from System Components. Plastic components like mobile phase tubing can leach plasticizers, which appear as ghost peaks.
-
Solution: Use high-quality PEEK or stainless steel tubing where appropriate.
-
Experimental Protocols & Workflows
Protocol 1: Analytical Method Development & Loading Study
-
System Setup: Configure the HPLC system with the recommended starting conditions (C18 column, ACN/Water, 1.0 mL/min, 254 nm).
-
Scouting Gradient: Inject a small amount (e.g., 5 µL of a 1 mg/mL solution) of the crude sample and run the 10-90% ACN gradient over 20 minutes.
-
Identify Target Peak: Determine the retention time and approximate elution percentage of methyl 5-phenylisoxazole-3-carboxylate.
-
Optimize Gradient: Design a shallower gradient around the target elution percentage to maximize resolution from nearby impurities.
-
Loading Study: Prepare samples of increasing concentration (e.g., 1, 2, 5, 10, 20 mg/mL).
-
Inject and Analyze: Inject a fixed volume of each concentration onto the analytical column.
-
Determine Overload Point: Monitor peak shape. The maximum analytical load is the highest concentration that does not cause significant fronting or tailing.[21] This data is used to calculate the starting load for the preparative scale.[27]
Protocol 2: Scale-up to Preparative Purification
-
Install Preparative Column: Switch to a larger ID column (e.g., 21.2 mm) packed with the same C18, 5 µm material.
-
Calculate Scaled Parameters: Use the scaling factor to calculate the new flow rate and initial sample load as described in FAQ Q4.
-
System Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 10-15 column volumes.
-
Test Injection: Perform an initial injection at the calculated scaled load.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold. Collect the main peak in multiple fractions.
-
Analyze Fractions: Re-inject a small aliquot of each collected fraction onto the analytical HPLC system to confirm purity.
-
Pool and Evaporate: Pool the fractions that meet the desired purity specification and remove the solvent via rotary evaporation or lyophilization.
Visualized Workflows
Caption: Workflow from analytical method development to preparative scale-up.
Caption: Decision tree for troubleshooting common peak shape problems.
References
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. (2018-02-21). Waters Corporation Video. [Link]
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2023-10-16). Video. [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract - Waters Corporation. Waters Corporation PDF. [Link]
-
HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019-10-19). Chiralizer Services, L.L.C. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
LC Scaling Analytical Methods Technical Tip 2. Phenomenex. [Link]
-
Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022-10-06). ACD/Labs. [Link]
-
Troubleshooting Common HPLC Issues. (2024-02-28). Labcompare. [Link]
-
Strategy for Preparative LC Purification. Agilent. [Link]
-
Common HPLC Problems & How to Deal With Them. (2022-01-04). Phenomenex. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Introduction to Preparative HPLC. LCGC International. [Link]
-
Optimization of sample size and sample volume in preparative liquid chromatography. ACS Publications. [Link]
-
Troubleshooting for Increased Pressure. YMC. [Link]
-
HPLC Column Backpressure: Causes and Impact. Phenomenex. [Link]
-
5-phenylisoxazole-3-carboxylic acid - Physico-chemical Properties. ChemBK. [Link]
-
Improving Prep HPLC. (2020-05-26). Teledyne ISCO Video. [Link]
-
Methyl 5-phenylisoxazole-3-carboxylate(CAS# 51677-09-9). Angene Chemical. [Link]
-
Diagnosing and Preventing High Back Pressure in LC Systems. (2020-10-27). Restek. [Link]
-
Diagnosing and Preventing High Back Pressure Problems in LC Systems. Restek PDF. [Link]
-
HPLC Back Pressure Problem. LCGC International. [Link]
-
Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials. [Link]
-
3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804. PubChem, NIH. [Link]
-
Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245. PubChem, NIH. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. ResearchGate. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. pharmtech.com [pharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Diagnosing and Preventing High Back Pressure in LC Systems [discover.restek.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 12. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 13. waters.com [waters.com]
- 14. youtube.com [youtube.com]
- 15. waters.com [waters.com]
- 16. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 17. chromtech.com [chromtech.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. acdlabs.com [acdlabs.com]
- 20. phenomenex.com [phenomenex.com]
- 21. agilent.com [agilent.com]
- 22. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
- 23. maxisci.com [maxisci.com]
- 24. lcms.cz [lcms.cz]
- 25. nacalai.com [nacalai.com]
- 26. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 27. chromatographyonline.com [chromatographyonline.com]
improving the yield of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate synthesis
An advanced technical support resource designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the synthesis of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate.
Introduction
This compound is a key heterocyclic scaffold prevalent in medicinal chemistry. Isoxazole derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Achieving a high yield of this specific molecule is critical for efficient drug discovery and development pipelines. This guide provides expert insights and practical solutions to common challenges encountered during its synthesis, focusing on the prevalent 1,3-dipolar cycloaddition pathway.
Primary Synthetic Route: 1,3-Dipolar Cycloaddition
The most common and efficient method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[3][4] For the target molecule, this involves the in situ generation of 2-fluorobenzonitrile oxide from 2-fluorobenzaldoxime, which then reacts with methyl propiolate.
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you optimize your reaction yield and purity.
Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?
A1: Low yields in this synthesis are typically traced back to three main areas: inefficient generation of the nitrile oxide, decomposition or side reactions of this intermediate, and suboptimal cycloaddition conditions.[5]
-
Inefficient Nitrile Oxide Generation: The conversion of 2-fluorobenzaldoxime to the corresponding hydroximinoyl chloride and subsequently to the nitrile oxide is a critical step.[6] Ensure your chlorinating agent, such as N-Chlorosuccinimide (NCS) or Chloramine-T, is fresh and anhydrous. The stoichiometry should be precise; an excess can lead to unwanted side reactions.
-
Intermediate Instability: Nitrile oxides are high-energy intermediates prone to dimerization, primarily forming furoxans (1,2,5-oxadiazole-2-oxides).[7] This is the most common side reaction and is highly concentration-dependent. To mitigate this, the nitrile oxide should be generated in situ in the presence of the dipolarophile (methyl propiolate). A slow addition of the base (e.g., triethylamine) to the mixture of the aldoxime, chlorinating agent, and alkyne is highly recommended to keep the instantaneous concentration of the nitrile oxide low.[7]
-
Reaction Conditions: Temperature control is crucial. The initial chlorination step is often performed at 0°C or room temperature, while the cycloaddition may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, as prolonged heating can lead to product degradation.[7]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl Isoxazole-3-carboxylates
Welcome to the technical support guide for the synthesis of methyl isoxazole-3-carboxylates. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of isoxazole-containing molecules. Here, we address the most common and challenging side reactions encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction: The Challenge of Isoxazole Synthesis
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a cornerstone for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2] The synthesis of methyl isoxazole-3-carboxylates, typically involving the reaction of a nitrile oxide with methyl propiolate, is a classic example. While elegant in theory, this pathway is frequently plagued by competing reactions that can drastically reduce yields and complicate purification. The primary culprits are the inherent instability of the nitrile oxide intermediate and issues of regiochemical control.[3][4]
This guide provides a structured, problem-solving approach to navigate these challenges, ensuring higher yields, purity, and reproducibility in your experiments.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is formatted as a series of problems you might encounter in the lab, followed by expert analysis and actionable solutions.
Problem 1: Low Yield with a Major Unidentified Byproduct
Question: My reaction yield for methyl isoxazole-3-carboxylate is consistently low, and I'm isolating a significant amount of a byproduct with a higher molecular weight. What is happening and how can I fix it?
Answer: This is the most common issue in this synthesis and is almost certainly due to the dimerization of your nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole 2-oxide).[5] Nitrile oxides are high-energy, transient species. If they do not encounter the dipolarophile (methyl propiolate) quickly, they will react with themselves in a [3+2] cycloaddition to form a stable furoxan dimer.[6][7]
Causality & Mechanism:
The dimerization is a second-order reaction with respect to the nitrile oxide concentration. Therefore, any condition that allows the concentration of the free nitrile oxide to build up will favor this unwanted side reaction.
Core Strategy: Minimize Free Nitrile Oxide Concentration
The key is to generate the nitrile oxide in situ under conditions where it reacts with the alkyne immediately.
Workflow for Minimizing Dimerization
Caption: Workflow to suppress nitrile oxide dimerization.
Troubleshooting & Optimization Protocols
| Strategy | Protocol Details | Rationale |
| Slow Addition | Prepare a solution of your nitrile oxide precursor (e.g., an aldoxime and an oxidant like N-chlorosuccinimide or a hypervalent iodine reagent).[8][9] Add this solution dropwise or via a syringe pump over several hours to a stirred solution of methyl propiolate. | This ensures the instantaneous concentration of the generated nitrile oxide is kept to a minimum, maximizing the probability of a collision with the abundant alkyne rather than another nitrile oxide molecule.[3] |
| Concentration Control | Use the dipolarophile (methyl propiolate) in excess (e.g., 1.5 to 3 equivalents). | Le Châtelier's principle in action: a high concentration of the alkyne pushes the equilibrium towards the desired cycloaddition product. |
| Temperature Management | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with 0 °C or room temperature. | Dimerization often has a higher activation energy than the desired cycloaddition. Lowering the temperature can disproportionately slow the side reaction. |
| Choice of Generation Method | Consider using milder, slower methods for nitrile oxide generation. For example, the use of hypervalent iodine reagents can be very rapid.[8] Slower, base-mediated elimination from hydroximoyl chlorides might offer better control in some systems. | The rate of generation should not exceed the rate of consumption by the alkyne. |
Problem 2: Formation of a Mixture of Regioisomers
Question: My NMR shows two distinct isoxazole products. How can I improve the regioselectivity to obtain the methyl 3-carboxylate isomer exclusively?
Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[3] For the reaction with methyl propiolate (an unsymmetrical alkyne), two isomers are possible: methyl isoxazole-3-carboxylate and methyl isoxazole-5-carboxylate.
Causality & Mechanism: Frontier Molecular Orbital (FMO) Theory
Regioselectivity is governed by the electronic and steric properties of the dipole and dipolarophile.[10] According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination that results from the largest orbital coefficient overlap.
For a nitrile oxide and an electron-deficient alkyne like methyl propiolate, the reaction is typically HOMO(alkyne)-LUMO(nitrile oxide) controlled, which favors the formation of the 3,5-disubstituted isoxazole (i.e., the desired methyl isoxazole-3-carboxylate). However, this preference is not always absolute and can be influenced by reaction conditions.[10][11]
Decision Tree for Improving Regioselectivity
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 7. Intramolecular 1,3-dipolar ene reactions of nitrile oxides occur by stepwise 1,1-cycloaddition/retro-ene mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. sciforum.net [sciforum.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Isoxazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues commonly encountered with isoxazole-containing compounds in biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, affecting over 70% of new chemical entities and potentially leading to inaccurate assay results and underestimated compound activity.[1][2] This resource is designed to equip you with the knowledge to overcome these challenges and ensure the integrity of your experimental data.
Understanding the Challenge: The Isoxazole Moiety and Solubility
The isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] However, the physicochemical properties of isoxazole derivatives can often lead to poor aqueous solubility. While the isoxazole ring itself has some polar characteristics, enabling solubility in polar solvents like water and ethanol, extensive substitution on the ring, a common strategy in drug design, can significantly increase lipophilicity and molecular weight, leading to decreased solubility.[3][5]
Poor solubility can manifest in several ways during biological assays, including:
-
Compound Precipitation: The most obvious sign of insolubility, leading to inaccurate concentrations and potential for false negatives.
-
Underestimation of Potency: Only the dissolved portion of the compound is active, leading to an underestimation of its true biological effect.[1]
-
Assay Interference: Undissolved compound particles can interfere with assay readouts, for example, by scattering light in absorbance-based assays.
-
Poor Reproducibility: Inconsistent solubility between experiments leads to high data variability.[1]
This guide will walk you through a systematic approach to identifying, troubleshooting, and overcoming these solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: My isoxazole compound is not dissolving in the aqueous buffer for my assay. What should I do first?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solubilizing power and miscibility with aqueous solutions.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions of this stock solution into your aqueous assay buffer to reach the desired final concentrations. It's crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system.
Q2: What is a safe final concentration of DMSO for my cell-based assay?
A2: The tolerance to DMSO varies significantly between cell lines and assay types. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[7][8] It is highly recommended to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be present in your assay to ensure it has no effect on the measured endpoint.[6] Studies have shown that DMSO concentrations of 1% can begin to reduce cell viability over longer incubation periods (72 hours), and concentrations of 5% or higher are often cytotoxic.[8][9]
Q3: I'm still seeing precipitation after diluting my DMSO stock into the aqueous buffer. What are my next options?
A3: If you're still observing precipitation, it indicates that your compound's aqueous solubility is being exceeded even with the use of DMSO. Here are several strategies to consider, often in a tiered approach:
-
pH Modification: If your isoxazole derivative has ionizable groups (acidic or basic), adjusting the pH of your buffer can significantly improve solubility.[10][11] For example, a compound with a basic nitrogen atom will be more soluble at a lower pH where it can be protonated.
-
Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or glycerol can be used.[5][12] However, like DMSO, their final concentration must be carefully controlled to avoid assay interference.
-
Incorporation of Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be added to the assay buffer to increase solubility.[13][14] Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[14] It is important to use surfactants at concentrations above their critical micelle concentration (CMC) for this effect.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[15][16][17] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15][18]
Q4: How do I know if the solubility-enhancing excipients are interfering with my assay?
A4: This is a critical consideration. Every excipient you add has the potential to interact with your assay components. To mitigate this, you must run appropriate controls:
-
Vehicle Control: This is your assay buffer containing the highest concentration of the solvent/excipient used, but without your test compound. This control is essential to ensure the vehicle itself does not produce a signal or affect the biological system.
-
Positive and Negative Controls with Excipient: Run your standard positive and negative controls in the presence of the excipient to ensure it doesn't alter their expected activity.
If you observe a significant effect in your vehicle control or altered activity in your standard controls, you may need to find an alternative solubilization strategy or a different assay format.
Troubleshooting Guide: A Step-by-Step Approach
When faced with a solubility challenge, a systematic approach is key. The following workflow can help you diagnose and solve the problem.
Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of Compound Stock Solutions
This protocol outlines the standard procedure for preparing a high-concentration stock solution of your isoxazole compound in DMSO.[19]
Materials:
-
Isoxazole compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Accurately weigh the calculated mass of the compound and transfer it to a suitable vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Protocol 2: Kinetic Solubility Assay (Nephelometry)
This high-throughput assay provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[20][21]
Materials:
-
Compound stock solutions in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
384-well microplate
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Add the aqueous buffer to all wells of the microplate.
-
Add a small volume of the DMSO stock solution to the first well of each row and mix thoroughly. This creates the highest concentration point.
-
Perform a serial dilution across the plate by transferring a portion of the solution from each well to the next.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the buffer-only control.
Data Summary: Common Solubilizing Agents and Considerations
| Agent | Typical Starting Concentration | Mechanism of Action | Potential Assay Interferences |
| DMSO | < 0.5% (v/v) | Co-solvent | Cytotoxicity at high concentrations, enzyme inhibition/activation, altered membrane permeability.[8][9][22] |
| Ethanol | < 1% (v/v) | Co-solvent | Protein denaturation, cytotoxicity. |
| PEG 400 | 1-5% (v/v) | Co-solvent | Can alter protein conformation, may be cytotoxic at higher concentrations. |
| Tween® 80 | 0.01-0.1% (v/v) | Surfactant (micelle formation) | Can interfere with protein-protein interactions, may lyse cells at high concentrations.[23] |
| HP-β-CD | 1-10 mM | Inclusion complex formation | Can extract cholesterol from cell membranes, may have its own biological effects.[] |
Advanced Formulation Strategies
For particularly challenging compounds where the above methods are insufficient, more advanced formulation strategies may be necessary, especially for in vivo studies. These include:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution rates.[2]
-
Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to form emulsions or self-emulsifying drug delivery systems (SEDDS).[2][25]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[12][25][26]
The selection of an appropriate advanced formulation strategy depends on the physicochemical properties of the drug and the intended application.[25]
References
-
Isoxazole - Solubility of Things. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Jadhav, N. R., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-7. Available from: [Link]
-
Gali, M. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1265-1271. Available from: [Link]
-
The important role and application of surfactants in pharmaceutical formulations. Scientist Solutions. Available from: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation. Available from: [Link]
-
Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Sharma, D., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3417. Available from: [Link]
-
de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-10. Available from: [Link]
-
Yasgar, A., et al. (2009). Compound Management for Quantitative High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Zhang, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(8), 5549-5566. Available from: [Link]
-
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(6), 707. Available from: [Link]
-
Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Available from: [Link]
-
Benci, K., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(10), 2320. Available from: [Link]
-
Ciejka, J., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available from: [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 583. Available from: [Link]
-
Pramar, S. (2022). The Role of Surfactants in Compounded Preparation. PCCA Blog. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Breinlinger, E. C., et al. (2012). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 17(8), 1099-1108. Available from: [Link]
-
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available from: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Moskot, M., et al. (2020). Effect of DMSO on morphology and viability of cells. ResearchGate. Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available from: [Link]
-
Pinal, R. (Ed.). (2022). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available from: [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Available from: [Link]
-
Kaur, T., et al. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Journal of Drug Delivery and Therapeutics, 9(4-s), 833-840. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review. ResearchGate. Available from: [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available from: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available from: [Link]
-
García-García, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available from: [Link]
-
Batchelor, H., et al. (2022). Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population. Advanced Drug Delivery Reviews, 188, 114457. Available from: [Link]
-
Gali, M. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Available from: [Link]
-
El-Sherbiny, Y. M., et al. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine, 14(3), 2533-2539. Available from: [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wjbphs.com [wjbphs.com]
- 12. ijpbr.in [ijpbr.in]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aqueous Solubility Assay - Enamine [enamine.net]
- 22. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. Understanding the stability of this molecule is paramount to achieving reproducible results, high yields, and purity. This document provides in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to guide your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What is the general stability profile of this compound?
The stability of this compound is best described as a delicate balance. On one hand, the isoxazole ring is an aromatic system, which confers a degree of stability.[1] However, the molecule possesses two key features that are susceptible to degradation under specific conditions:
-
The Methyl Ester Group: Like most esters, this functional group is prone to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.[2]
-
The Isoxazole N-O Bond: This bond is inherently weak and can be cleaved under certain energetic conditions, including strong base, heat, or UV light, leading to ring-opening or rearrangement reactions.[3][4]
Therefore, while the compound is reasonably stable under neutral, anhydrous conditions and protected from light, its stability is significantly compromised by pH extremes and high energy input.
Q2: How does pH affect the stability of the compound in aqueous or protic solutions?
The pH of the solvent system is the most critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 4): The isoxazole ring itself is generally resistant to degradation in acidic media.[5] However, acid-catalyzed hydrolysis of the methyl ester can occur, particularly if heated.
-
Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability at or near neutral pH at ambient temperature. At elevated temperatures (e.g., 37°C), slow degradation via both ester hydrolysis and ring-opening may be observed over time. A study on the related drug Leflunomide, which also contains an isoxazole ring, showed that at 37°C and pH 7.4, the half-life for ring decomposition was approximately 7.4 hours.[5]
-
Basic Conditions (pH > 8): The compound is highly labile under basic conditions. Two competing degradation pathways are accelerated:
-
Saponification: Rapid hydrolysis of the methyl ester to the carboxylate salt.
-
Ring-Opening: Base-catalyzed cleavage of the N-O bond is a major degradation pathway for isoxazoles.[5] The Leflunomide study demonstrated a dramatic increase in the rate of ring opening at pH 10, with the half-life decreasing to just 1.2 hours at 37°C.[5] This suggests that even mild bases like carbonates can induce degradation, especially with heating.
-
Q3: What is the expected stability in common organic solvents?
The choice of organic solvent is crucial for both reaction and storage.
-
Protic Solvents (e.g., Methanol, Ethanol): These are good solvating agents.[6] However, they can participate in transesterification reactions if a catalyst (acid or base) is present. If these solvents contain water, hydrolysis can occur over time. For storage, anhydrous grades are recommended.
-
Aprotic Polar Solvents (e.g., Acetonitrile, THF, DMF, DMSO): The compound is generally stable in these solvents, provided they are anhydrous and free of amine impurities (which are basic). Acetonitrile and THF are excellent choices for reactions and short-term storage. DMF and DMSO should be used with caution, as older stock can contain impurities that promote degradation.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is lower in these solvents.[6] They are generally inert and suitable for reactions or extractions where solubility is not a limiting factor.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are suitable for short-term use in reactions and workups. Long-term storage in these solvents is not recommended as they can generate acidic impurities over time.
Q4: Is the compound sensitive to light or temperature?
Yes, the compound is sensitive to both.
-
Photostability: Isoxazoles are known to be photosensitive. UV irradiation can provide the energy needed to cleave the weak N-O bond, leading to a rearrangement to the more stable oxazole isomer via a transient azirine intermediate.[1][4] Therefore, all experiments and stored solutions should be protected from direct light.
-
Thermal Stability: While stable at room temperature, isoxazoles can undergo thermal decomposition at elevated temperatures (typically above 150°C), which can lead to ring cleavage.[7] For reactions requiring heat, it is advisable to use the lowest effective temperature and monitor the reaction closely to avoid product degradation.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem 1: My compound is degrading during aqueous workup.
-
Symptoms: You observe significantly lower-than-expected yields after extraction. TLC or LCMS analysis of the organic layer shows new, often more polar, spots/peaks corresponding to the carboxylic acid or other degradation products.
-
Possible Cause: The pH of the aqueous layer is basic. This often occurs if a basic quench (e.g., sodium bicarbonate solution) is used and the final pH is not readjusted, or if the reaction was run under basic conditions.
-
Solutions:
-
pH Control: During workup, ensure the aqueous phase is maintained at a neutral or slightly acidic pH (pH 5-7). Use a dilute acid like 1M HCl or a buffer like ammonium chloride to neutralize the solution before extraction.
-
Temperature: Perform extractions using cold solutions to minimize the rate of degradation.
-
Minimize Contact Time: Do not let your organic layer remain in contact with a basic aqueous phase for an extended period. Separate the layers promptly after mixing.
-
Problem 2: I'm trying to hydrolyze the methyl ester to the carboxylic acid, but I'm getting low yields and multiple byproducts.
-
Symptoms: The reaction does not go to completion, or you isolate a mixture of the desired acid along with other unidentified products. LCMS may show a product corresponding to a ring-opened species.
-
Possible Cause: The conditions for saponification are too harsh, leading to simultaneous cleavage of the isoxazole ring. High concentrations of strong bases (LiOH, NaOH) and elevated temperatures are common culprits.[5][8]
-
Solutions:
-
Milder Conditions: Use a stoichiometric amount (e.g., 1.1-1.5 equivalents) of base rather than a large excess. Run the reaction at a lower temperature (0°C to room temperature) and monitor carefully by TLC or HPLC.
-
Screen Bases: Consider alternative bases. For sensitive substrates, reagents like trimethyltin hydroxide (TMSOK) have been used, although purification can sometimes be challenging.[8]
-
Solvent Choice: Using a co-solvent like THF with water can improve solubility and allow for more homogeneous reaction conditions at lower temperatures.[8][9]
-
Problem 3: The compound shows signs of degradation upon storage in solution.
-
Symptoms: A previously pure sample, when re-analyzed after being stored in solution for a period, shows a decrease in the main peak area and the appearance of new impurity peaks. The solution may also develop a yellow tint.
-
Possible Causes:
-
Solvent Impurities: Residual water in the solvent is causing slow hydrolysis of the ester.
-
Photodecomposition: The container is not properly protected from light, leading to photochemical rearrangement.[4]
-
Thermal Degradation: The solution is stored at room temperature or higher, accelerating slow degradation pathways.
-
-
Solutions:
-
Optimal Storage: For long-term storage, it is best to keep the compound as a solid in a cool (-20°C), dark, and dry environment.
-
Solution Storage: If storage in solution is necessary, use an anhydrous, high-purity aprotic solvent like acetonitrile. Prepare the solution fresh when possible. For short-term storage, keep the solution in an amber vial at low temperature (-20°C or -80°C).
-
Inert Atmosphere: For maximum stability in solution, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
-
Section 3: Data Summary & Protocols
Table 1: Summary of Stability Profile for this compound
| Condition | Stressor | Expected Stability | Primary Degradation Product(s) | Reference |
| Aqueous | Acidic (pH 1-3) | Moderate | 5-(2-fluorophenyl)isoxazole-3-carboxylic acid | [5],[2] |
| Neutral (pH 6-8) | Good at RT; Labile with heat | 5-(2-fluorophenyl)isoxazole-3-carboxylic acid; Ring-opened products | [5] | |
| Basic (pH > 9) | Highly Labile | Carboxylate salt; Ring-opened products (e.g., α-cyanoenol) | [5] | |
| Solvents | Anhydrous Aprotic | Good | N/A (if pure) | [6] |
| Protic (Alcohols) | Moderate | Potential for transesterification if catalyst is present | [6] | |
| Energy | Thermal (>150°C) | Labile | Ring fragmentation products | [7] |
| Photolytic (UV Light) | Labile | 5-(2-fluorophenyl)oxazole-3-carboxylate (rearrangement) | [1],[4] | |
| Chemical | Oxidative (e.g., H₂O₂) | Moderate to Labile | Oxidized ring-opened products | [10] |
Protocol 1: Recommended Procedure for Saponification (Ester Hydrolysis)
This protocol is optimized to favor ester hydrolysis while minimizing isoxazole ring cleavage.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Use enough solvent to ensure full dissolution.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 1.2 eq) in water dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress every 30 minutes using TLC or LCMS. The reaction is typically complete within 1-3 hours. Do not let the reaction run for an unnecessarily long time.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1M HCl at 0°C until the pH of the aqueous phase is ~3-4.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Conducting a Forced Degradation Study
This protocol outlines a systematic approach to evaluating the intrinsic stability of the compound, which is critical for drug development and formulation.[11][12]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂.
-
Thermal Degradation: Keep one vial of the stock solution.
-
Control: Keep one vial of the stock solution protected from stress.
-
-
Incubation:
-
Incubate the Acid, Base, Oxidative, and Thermal vials in a water bath or oven at a controlled temperature (e.g., 60°C).
-
Keep the Control vial at 4°C.
-
For Photostability , expose a separate sample (solid and in solution) to a calibrated light source as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Use LCMS to identify the mass of major degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Identify and quantify major degradants.
Section 4: Visualizing Degradation Pathways & Workflows
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for the target molecule.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Step-by-step workflow for a forced degradation study.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- Solubility of Things. (n.d.). Isoxazole.
- ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
- Wikipedia. (n.d.). Isoxazole.
- ResearchGate. (n.d.). Structure and stability of isoxazoline compounds.
- NIH. (n.d.).
- Bio-protocol. (n.d.).
- Pharmacy 180. (n.d.).
- MedCrave online. (2016).
- RJPT. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. rjptonline.org [rjptonline.org]
preventing N-O bond cleavage in isoxazole rings during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in isoxazole chemistry: the undesired cleavage of the N-O bond. By understanding the underlying mechanisms and employing the robust strategies outlined here, you can significantly improve reaction outcomes and preserve the integrity of this critical heterocyclic scaffold.
Introduction: The Challenge of the Isoxazole N-O Bond
The isoxazole ring is a valuable pharmacophore and a versatile synthetic intermediate found in numerous FDA-approved drugs, such as Valdecoxib and Leflunomide. Its utility, however, is [1][2]tempered by the inherent lability of the nitrogen-oxygen (N-O) bond. This bond is relatively weak and susceptible to cleavage under various common synthetic conditions, including reductive, strongly basic, and even some nucleophilic or photochemical reactions. Such cleavage can lead to[3] complex reaction mixtures, low yields of the desired product, and the formation of undesired byproducts like β-amino enones or β-hydroxy ketones.
This guide provides a st[4][5][6]ructured approach to troubleshooting and preventing N-O bond cleavage, empowering you to navigate these synthetic challenges with confidence.
Troubleshooting Guide: Diagnosis and Solutions by Reaction Type
This section is organized by common reaction types that are known to induce isoxazole decomposition.
Problem 1: Ring Cleavage During Reductive Reactions
Reductive conditions, particularly catalytic hydrogenation, are a primary cause of isoxazole N-O bond scission.
Q1: My isoxazole is decomposing during a catalytic hydrogenation (e.g., H₂, Pd/C). Why is this happening and what are the alternatives?
A1: Causality & Mechanism: Standard catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective at reducing a wide range of functional groups, but it readily cleaves the weak N-O bond of the isoxazole ring. The reaction proceeds via[3] hydrogenolysis, leading to the formation of a β-amino enone intermediate, which may be further reduced depending on the reaction conditions. This lack of chemoselecti[4]vity is a major hurdle when other functional groups in the molecule require reduction.
Solutions & Alternative Protocols: To preserve the isoxazole ring, you must choose milder or more selective reducing agents. The optimal choice depends on the specific functional group you are targeting.
-
For Reduction of Alkenes/Alkynes:
-
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): This "poisoned" catalyst is highly effective for the syn-hydrogenation of alkynes to Z-alkenes and is generally mild enough to leave the isoxazole ring intact.
-
Diimide (HN=NH): Generated in situ from potassium azodicarboxylate or hydrazine, diimide is a metal-free reducing agent that selectively reduces non-polar double and triple bonds without affecting the isoxazole ring.
-
-
For Reduction of Nitro Groups or Azides:
-
Transfer Hydrogenation: Using reagents like ammonium formate or cyclohexene with a Pd/C catalyst at milder temperatures can sometimes selectively reduce nitro groups or azides while minimizing N-O cleavage. Careful monitoring is crucial.
-
Metal Powders in Acid: A combination like iron powder in acetic acid (Fe/AcOH) or zinc in ammonium chloride (Zn/NH₄Cl) is a classic and effective method for reducing nitro groups without cleaving the isoxazole.
-
-
For Reduction of E[7]sters/Amides to Alcohols/Amines:
-
Hydride Reagents at Low Temperature: Reagents like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) can be used, but temperature control is critical. Running the reaction at low temperatures (e.g., -78 °C) can often prevent ring opening. Isoxazoles are generally stable to sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.
-
| Condition | Targ[4]et Functional Group | Isoxazole Ring Stability | Comments |
| H₂, 10% Pd/C, RT | Alkene, Alkyne, Nitro | Poor (Cleavage is common) | Non-selective, high risk of N-O bond hydrogenolysis. |
| H₂, Lindlar's Catal[3]yst | Alkyne | Good | Excellent for selective reduction of alkynes to Z-alkenes. |
| Fe powder, Acetic Acid | Nitro | Excellent | Classic, reliable method for preserving the isoxazole ring. |
| NaBH₄, Ethanol | Es[7]ter (requires activation), Ketone | Excellent | Generally safe for isoxazoles; mild hydride source. |
| LiAlH₄, THF, 0 °C [4] | Ester, Amide, Carboxylic Acid | Good to Moderate | More powerful; low temperatures are recommended to minimize risk. |
| Mo(CO)₆, H₂O | N/[4]A (Cleavage Reagent) | Poor (Designed for Cleavage) | This reagent is specifically used to induce reductive N-O cleavage to form β-aminoenones. |
Problem 2: Ring[5] Instability Under Basic Conditions
Strong bases can promote isoxazole ring-opening, particularly in 3-unsubstituted or 5-unsubstituted isoxazoles.
Q2: I'm attempting a deprotonation or base-catalyzed reaction, and I'm seeing significant decomposition of my isoxazole starting material. What's the mechanism, and how can I prevent it?
A2: Causality & Mechanism: The protons on the isoxazole ring, particularly at the C3 and C5 positions, are acidic and can be removed by a strong base. For 3-unsubstituted isoxazoles, deprotonation at C3 can initiate a concerted β-elimination pathway, leading to N-O bond cleavage and formation of a β-ketonitrile. This base-catalyzed decom[8]position is temperature-dependent and becomes more significant at elevated temperatures.
Solutions & Alternativ[9]e Protocols: The key to preventing base-mediated decomposition is to carefully select the base and control the reaction temperature.
-
Use a Milder Base: If possible, switch from very strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) significantly reduces the rate of the ring-opening elimination pathway.
-
Inverse Addition: Add the isoxazole substrate slowly to a solution of the base at low temperature. This keeps the concentration of the deprotonated, unstable intermediate low at any given time.
-
Protecting Groups: While not common for the isoxazole ring itself, if other parts of the molecule require harsh basic conditions, consider a synthetic route where the isoxazole is formed after these steps.
Visualizing the Troubleshooting Process
To aid in diagnosing and solving isoxazole instability, the following flowchart provides a decision-making framework.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate. As this key intermediate progresses from bench-scale discovery to pilot-plant production, new challenges invariably arise. This document provides a comprehensive framework for understanding the synthetic pathway, anticipating scale-up issues, and systematically troubleshooting problems to ensure a robust, safe, and efficient process.
Section 1: Recommended Synthetic Pathway for Scale-Up
The most robust and scalable method for constructing the 3,5-substituted isoxazole core of the target molecule is the 1,3-dipolar cycloaddition reaction.[1][2] This pathway involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne dipolarophile.
Chosen Pathway: [3+2] Cycloaddition of 2-Fluorobenzonitrile Oxide with Methyl Propiolate.
Rationale for Scalability:
-
Convergent Synthesis: Two key fragments are brought together late in the synthesis, maximizing efficiency.
-
High Regioselectivity: The electronic properties of the nitrile oxide and the electron-deficient alkyne strongly favor the formation of the desired 5-substituted regioisomer, minimizing complex purification challenges.[3]
-
Commercially Available Starting Materials: 2-Fluorobenzaldehyde and methyl propiolate are readily available, cost-effective starting materials.
-
Milder Conditions: The reaction can be conducted under relatively mild conditions, avoiding the need for high-pressure or high-temperature equipment that can complicate scaling.[4]
Reaction Mechanism Overview
The process occurs in two main stages within the same pot:
-
Oxidation: 2-Fluorobenzaldoxime is oxidized (e.g., with N-chlorosuccinimide (NCS) or sodium hypochlorite) to the corresponding hydroximoyl chloride.
-
Cycloaddition: A mild base (e.g., triethylamine) eliminates HCl from the hydroximoyl chloride to generate the reactive 2-fluorobenzonitrile oxide intermediate in situ. This dipole immediately undergoes a [3+2] cycloaddition with methyl propiolate to form the isoxazole ring.[5]
Caption: Reaction mechanism for isoxazole synthesis.
Section 2: Experimental Protocol and Scale-Up Considerations
This protocol provides a generalized procedure. Optimization of stoichiometry, temperature, and reaction time is critical for any specific scale.
Reagent & Solvent Data
| Reagent/Solvent | Role | Molar Mass ( g/mol ) | Key Considerations for Scale-Up |
| 2-Fluorobenzaldoxime | Nitrile Oxide Precursor | 139.13 | Ensure high purity to avoid side reactions. |
| Methyl Propiolate | Dipolarophile | 84.07 | Volatile and flammable; handle in a well-ventilated area. |
| N-Chlorosuccinimide (NCS) | Oxidizing Agent | 133.53 | Solid reagent, easier to handle than bleach on a large scale. Can be highly reactive. |
| Triethylamine (TEA) | Base | 101.19 | Corrosive and flammable. Ensure adequate scrubbing for off-gases. |
| Ethyl Acetate | Solvent | 88.11 | Good solubility for reactants and product; relatively low boiling point for easy removal. |
Step-by-Step Protocol
-
Reactor Setup: In a appropriately sized reactor equipped with mechanical stirring, a temperature probe, a condenser, and an addition funnel (or pump), charge 2-fluorobenzaldoxime (1.0 eq) and ethyl acetate. Stir to dissolve at room temperature.
-
NCS Addition: Add N-chlorosuccinimide (1.05 eq) portion-wise to the solution, maintaining the internal temperature below 30 °C. A slight exotherm may be observed. Stir the resulting slurry for 30-60 minutes.
-
Reactant Addition: In a separate vessel, prepare a solution of methyl propiolate (1.1 eq) and triethylamine (1.1 eq) in ethyl acetate.
-
Controlled Cycloaddition: Add the methyl propiolate/triethylamine solution dropwise to the reactor over 1-2 hours. This is the critical control point. Maintain the internal temperature between 20-25 °C using a cooling bath. A significant exotherm will occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aldoxime is consumed.
-
Workup: Filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filtrate with water, then with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by column chromatography for smaller scales.
Experimental Workflow Diagram
Caption: General workflow for isoxazole synthesis.
Section 3: Troubleshooting Guide
This section addresses common issues encountered when scaling the synthesis of this compound.
Q1: My reaction yield is low or inconsistent. What are the likely causes?
Answer: Low yield is the most common problem and can stem from several factors. A systematic approach is required.[3]
-
Possible Cause 1: Dimerization of the Nitrile Oxide. The 2-fluorobenzonitrile oxide intermediate is highly reactive and can dimerize to form a furoxan byproduct if it does not react with the alkyne quickly.[2] This is a major pathway for yield loss, especially at higher concentrations.
-
Solution: The rate of addition of the triethylamine/methyl propiolate solution is critical. A slower addition rate maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization. Ensure your cooling is sufficient to handle the exotherm from the base addition, as higher temperatures can also accelerate dimerization.[2]
-
-
Possible Cause 2: Incomplete Conversion. The reaction may not have gone to completion.
-
Solution: Use HPLC or TLC to monitor the disappearance of the 2-fluorobenzaldoxime starting material. If the reaction stalls, a small additional charge of triethylamine may be necessary. Ensure the reaction is stirred for an adequate amount of time (12-24 hours is typical).
-
-
Possible Cause 3: Poor Quality Starting Materials. Impurities in the 2-fluorobenzaldoxime or methyl propiolate can inhibit the reaction or lead to side products.
-
Solution: Verify the purity of all starting materials by NMR or GC-MS before starting the reaction. Methyl propiolate can polymerize on storage; consider distillation if its purity is questionable.
-
Q2: I'm having difficulty purifying the final product. It's an oil or crystallizes poorly.
Answer: Purification on a large scale requires moving away from chromatography towards crystallization.[3]
-
Problem: The crude product is an oil and won't solidify.
-
Solution: This is often due to the presence of the furoxan byproduct or residual solvent.
-
Solvent Swap: Ensure all ethyl acetate is removed. Co-evaporate with a solvent like toluene or heptane to azeotropically remove residual volatile impurities.
-
Solvent/Anti-Solvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent (e.g., isopropanol, ethanol, or toluene) at an elevated temperature. Slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., heptane, hexane, or water) until turbidity persists. Cool slowly to promote crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.
-
-
-
Problem: The product crystallizes, but the purity is low.
-
Solution: The furoxan byproduct may be co-crystallizing.
-
Optimize Reaction: The best solution is to prevent the byproduct's formation in the first place by following the advice in Q1.
-
Recrystallization: Perform a second crystallization from a different solvent system to improve purity. A systematic screening of solvents is recommended.
-
-
Q3: The reaction is too exothermic and difficult to control on a larger scale.
Answer: Thermal management is a primary safety and process control concern during scale-up.[6][7] The dehydrochlorination of the hydroximoyl chloride by triethylamine is highly exothermic.
-
Solution 1: Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may increase cycle time and solvent costs.
-
Solution 2: Slower Addition: Extend the addition time of the triethylamine/methyl propiolate solution. This reduces the instantaneous rate of heat generation, allowing the reactor's cooling system to keep up.
-
Solution 3: Reverse Addition: In some cases, adding the hydroximoyl chloride slurry to the triethylamine/alkyne solution can provide better control, but this must be evaluated on a small scale first.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards for this process at scale? A1: Key hazards include:
-
Thermal Runaway: As discussed in Q3, the exotherm from the base addition must be controlled with robust cooling and slow addition rates.[6]
-
Reagent Handling: N-Chlorosuccinimide (NCS) is a strong oxidizing agent. Triethylamine is flammable and corrosive. Methyl propiolate is volatile and flammable. Always handle these chemicals in a well-ventilated area with appropriate personal protective equipment (PPE).[3]
-
Off-Gassing: The reaction generates HCl gas, which is then neutralized by triethylamine to form a salt. Ensure the reactor's vent system is routed through a scrubber to handle any potential emissions.
Q2: Can I use a different base or oxidizing agent? A2: Yes, alternatives exist but require re-optimization.
-
Oxidizing Agents: Sodium hypochlorite (bleach) is a common alternative to NCS for generating the hydroximoyl chloride.[5] While cheaper, its concentration can be variable, and it introduces water into the reaction. Oxone is another alternative used in some isoxazole syntheses.[8]
-
Bases: Other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used instead of triethylamine.[2] Inorganic bases are generally not recommended for this specific transformation as they can lead to side reactions.
Q3: What analytical techniques are essential for in-process control (IPC) and final product release? A3:
-
IPC: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction's progress, as it can quantify the disappearance of starting materials and the appearance of the product and byproducts. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative.
-
Final Product Release: For confirming the structure and purity of the final product, a full suite of analytical data is required: ¹H NMR and ¹³C NMR for structural confirmation, HPLC for purity assessment (>99% is typical for pharmaceutical intermediates), Mass Spectrometry (MS) to confirm the molecular weight, and melting point for physical characterization.[9]
Q4: Can microwave irradiation be used to accelerate this synthesis? A4: Microwave-assisted synthesis is highly effective for preparing isoxazole derivatives on a lab scale, often leading to dramatically reduced reaction times and higher yields.[3][10][11] However, scaling microwave chemistry beyond the lab or kilo-lab scale is challenging due to equipment limitations and issues with uniform energy distribution in large volumes. For multi-kilogram and pilot-plant scale, conventional heating/cooling in a jacketed reactor remains the industry standard.
References
-
Guzmán, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC, NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Retrieved from [Link]
-
Wilson, Z. E., et al. (2017). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Retrieved from [Link]
-
Kumar, A., et al. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Retrieved from [Link]
-
Ghasemi, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC, NIH. Retrieved from [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]
-
Singh, A., & Sharma, P. K. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Sharma, V., et al. (2020). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]
-
Abibindhu, S., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Retrieved from [Link]
-
Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]
-
Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved from [Link]
-
Chawla, G., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC, NIH. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]
-
Subramaniam, B., et al. (2017). Challenges of scaling up chemical processes (based on real life experiences). Inorganica Chimica Acta. Retrieved from [Link]
-
Reddy, G. V., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC, NIH. Retrieved from [Link]
-
Mondal, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]
Sources
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
Validation & Comparative
The Regioisomeric Divide: A Comparative Guide to the Biological Activity of Isoxazole Scaffolds
In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged structure," a versatile scaffold found in a multitude of biologically active compounds and approved drugs.[1][2] Its value lies not just in its presence, but in its nuanced implementation. The precise arrangement of substituents on this five-membered heterocycle—its regioisomerism—can dramatically alter a molecule's interaction with a biological target, often leading to sharp "activity cliffs" where one isomer is highly potent while another is virtually inert.
This guide provides an in-depth comparison of the biological activities of isoxazole regioisomers, moving beyond simple data reporting to explain the underlying causality behind these differences. We will dissect case studies from kinase and anticancer research, provide field-proven experimental protocols for their evaluation, and offer a mechanistic rationale for the observed structure-activity relationships (SAR).
The Crucial Impact of Regioisomerism
A disubstituted isoxazole can exist in several regioisomeric forms, most commonly 3,5-, 3,4-, and 4,5-disubstituted. This is not a trivial structural change; the repositioning of substituent groups fundamentally alters the molecule's electronic and steric profile.
Key physicochemical properties affected include:
-
Dipole Moment: The orientation of the electronegative oxygen and nitrogen atoms relative to the substituents changes the molecule's overall dipole moment, influencing its solubility and ability to engage in electrostatic interactions with a protein.
-
Hydrogen Bonding Capability: The nitrogen atom in the isoxazole ring is the primary hydrogen bond acceptor.[3] Its position relative to the key interacting substituents dictates the vector and accessibility of this crucial interaction, which is often responsible for anchoring a ligand within a protein's active site.
-
Steric Profile and Conformation: The spatial arrangement of substituents determines the molecule's overall shape and the dihedral angles between the isoxazole core and its appended groups. An incorrect arrangement can lead to steric clashes with amino acid residues in a binding pocket, preventing optimal engagement.
The following diagram illustrates the three common disubstituted isoxazole scaffolds that form the basis of our comparison.
Caption: A generalized workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (ELISA-Based)
This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of compounds on p38α kinase activity. The principle involves capturing the kinase and measuring its ability to phosphorylate a substrate in the presence of the inhibitor.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF-2 substrate-coated 96-well plate
-
Kinase Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄)
-
ATP solution (100 µM)
-
Test Compounds (isoxazole regioisomers) dissolved in DMSO
-
Primary Antibody: Phospho-ATF-2 (Thr71) antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Methodology:
-
Compound Preparation: Prepare a serial dilution of each isoxazole regioisomer in Kinase Assay Buffer. Ensure the final DMSO concentration is ≤1% in all wells. Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
Reaction Initiation: To each well of the ATF-2 coated plate, add 25 µL of the diluted test compound or control.
-
Enzyme Addition: Add 50 µL of recombinant p38α kinase (diluted in Kinase Assay Buffer) to all wells except the "no enzyme" control.
-
Phosphorylation: Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
Washing: Aspirate the contents and wash the plate 4 times with 200 µL of Wash Buffer per well.
-
Primary Antibody: Add 100 µL of diluted Phospho-ATF-2 primary antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step (Step 6).
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step (Step 6).
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, monitoring for color development.
-
Reaction Quenching: Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based TNF-α Release Assay in LPS-Stimulated THP-1 Cells
This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, which is a downstream effect of p38 MAP kinase activation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compounds (isoxazole regioisomers) dissolved in DMSO
-
Human TNF-α ELISA Kit
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Methodology:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells. Incubate for 48-72 hours.
-
Cell Resting: After differentiation, remove the PMA-containing medium, wash the adherent cells gently with fresh medium, and add 100 µL of fresh medium. Allow cells to rest for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the medium from the cells and add 90 µL of the compound dilutions. Pre-incubate for 1 hour at 37°C, 5% CO₂. Include a vehicle control (DMSO, final concentration ≤0.5%).
-
Inflammatory Challenge: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to stimulate TNF-α production. [4]Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
Cytotoxicity Assessment (Causality Check): To ensure that inhibition of TNF-α is not due to cell death, assess the viability of the remaining cells in the plate using a standard MTT or other viability assay. A compound is considered non-toxic if cell viability remains >90% at the tested concentrations.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC₅₀ values as described in the previous protocol.
Conclusion and Future Perspectives
The comparative analysis of isoxazole regioisomers unequivocally demonstrates that substituent placement is a critical determinant of biological activity and even target preference. As shown with p38 MAP kinase and tubulin/Hsp90 inhibitors, a simple positional shift of aryl groups can result in activity cliffs spanning several orders of magnitude or completely redirect the molecule's mechanism of action.
The superior activity of 4,5- and 3,4-disubstituted isoxazoles in kinase inhibition is often attributable to their ability to correctly position key pharmacophoric elements—such as a hinge-binding pyridine and a hydrophobicity-pocket-filling phenyl ring—for optimal target engagement. This underscores the isoxazole's role not merely as a spacer, but as a rigid, stereoelectronically defined scaffold.
For researchers and drug development professionals, these findings carry a clear directive: a thorough exploration of isoxazole regioisomerism should be a cornerstone of the lead optimization process. Computational tools like molecular docking can provide valuable predictive insights into which isomers are most likely to succeed, but these predictions must be validated through the synthesis and rigorous biological evaluation of each regioisomeric series. By embracing the complexity and potential of isoxazole chemistry, we can more effectively unlock its full therapeutic potential.
References
-
Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. Available at: [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. Available at: [Link]
-
Semenov, V. V., et al. (2021). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ChemistrySelect, 6(32), 8345-8350. Available at: [Link]
-
Chernysheva, N. B., et al. (2024). 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. Available at: [Link]
-
Pinter, A., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Archiv der Pharmazie. Available at: [Link]
-
Averina, E. B., et al. (2021). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ChemistrySelect, 6(32), 8345-8350. Available at: [Link]
-
Barluenga, S., et al. (2007). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196-218. Available at: [Link]
-
Peifer, C., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of Medicinal Chemistry, 52(23), 7618–7630. Available at: [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Available at: [Link]
-
Chassaing, S., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e31894. Available at: [Link]
-
Molecular Devices. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Available at: [Link]
-
Tron, G. C., et al. (2006). Combretastatin A-4 & Its Analogs: A Review. Journal of Medicinal Chemistry, 49(11), 3033-3044. Available at: [Link]
-
Barluenga, J., et al. (2007). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 50(19), 4494-4497. Available at: [Link]
-
Laufer, S.A., Margutti, S., & Fritz, M.D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197-207. Available at: [Link]
-
Abu Thaher, B., et al. (2009). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2869. Available at: [Link]
-
Baur, B., et al. (2013). Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood. Journal of Medicinal Chemistry, 56(21), 8561-8578. Available at: [Link]
-
Patole, J., & Shingare, M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 55(1), 1-25. Available at: [Link]
-
Kumar, M., & Singh, R. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(1), 123-135. Available at: [Link]
-
Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
-
Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1563. Available at: [Link]
-
Alibés, R., et al. (2004). Highly efficient and diastereoselective synthesis of (+)-lineatin. Organic Letters, 6(9), 1449-1452. Available at: [Link]
-
Peifer, C., et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of Medicinal Chemistry, 52(23), 7618-7630. Available at: [Link]
Sources
- 1. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Ortho-Fluorination: A Comparative Analysis of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate and its Non-Fluorinated Analog
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. This guide provides an in-depth, data-driven comparison of methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate and its non-fluorinated counterpart, methyl 5-phenylisoxazole-3-carboxylate. We will explore how the simple addition of a fluorine atom at the ortho position of the phenyl ring can significantly alter the physicochemical properties, metabolic stability, and ultimately, the biological activity of this isoxazole scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for molecular optimization.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom, despite its minimal steric footprint, imparts profound changes to the electronic and conformational landscape of a molecule. These alterations have a cascading effect on properties crucial for drug-like behavior, such as lipophilicity and metabolic stability.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While aromatic fluorination is often perceived to increase lipophilicity, the reality is more nuanced and context-dependent.[2] The electron-withdrawing nature of fluorine can influence the overall charge distribution and intermolecular interactions.
| Compound | Molecular Formula | Molecular Weight | Predicted logP |
| Methyl 5-phenylisoxazole-3-carboxylate | C₁₁H₉NO₃ | 203.19 | ~2.1-2.5 |
| This compound | C₁₁H₈FNO₃ | 221.19 | ~2.3-2.7 |
Note: Predicted logP values can vary between different computational models. Experimental determination is recommended for definitive values.
The predicted logP values suggest a slight increase in lipophilicity for the fluorinated analog. This can be attributed to the masking of the polar surface area by the fluorine atom. However, it's crucial to consider that intramolecular hydrogen bonding involving the fluorine atom could also play a role in modulating the compound's interaction with its environment.
Metabolic Stability
A primary driver for the use of fluorination in drug discovery is the enhancement of metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4] For the phenylisoxazole scaffold, the phenyl ring is a likely site of oxidative metabolism.
The ortho-fluorine atom in this compound can act as a "metabolic shield," sterically and electronically hindering the approach of metabolizing enzymes to the adjacent positions on the aromatic ring. This can lead to a longer in vivo half-life and improved bioavailability.[5]
Synthesis and Spectroscopic Characterization
The synthesis of these isoxazole derivatives typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6] A general synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 5-arylisoxazole-3-carboxylates.
Experimental Protocol: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate
A common method for the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives involves the reaction of the corresponding benzaldehyde with hydroxylamine to form an aldoxime, which is then oxidized in the presence of an alkyne.[7]
Step 1: Formation of Benzaldoxime
-
Dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzaldoxime.
Step 2: [3+2] Cycloaddition
-
Dissolve benzaldoxime (1 equivalent) and methyl propiolate (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-phenylisoxazole-3-carboxylate.
For the synthesis of the fluorinated analog, 2-fluorobenzaldehyde would be used as the starting material.
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 5-phenylisoxazole-3-carboxylate | 7.80-7.75 (m, 2H), 7.50-7.45 (m, 3H), 7.05 (s, 1H), 4.00 (s, 3H) | 169.5, 162.0, 158.0, 131.0, 129.5, 127.0, 126.5, 102.0, 52.5 |
| This compound | 7.95 (td, J=7.6, 1.8 Hz, 1H), 7.55-7.45 (m, 1H), 7.30-7.20 (m, 2H), 7.15 (d, J=1.2 Hz, 1H), 4.00 (s, 3H) | 161.5, 160.0 (d, J=250 Hz), 157.5, 132.5 (d, J=8 Hz), 130.0, 124.5 (d, J=3 Hz), 116.5 (d, J=22 Hz), 115.0 (d, J=12 Hz), 105.0, 52.5 |
Note: NMR data are representative and may vary slightly based on experimental conditions.
Biological Activity: The Fluorine Advantage
The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds with activities including anticancer, antimicrobial, and anti-inflammatory effects.[8][9] The introduction of a fluorine atom can modulate the biological activity through several mechanisms:
-
Altered Binding Interactions: The electronegative fluorine atom can participate in favorable interactions with electron-deficient regions of a biological target, such as hydrogen bond donors or metal ions.
-
Conformational Control: The ortho-fluoro substituent can influence the preferred conformation of the phenyl ring relative to the isoxazole core, potentially locking the molecule into a more bioactive conformation.
-
Modified pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can impact ionization at physiological pH and subsequent target engagement.
Logical Framework for Biological Impact
Caption: The multifaceted impact of ortho-fluorination on biological activity.
Conclusion and Future Directions
The comparison between this compound and its non-fluorinated analog highlights the significant and multifaceted impact of a single fluorine atom. The introduction of fluorine at the ortho-position of the phenyl ring is predicted to enhance metabolic stability and subtly modulate lipophilicity, both of which are critical for developing viable drug candidates. Furthermore, the electronic and conformational changes induced by fluorination can lead to improved target engagement and increased biological potency.
For researchers working with this scaffold, the fluorinated analog represents a promising avenue for lead optimization. Further experimental validation is warranted to quantify the improvements in metabolic stability through in vitro assays (e.g., liver microsomal stability) and to directly compare the biological activity of both compounds in relevant cellular or enzymatic assays. Such studies will provide a more complete picture of the "fluorine advantage" in this chemical series and guide the design of next-generation isoxazole-based therapeutics.
References
-
Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (n.d.). pubs.rsc.org. Retrieved January 19, 2026, from [Link]
- Haufe, G., & Leroux, F. R. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, e202300539.
-
Haufe, G., & Leroux, F. R. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. Retrieved January 19, 2026, from [Link]
-
(n.d.). The influence of aliphatic fluorination on lipophilicity. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(n.d.). Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Digital Archive. Retrieved January 19, 2026, from [Link]
-
(2024). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved January 19, 2026, from [Link]
-
Haufe, G., & Leroux, F. R. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(2014). Methyl 3-phenylisoxazole-5-carboxylate. PMC. Retrieved January 19, 2026, from [Link]
-
(n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
(2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. Retrieved January 19, 2026, from [Link]
-
(2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. Retrieved January 19, 2026, from [Link]
-
(2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved January 19, 2026, from [Link]
-
(n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
(2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 19, 2026, from [Link]
-
(2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved January 19, 2026, from [Link]
-
(2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 19, 2026, from [Link]
-
(n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Retrieved January 19, 2026, from [Link]
-
(n.d.). Methyl 5-phenylisoxazole-3-carboxylate(CAS# 51677-09-9 ). Angene. Retrieved January 19, 2026, from [Link]
-
(2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(2019). synthesis of isoxazoles. YouTube. Retrieved January 19, 2026, from [Link]
-
(2022). molbank. Lirias. Retrieved January 19, 2026, from [Link]
-
(n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Retrieved January 19, 2026, from [Link]
-
(2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. Retrieved January 19, 2026, from [Link]
-
(n.d.). Methyl5-(2-bromophenyl)isoxazole-3-carboxylate. MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
(2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved January 19, 2026, from [Link]
-
(2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(n.d.). Methyl 5-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]isoxazole-3-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]
-
(2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved January 19, 2026, from [Link]
-
(2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved January 19, 2026, from [Link]
-
(2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpca.org [ijpca.org]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Isoxazole Derivatives
For researchers, scientists, and drug development professionals, the isoxazole scaffold is a privileged structure in medicinal chemistry, consistently yielding molecules with a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth, objective comparison of experimental strategies to elucidate and validate the mechanism of action (MoA) of novel isoxazole derivatives. We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to MoA studies.
Isoxazole derivatives have demonstrated significant therapeutic potential by targeting a diverse range of biological entities, including enzymes like protein kinases, G protein-coupled receptors (GPCRs), and transcription factors.[2][3][4][5][6] Their modes of action are varied, from direct enzyme inhibition and disruption of protein-protein interactions to the induction of apoptosis.[2][7] This guide will focus on two common and critical MoAs: protein kinase inhibition and transcription factor modulation, providing a framework that can be adapted to other target classes.
A Framework for Robust MoA Validation
A rigorous MoA validation strategy follows a logical progression from initial hypothesis to definitive confirmation. It begins with broad, high-throughput methods to identify the putative target and narrows down to precise, mechanistic studies to confirm the mode of interaction. This iterative process is crucial for building a comprehensive and trustworthy data package for any novel compound.
Caption: A generalized workflow for Mechanism of Action (MoA) validation.
Mechanism 1: Protein Kinase Inhibition
Protein kinases are one of the most significant classes of drug targets, and many isoxazole derivatives have been developed as kinase inhibitors.[8][9] Validating this MoA requires confirming direct inhibition of the kinase, demonstrating target engagement in a cellular context, and linking this to a downstream cellular phenotype.
Comparative Data for Hypothetical Isoxazole-Based Kinase Inhibitors
The following table summarizes hypothetical data for three isoxazole derivatives (ISO-1, ISO-2, and ISO-3) designed to target Kinase A. This illustrates how a multi-assay approach provides a comprehensive picture of a compound's activity.
| Parameter | ISO-1 | ISO-2 (Negative Control) | ISO-3 | Rationale for Assay |
| Kinase A IC50 (nM) | 50 | >10,000 | 75 | Measures direct enzyme inhibition; a primary indicator of potency. |
| Kinome Scan (Selectivity Score) | 0.05 | N/A | 0.3 | Assesses selectivity against a broad panel of kinases to identify potential off-targets.[8] A lower score indicates higher selectivity. |
| Cellular Target Engagement (CETSA ΔTagg °C) | +4.2 | <0.5 | +3.8 | Confirms the compound binds to the target protein inside intact cells, a critical step for validating in-cell activity.[10] |
| p-Substrate Western Blot (IC50, nM) | 150 | >20,000 | 200 | Measures inhibition of the kinase's activity in the cell by quantifying the phosphorylation of its direct downstream substrate. |
| Cell Viability (IC50, µM) | 1.2 | >50 | 1.8 | Links target inhibition to a cellular phenotype (e.g., anti-proliferative effect). |
| In Vivo Target Inhibition (p-Substrate in Tumor) | 75% at 10mg/kg | N/A | 68% at 10mg/kg | Demonstrates that the compound reaches its target in an in vivo model and exerts its inhibitory effect. |
Key Experimental Protocols for Kinase Inhibitor Validation
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is a primary step to determine if a compound directly inhibits the target kinase's activity.
-
Principle: Measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
-
Materials:
-
Recombinant Kinase A
-
Kinase A substrate peptide
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (ISO-1, ISO-2, ISO-3)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
-
-
Methodology:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 50 nL of each compound dilution to the appropriate wells.
-
Add 2.5 µL of a solution containing Kinase A and its substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent assay reagent.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.[10]
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be quantified by heating cells, separating soluble from aggregated protein, and detecting the amount of soluble target protein.
-
Methodology:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for 1 hour.
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the amount of soluble Kinase A in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
For each temperature, quantify the amount of soluble Kinase A.
-
Plot the percentage of soluble protein against temperature to generate a melting curve for both vehicle and compound-treated samples.
-
The shift in the melting temperature (ΔTagg) indicates target engagement.
-
Mechanism 2: Transcription Factor Modulation
Isoxazole derivatives can also exert their effects by modulating the activity of transcription factors, either by inhibiting their binding to DNA or by disrupting interactions with co-regulators.[11]
Caption: Mechanisms of transcription factor (TF) inhibition by isoxazole derivatives.
Key Experimental Protocols for Transcription Factor Modulator Validation
Protocol 3: Dual-Luciferase Reporter Assay
This cell-based assay is a cornerstone for assessing the activity of a transcription factor on a specific gene promoter.[12]
-
Principle: A reporter plasmid contains the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. A second plasmid expresses Renilla luciferase as a transfection control. Inhibition of the transcription factor reduces firefly luciferase expression.
-
Methodology:
-
Co-transfect host cells (e.g., HEK293T) with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Allow cells to recover and express the plasmids for 24 hours.
-
Treat the cells with serial dilutions of the isoxazole compounds.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure the luminescence of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against compound concentration to determine the IC50.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
ChIP is the definitive assay to determine if a compound prevents a transcription factor from binding to its target gene promoters in the cell.[13][14]
-
Principle: Cells are treated with the compound, and then proteins are cross-linked to DNA. The transcription factor of interest is immunoprecipitated, and the associated DNA is purified and quantified to measure binding at specific gene loci.
-
Methodology:
-
Treat cells with the isoxazole compound or vehicle.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the target transcription factor using a specific antibody.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Quantify the amount of specific promoter DNA (the target site) using quantitative PCR (qPCR).
-
-
Data Analysis:
-
Calculate the amount of target promoter DNA in the immunoprecipitated sample relative to an input control.
-
A significant reduction in the amount of promoter DNA in compound-treated cells compared to vehicle-treated cells indicates inhibition of transcription factor binding.
-
Conclusion
Validating the mechanism of action of a novel isoxazole derivative is a multi-step process that requires a suite of orthogonal assays. By systematically progressing from biochemical potency to cellular target engagement and downstream functional effects, researchers can build a robust and compelling case for a specific MoA. The experimental choices outlined in this guide provide a self-validating framework to ensure scientific rigor and generate trustworthy data, ultimately accelerating the journey from a promising hit to a well-characterized drug candidate.
References
- BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide.
- Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- National Institutes of Health. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative.
- Vipergen. (n.d.). Transcription Factor Inhibitors: From “Undruggable” to Drug Discovery Reality.
- Bentham Science. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- MDPI. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- PubMed Central. (2019). A Simple Method to Detect the Inhibition of Transcription Factor-DNA Binding Due to Protein–Protein Interactions In Vivo.
- Creative Biolabs. (2025). A Comprehensive Guide to Transcription Factor Research Strategies (Part 1).
- PubMed Central. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- BenchChem. (n.d.). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide.
- PubMed Central. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transcription Factor Inhibitors: From “Undruggable” to Drug Discovery Reality [vipergen.com]
- 12. A Comprehensive Guide to Transcription Factor Research Strategies (Part 1)-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]
- 13. mdpi.com [mdpi.com]
- 14. A Simple Method to Detect the Inhibition of Transcription Factor-DNA Binding Due to Protein–Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Fluorophenyl Isoxazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in vivo efficacy of fluorophenyl isoxazole compounds against alternative therapies. Grounded in experimental data, this document elucidates the therapeutic potential of this chemical class, with a primary focus on oncology and antioxidant applications.
Introduction to Fluorophenyl Isoxazole Compounds
The isoxazole ring is a versatile five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a key pharmacophore in a multitude of medicinally important compounds.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antidiabetic properties.[2][3][4][5] The incorporation of a fluorophenyl moiety can significantly enhance the pharmacological profile of the isoxazole scaffold by improving metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will delve into the in vivo performance of specific fluorophenyl isoxazole derivatives that have shown promising preclinical results.
In Vivo Anticancer Efficacy
Fluorophenyl isoxazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant efficacy in preclinical animal models.[6] These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[7][8]
Comparative Analysis in Ehrlich Ascites Carcinoma (EAC) Model
A common and rapid method for screening potential anticancer agents is the Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice. This model allows for the evaluation of key parameters such as tumor volume, viable and non-viable tumor cell counts, and mean survival time.
A study investigating a series of novel 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives demonstrated significant anticancer activity in the EAC model.[9][10] The compounds, administered at a dose of 20 mg/kg body weight, were compared against the standard chemotherapeutic agent, 5-fluorouracil (5-FU).
Table 1: In Vivo Efficacy of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole Derivatives in EAC Model [9][10]
| Treatment Group | Mean Survival Time (days) | Percentage Increase in Lifespan (%) | Viable Tumor Cell Count (x 10^7) | Non-Viable Tumor Cell Count (x 10^7) |
| Control (EAC) | 20.17 ± 0.70 | - | 95.67 ± 0.49 | 12.17 ± 0.31 |
| Compound S2 | 30.83 ± 0.48 | 52.89 | 53.79 ± 0.43 | 50.83 ± 0.48 |
| Compound S3 | 27.67 ± 0.42 | 37.19 | 56.52 ± 0.92 | 47.83 ± 1.01 |
| 5-Fluorouracil (20 mg/kg) | 38.50 ± 0.89 | 92.56 | 22.33 ± 0.33 | 93.00 ± 0.86 |
Data presented as mean ± standard error of the mean.
The results indicate that compounds S2 and S3 significantly increased the lifespan of tumor-bearing mice and reduced the number of viable tumor cells compared to the untreated control group.[9][10] While the standard drug, 5-fluorouracil, exhibited greater efficacy, the potent activity of these novel compounds underscores their potential as templates for further drug development.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Further investigations into the anticancer mechanism of fluorophenyl isoxazole-carboxamide derivatives have revealed their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. In a study on human liver cancer cell lines (Hep3B), compound 2f was identified as a particularly potent agent.[7][8][11]
In vitro studies showed that compounds 2b and 2f reduced the rate of necrosis and shifted the cells towards apoptosis.[7][8] Furthermore, compound 2f was found to induce cell cycle arrest in the G2-M phase.[7][8] This disruption of the cell cycle prevents cancer cells from proliferating and leads to their eventual death.
The following diagram illustrates the proposed mechanism of action leading to cancer cell death.
Caption: Proposed mechanism of anticancer activity.
Experimental Protocol: In Vivo EAC Model
The following is a generalized protocol for evaluating the anticancer activity of compounds using the EAC model, based on methodologies described in the literature.[9][10]
1. Animal Model:
-
Use healthy, female Swiss albino mice (6-8 weeks old, weighing 20-25 g).
-
House the animals in standard environmental conditions with free access to food and water.
-
Allow a one-week acclimatization period before the experiment.
-
All procedures should be performed in accordance with institutional animal care and use committee guidelines.
2. Tumor Cell Inoculation:
-
Maintain Ehrlich Ascites Carcinoma (EAC) cells by intraperitoneal (i.p.) transplantation in mice.
-
Aspirate ascitic fluid from a tumor-bearing mouse (typically 7-10 days after inoculation).
-
Perform a viable cell count using the trypan blue exclusion method.
-
Dilute the ascitic fluid with sterile saline to obtain a concentration of 1 x 10^6 viable cells/0.5 mL.
-
Inoculate 0.5 mL of the cell suspension i.p. into each experimental mouse.
3. Treatment Regimen:
-
Randomly divide the mice into treatment and control groups (n=6-12 per group).
-
Group 1 (Control): Receives the vehicle (e.g., saline, DMSO) daily.
-
Group 2 (Test Compound): Receives the fluorophenyl isoxazole compound at a predetermined dose (e.g., 20 mg/kg body weight) daily via oral gavage or i.p. injection.
-
Group 3 (Positive Control): Receives a standard anticancer drug (e.g., 5-fluorouracil, 20 mg/kg) daily.
-
Begin treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 14 days).
4. Efficacy Evaluation:
-
Mean Survival Time (MST): Monitor the mice daily and record the date of death for each animal. Calculate the MST for each group.
-
Percentage Increase in Lifespan (% ILS): Calculate using the formula: [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume and Cell Count: On the day after the last dose, sacrifice a subset of mice from each group.
-
Collect the ascitic fluid from the peritoneal cavity and measure the volume.
-
Perform viable and non-viable cell counts using a hemocytometer and trypan blue staining.
-
5. Statistical Analysis:
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups. A p-value of < 0.05 is typically considered statistically significant.
In Vivo Antioxidant Efficacy
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in various diseases, including cancer and inflammation.[1] Fluorophenyl isoxazole-carboxamide derivatives have also been investigated for their antioxidant properties.
In a study evaluating the antioxidant potential of a series of these compounds, compound 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) was identified as the most potent based on in vitro assays.[1][2][12] This led to its further evaluation in an in vivo mouse model.
The in vivo antioxidant activity was assessed by measuring the total antioxidant capacity (TAC) in the blood of mice treated with compound 2a . The results revealed that the TAC in mice treated with compound 2a was two-fold greater than that in mice treated with the standard antioxidant, Quercetin.[1][2][12] This suggests that compound 2a has significant potential to mitigate oxidative stress in vivo.
The workflow for evaluating the in vivo antioxidant activity is depicted below.
Caption: Workflow for in vivo antioxidant evaluation.
Conclusion and Future Directions
The experimental evidence presented in this guide highlights the significant in vivo efficacy of fluorophenyl isoxazole compounds, particularly in the realms of cancer and antioxidant activity. These compounds have demonstrated the ability to prolong survival, reduce tumor burden, and enhance the body's antioxidant capacity in preclinical models. While direct comparisons with a broad range of standard-of-care drugs are still needed, the existing data strongly supports their continued development.
Future research should focus on:
-
Expanding in vivo studies to include a wider range of cancer models, including xenograft and patient-derived xenograft (PDX) models.
-
Conducting detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and treatment schedules.
-
Investigating the efficacy of these compounds in combination therapies with existing anticancer and anti-inflammatory drugs.
-
Elucidating the specific molecular targets and signaling pathways to better understand their mechanism of action and identify potential biomarkers for patient selection.
The versatility and potent biological activity of fluorophenyl isoxazole compounds make them a highly promising class of therapeutic agents with the potential to address unmet needs in the treatment of cancer and other diseases.
References
-
Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]
-
Hawash, M. et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry, 19(1), 855-863. [Link]
-
Hawash, M. et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. [Link]
-
Sharath Chandra, S. P. & Mahadimane, P. V. (2014). In vivo evaluation of anticancer activity of novel 6-fluoro-3-(piperidin-4-yl) benzo [d]isoxazole derivatives against ehrlich ascites carcinoma in mice. International Journal of Bioassays, 3(12), 3569-3574. [Link]
-
Zimecki, M. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. [Link]
-
Sharath Chandra, S. P. & Mahadimane, P. V. (2014). in vivo evaluation of anticancer activity of novel 6-fluoro-3-(piperidin-4-yl) benzo [d]isoxazole derivatives against ehrlich ascites carcinoma in mice. Semantic Scholar. [Link]
-
Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate. [Link]
-
Hawash, M. et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. AVESİS. [Link]
-
Kumar, A. et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]
-
Kapoor, A. et al. (2013). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
-
Bouyahya, A. et al. (2020). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. Molecules, 25(21), 5038. [Link]
-
Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]
-
Singh, R. K. et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Research International, 35(24), 1-15. [Link]
Sources
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. eijst.org.uk [eijst.org.uk]
- 5. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Introduction of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Isoxazoles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity.[1][2] The strategic incorporation of fluorine into this privileged heterocycle has emerged as a powerful tool to modulate and enhance its therapeutic potential. This guide provides a comprehensive comparison of fluorinated isoxazoles, delving into the nuanced structure-activity relationships (SAR) that govern their performance. We will explore how the position and nature of fluorine substitution influence biological activity across various therapeutic areas, supported by experimental data and detailed protocols.
The Power of Fluorine in Isoxazole Scaffolds: A Synergistic Alliance
The introduction of fluorine into a molecule can profoundly alter its physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to its biological target.[1] When integrated into the isoxazole ring system, these effects can be amplified, leading to compounds with superior potency and pharmacokinetic profiles.
A critical aspect of the SAR of fluorinated isoxazoles is the position of the fluorine atom. Substitution on the isoxazole ring itself, or on pendant aryl groups, can lead to vastly different biological outcomes. Understanding these positional effects is paramount for rational drug design.
Comparative Analysis of Fluorinated Isoxazoles Across Therapeutic Areas
The versatility of the fluorinated isoxazole scaffold is evident in its broad spectrum of biological activities. Here, we compare its performance in several key therapeutic areas, highlighting the impact of fluorination on potency and selectivity.
Anticancer Activity: A Tale of Two Positions
In the realm of oncology, fluorinated isoxazoles have shown significant promise. A study on fluorophenyl-isoxazole-carboxamide derivatives revealed that the position of the fluorine atom on the phenyl ring dramatically influences cytotoxicity.
| Compound | Substitution Pattern | IC50 (µg/mL) against Hep3B Cells |
| 2a | 4-fluorophenyl | 9.58 |
| 2c | 2-fluorophenyl | 8.54 |
| 2f | 2,4-difluorophenyl | 5.76 |
| Doxorubicin | (Standard) | - |
Data sourced from a study on fluorophenyl-isoxazole-carboxamide derivatives.[3]
The data clearly indicates that a 2,4-difluorophenyl substitution (compound 2f ) results in the most potent anticancer activity against the Hep3B liver cancer cell line, with an IC50 value of 5.76 µg/mL.[3] This is a significant improvement compared to the mono-fluorinated analogs 2a (para-fluoro) and 2c (ortho-fluoro).[3] This suggests that the electronic and steric effects of two fluorine atoms in these specific positions enhance the compound's interaction with its molecular target.
Antiviral Efficacy: Targeting Human Cytomegalovirus (HCMV)
Fluorinated spiro-isoxazolines have emerged as a novel class of antiviral agents. An investigation into their activity against human cytomegalovirus (HCMV) identified several potent inhibitors.
| Compound | R Group | IC50 (µM) against HCMV |
| 4d | 4-Fluorophenyl | ~10 |
| 4n | 4-Bromophenyl | ~10 |
| Ganciclovir | (Standard) | - |
Data from a study on fluoro-substituted spiro-isoxazolines.[2][4]
Compounds 4d and 4n demonstrated significant anti-HCMV activity, with IC50 values of approximately 10 µM.[2][4] This highlights that fluorination can be as effective as bromination in this scaffold for achieving potent antiviral effects. The study underscores the potential of fluorinated isoxazolines as a platform for the development of novel antiviral therapies.[2][4]
Enzyme Inhibition: Targeting α-Amylase for Diabetes Management
Fluorinated isoxazole derivatives have also been explored as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism, making them potential candidates for the treatment of diabetes. A comparative study of halogenated flavonoid-based isoxazoles provided insightful SAR data.
| Compound | Halogen Substitution (para-position) | IC50 (µM) against α-Amylase |
| 3b | Fluoro | 12.6 ± 0.2 |
| 3c | Chloro | 14.4 ± 0.2 |
| 3d | Bromo | 14.6 ± 0.3 |
| Acarbose | (Standard) | 12.4 ± 0.1 |
Data from a study on trifluoromethylated flavonoid-based isoxazoles.[5]
The results demonstrate a clear trend in α-amylase inhibition, with the fluorinated derivative 3b exhibiting the highest potency among the halogenated compounds, with an IC50 of 12.6 ± 0.2 µM, comparable to the standard drug acarbose.[5] The activity decreases with increasing atomic size of the halogen (F > Cl > Br), suggesting that the electronic properties and smaller size of fluorine are optimal for interaction with the enzyme's active site.[5]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated isoxazole and a key biological assay.
Synthesis of 4-Fluoro-Spiro-Isoxazoline-Lactones
This protocol describes the electrophilic fluorine-mediated dearomative spirocyclization of an isoxazole acid.
Materials:
-
Isoxazole acid (0.2 mmol)
-
Selectfluor (0.3 mmol, 1.5 equiv.)
-
Acetonitrile (CH3CN, 2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a solution of the isoxazole acid (0.2 mmol) in acetonitrile (2 mL) in a round-bottom flask, add Selectfluor (0.3 mmol).[4]
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 12 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-fluoro-spiro-isoxazoline-lactone.[4]
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Hep3B, HeLa, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add the MTS reagent to each well and incubate for a further 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key structures and workflows.
Caption: General structure of a fluorinated isoxazole.
Caption: A typical workflow for a structure-activity relationship study of fluorinated isoxazoles.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the isoxazole scaffold offers a powerful avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The comparative data presented in this guide clearly demonstrates that the position and number of fluorine substituents are critical determinants of biological activity. As our understanding of the intricate interplay between fluorine's unique properties and the isoxazole ring system deepens, so too will our ability to rationally design next-generation drugs for a wide range of diseases. Future research should continue to explore the synthesis of novel fluorinated isoxazole derivatives and their evaluation in a broader array of biological targets to fully unlock the therapeutic potential of this remarkable chemical class.
References
- Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (2020). RSC Advances, 10(50), 30223-30237.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). European Journal of Medicinal Chemistry, 120, 266-291.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports, 12(1), 18223.
- Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. (2021). Drug Design, Development and Therapy, 15, 3713-3727.
- Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (2020).
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2020). Molecules, 25(20), 4785.
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2020). MDPI.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). RSC Advances, 11(49), 30886-30911.
- A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. (2025). BenchChem.
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). Molecules, 26(12), 3615.
- In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022).
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (2021). Molecules, 26(1), 173.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
- Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. (2020). Bioorganic Chemistry, 94, 103441.
- Comparative Evaluation of Antimicrobial Activity and Minimum Inhibitory Concentration of Commercially Available Pediatric Dentifrices: An In Vitro Study. (2024).
- Synthesis of new anticancer and anti-inflammatory isoxazolines and aziridines from the natural (-)-deltoin. (2018). Journal of Pharmacy and Pharmacology, 70(12), 1666-1676.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Rationale Design, Synthesis, Pharmacological and In‐silico Investigation of Indole‐Functionalized Isoxazoles as Anti‐inflammatory Agents. (2022).
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry, 10, 961181.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro activity of a new fluorinated 4-quinolone, T-3262 (A-60969) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Substituted Isoxazoles
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
To researchers in medicinal chemistry, the isoxazole ring is a "privileged structure."[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a versatile building block found in numerous pharmacologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse chemical modifications, making it a cornerstone in the design of novel therapeutics.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6][7][8][9]
Particularly in oncology, isoxazole-containing molecules have emerged as potent cytotoxic agents, targeting various hallmarks of cancer through mechanisms like inducing apoptosis, inhibiting key cellular enzymes, and disrupting cell division.[1][2][10] However, the efficacy and specificity of these compounds are critically dependent on the nature and position of their chemical substituents.
This guide provides an in-depth comparative analysis of the cytotoxicity of differently substituted isoxazoles. Moving beyond a simple data summary, we will explore the underlying structure-activity relationships (SAR), present standardized protocols for cytotoxicity assessment, and elucidate the causal links between chemical structure and biological effect. Our goal is to equip fellow researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to rationally design and evaluate the next generation of isoxazole-based therapeutics.
Decoding the Message: Structure-Activity Relationships (SAR) in Isoxazole Cytotoxicity
The cytotoxic potential of an isoxazole derivative is not an intrinsic property of the core ring but is dictated by the intricate interplay of its substituents. Understanding these structure-activity relationships is paramount for optimizing lead compounds.
The Influence of Substituents on the Isoxazole Core
The substitution pattern on the isoxazole ring itself is a primary determinant of activity. Studies have shown that 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles are particularly promising scaffolds for anticancer agents.[11] For instance, research on 4,5-diarylisoxazoles revealed greater antimitotic activity compared to their 3,4-diarylisoxazole counterparts, highlighting the importance of substituent positioning.[12]
The Role of Aryl Groups and Their Modifications
Often, isoxazoles are functionalized with aryl (e.g., phenyl) rings, and the substituents on these rings profoundly modulate cytotoxicity.
-
Electron-Withdrawing Groups (EWGs): The addition of EWGs, particularly halogens like chlorine (Cl) and bromine (Br), to an attached phenyl ring consistently enhances cytotoxic effects.[3] The para-position is often the most favorable location for these substitutions.[3] This is likely because halogens can alter the molecule's electronic distribution and lipophilicity, potentially improving its interaction with biological targets or its cellular uptake.
-
Electron-Donating Groups (EDGs): The effect of EDGs, such as methoxy (-OCH₃) groups, can be more variable.[3] However, some studies have demonstrated that specific patterns, like a trimethoxyphenyl moiety, can significantly boost anticancer activity.[3][5][12] This suggests that while electronic effects are important, steric factors and the ability to form specific hydrogen bonds also play a crucial role.
Hybrid Molecules: Fusing Isoxazole with Other Bioactive Scaffolds
A powerful strategy in drug design is molecular hybridization, where the isoxazole ring is fused with other known pharmacophores. Fusing isoxazole with an indole scaffold, for example, has produced a unique class of isoxazoloindoles with potent cytotoxic activity against a range of cancer cell lines.[3][13] This approach combines the favorable properties of both structures to create a synergistic effect.
Mechanisms of Action: How Substituted Isoxazoles Induce Cell Death
The cytotoxic effects of isoxazole derivatives are mediated through several distinct cellular mechanisms. A thorough understanding of these pathways is essential for selecting the appropriate assays to characterize a novel compound.
-
Induction of Apoptosis: A primary mechanism for many anticancer isoxazoles is the activation of programmed cell death, or apoptosis.[2][7][10] Compounds can trigger this pathway by generating reactive oxygen species (ROS), disrupting mitochondrial function, or modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family.[7][10]
-
Cell Cycle Arrest: Many potent derivatives exert their effects by halting the cell division cycle, often at the G2/M phase.[12][14] This prevents cancer cells from proliferating and can subsequently lead to apoptosis.
-
Enzyme and Protein Inhibition: Isoxazoles can be designed to selectively inhibit key proteins that are overactive in cancer cells. Prominent targets include Heat Shock Protein 90 (HSP90), tubulin (disrupting microtubule formation), and various protein kinases that regulate cell growth and survival pathways.[1][7][11]
-
Cytoskeletal Disruption: Some pyrrolo[3,4-d]isoxazole derivatives have been shown to cause the disassembly of actin filaments, which are critical for cell structure, migration, and division.[15]
Below is a diagram illustrating a generalized workflow for investigating these mechanisms of action.
Caption: General experimental workflow for cytotoxicity and mechanistic analysis of isoxazole derivatives.
Quantitative Comparison: Cytotoxicity Data of Representative Isoxazoles
To provide a tangible comparison, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for several classes of substituted isoxazoles against various human cancer cell lines. A lower IC₅₀ value indicates higher cytotoxic potency.
| Compound Class/ID | Substituents | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Isoxazole-Carboxamide (2d) | 4-chlorophenyl | HeLa | Cervical | 15.48 | [14] |
| Isoxazole-Carboxamide (2d) | 4-chlorophenyl | Hep3B | Liver | ~23 | [14] |
| Isoxazole-Carboxamide (2e) | 4-bromophenyl | B16F1 | Melanoma | 0.079 | [16] |
| Isoxazole-Carboxamide (2e) | 4-bromophenyl | Hep3B | Liver | ~23 | [14] |
| Indole-3-isoxazole (5a) | N-methyl, 4-fluorophenyl | Huh7 | Liver | 0.7 ± 0.1 | [13] |
| Indole-3-isoxazole (5r) | N-methyl, 4-bromophenyl | HCT116 | Colon | 3.9 ± 0.4 | [13] |
| Pyrrolo[3,4-d]isoxazole (7) | Phenyl, 4-chlorophenyl | HeLa | Cervical | 8 (µg/mL) | [15] |
| Pyrrolo[3,4-d]isoxazole (11) | Phenyl, 4-methoxyphenyl | HeLa | Cervical | 7 (µg/mL) | [15] |
| Doxorubicin (Control) | - | B16F1 | Melanoma | 0.056 | [16] |
| Doxorubicin (Control) | - | Huh7 | Liver | 0.2 ± 0.0 | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The positive control, Doxorubicin, is a standard chemotherapeutic agent.
Field-Proven Experimental Protocols
The integrity of any cytotoxicity comparison rests on robust and reproducible experimental design. The following protocols are standard, self-validating methods for assessing the cytotoxic and mechanistic effects of novel compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8]
-
Materials:
-
96-well cell culture plates
-
Test isoxazole compounds dissolved in DMSO
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin). Incubate for a specified duration (typically 48 or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a method based on the measurement of cellular protein content. It offers good linearity and is less prone to interference from colored compounds than the MTT assay.
-
Materials:
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the treatment period, gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[13]
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13]
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution, revealing if a compound induces arrest at a specific phase (G1, S, or G2/M).
-
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Flow cytometer
-
-
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to form a cell pellet and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in PI staining solution.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G1, S, and G2/M phases.[13]
-
Hypothetical Signaling Pathway Modulation
To illustrate a potential mechanism, let's consider that a lead isoxazole compound, "ISO-X," is hypothesized to induce apoptosis by inhibiting a key cell survival pathway, such as PI3K/Akt. This pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins.[7]
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by an isoxazole derivative, leading to apoptosis.
Conclusion and Future Directions
The substituted isoxazole scaffold remains an exceptionally fertile ground for the discovery of novel cytotoxic agents. As this guide has demonstrated, the biological activity of these compounds is a direct function of their chemical structure. A systematic approach, combining rational design based on SAR principles with robust in vitro screening using standardized protocols, is the most effective path forward.
Future research should focus on expanding the diversity of isoxazole libraries, exploring novel hybrid scaffolds, and conducting detailed mechanistic studies to identify specific molecular targets. By elucidating the precise interactions between these compounds and cancer cells, we can continue to refine their design, improve their potency and selectivity, and ultimately translate this promising chemical class into effective clinical therapies.
References
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023-02-03). National Institutes of Health. [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021-03-09). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021-03-09). An-Najah Staff. [Link]
-
Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021-03-09). PubMed. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022-06-24). National Institutes of Health. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023-11-07). MDPI. [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]
-
Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. [Link]
-
Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 12. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate as a Novel Research Tool
This guide provides a comprehensive framework for the scientific validation of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, a synthetic isoxazole derivative with potential as a novel research tool. Drawing upon the established bioactivity of the isoxazole scaffold, we present a multi-pronged validation strategy targeting key cellular pathways implicated in neurological disorders, cancer, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound in their experimental paradigms.
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif frequently found in biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Notably, the substitution pattern on the isoxazole core and its appended phenyl ring can significantly influence its biological target and potency.
This compound belongs to a class of compounds with structural similarities to known modulators of critical biological targets. The presence of the 2-fluorophenyl group and the methyl ester at the 3-position of the isoxazole ring suggests the potential for interaction with specific enzyme active sites or receptor binding pockets. This guide outlines a systematic approach to validate its efficacy and selectivity against three high-value biological targets: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, dihydroorotate dehydrogenase (DHODH), and cyclooxygenase (COX) enzymes.
Section 1: Validation as a Modulator of AMPA Receptor Activity
Rationale: Structurally related fluorophenyl-isoxazole-carboxamides have been identified as potent modulators of AMPA receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[5] Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders.[4] Therefore, evaluating this compound as a potential AMPA receptor antagonist is a primary validation step.
Comparative Analysis with Established AMPA Receptor Antagonists
To provide context for the validation experiments, the performance of the test compound should be compared against well-characterized AMPA receptor antagonists.
| Compound | Mechanism of Action | Reported IC₅₀/Potency | Key Features |
| Perampanel | Non-competitive antagonist | ~50-100 nM | Orally active, approved for epilepsy |
| GYKI 52466 | Non-competitive negative allosteric modulator (2,3-benzodiazepine class) | ~1-10 µM | Selective for AMPA over kainate receptors |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the effect of this compound on AMPA receptor-mediated currents in a controlled in vitro system.
Objective: To determine if the test compound modulates AMPA receptor activity and to quantify its potency (IC₅₀).
Materials:
-
HEK293 cells stably or transiently expressing desired AMPA receptor subunits (e.g., GluA1/GluA2)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)
-
Glutamate (agonist)
-
This compound (test compound)
-
Perampanel (positive control)
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the target AMPA receptor subunits on glass coverslips.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application: Apply glutamate (10 mM) for 1-2 ms to elicit a baseline AMPA receptor-mediated current.
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in the external solution.
-
Pre-apply the test compound for 1-2 minutes before co-application with glutamate.
-
-
Data Acquisition: Record the peak amplitude of the glutamate-evoked currents in the absence and presence of various concentrations of the test compound.
-
Data Analysis:
-
Normalize the current amplitude in the presence of the compound to the baseline current.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Logical Flow of AMPA Receptor Antagonism Validation
Caption: Inhibition of the de novo pyrimidine synthesis pathway.
Section 3: Validation as a Cyclooxygenase (COX) Inhibitor
Rationale: The isoxazole-carboxamide scaffold is present in compounds that exhibit inhibitory activity against COX enzymes, which are key mediators of inflammation. [6]Validating the effect of this compound on COX-1 and COX-2 can reveal its potential as an anti-inflammatory agent.
Comparative Analysis with Established COX Inhibitors
| Compound | Selectivity | Reported IC₅₀ (COX-1 / COX-2) | Key Features |
| Celecoxib | COX-2 selective | ~3 µM / ~40 nM | Approved for arthritis and pain management |
| Ketoprofen | Non-selective | ~200 nM / ~300 nM | Commonly used NSAID |
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This colorimetric assay measures the peroxidase activity of COX enzymes and is suitable for screening potential inhibitors. [3] Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 and to assess its selectivity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), colorimetric substrate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate reader
-
This compound (test compound)
-
Celecoxib and Ketoprofen (positive controls)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compound and positive controls.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells.
-
Add the test compound or controls to the appropriate wells.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction.
-
Data Acquisition: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).
-
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for COX inhibitor screening.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of this compound as a chemical probe. The proposed experiments will elucidate its primary biological target(s) and provide quantitative data on its potency and selectivity. Positive results in any of these assays would warrant further investigation, including secondary screening against a broader panel of related targets to confirm selectivity, and progression to cell-based and in vivo models to establish its utility as a research tool in more complex biological systems. The systematic approach outlined herein ensures a rigorous and efficient evaluation, paving the way for the potential discovery of a novel and valuable modulator of key physiological and pathological processes.
References
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 33-43.
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
- Sperandio, O., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 55, 349-356.
- Löffler, M., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.
- Licher, T., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475.
- Qneibi, M., et al. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, e202500392.
- Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002.
-
Amerigo Scientific. (n.d.). 5-(2-Fluorophenyl)isoxazole-3-carboxylic acid. [Link]
- Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135639.
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 40(20), 10041-10055.
- Gmiro, V. E., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience, 16, 1243552.
- Çalışkan, B., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1352-1361.
- Biggin, P. C. (2001). AMPA receptor antagonists. Current Medicinal Chemistry, 8(2), 155-170.
- Pevarello, P., et al. (2018). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 23(11), 2973.
- MacLean, D. M., et al. (2014). Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation. The Journal of Physiology, 592(5), 891-903.
- Qneibi, M., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 26(5), 2981.
- Löffler, M., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.
- Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Molecules, 21(10), 1352.
- Sperandio, O., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 55, 349-356.
- Liu, Y., et al. (2019). DHODH and cancer: promising prospects to be explored. Journal of Cancer Research and Clinical Oncology, 145(11), 2597-2608.
- Starodub, O. D., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules, 26(23), 7311.
- Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3215.
- Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of Biomolecular Structure and Dynamics, 41(8), 3237-3250.
- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of the Iranian Chemical Society, 19(11), 4785-4799.
- Das, U., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
- Wang, X., et al. (2014). Competitive α-amino-3-hydroxyl-5-methyl-4-isoxazole propionic acid receptor antagonists. Chinese Journal of New Drugs, 23(1), 35-42.
- Starodub, O. D., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7546.
- Wang, L., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o250.
- Sherman, P., et al. (2015). Synthesis, pharmacology and preclinical evaluation of 11C-labeled 1,3-dihydro-2H-benzo[d]imidazol-2-ones for imaging γ8-dependent transmembrane AMPA receptor regulatory protein. Journal of Medicinal Chemistry, 58(10), 4233-4247.
- Wu, Y., et al. (2025). Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). Pharmaceutics, 17(3), 345.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6523.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of Isoxazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibitor discovery, the isoxazole scaffold represents a privileged structure, lauded for its synthetic tractability and diverse biological activities.[1][2][3] However, the very versatility of this five-membered heterocycle necessitates a rigorous evaluation of its selectivity profile to mitigate off-target effects and ensure therapeutic efficacy. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of isoxazole-based enzyme inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The Imperative of Selectivity Profiling
The isoxazole nucleus is a key component in a variety of approved drugs, from the anti-inflammatory celecoxib (a COX-2 inhibitor) to the kinase inhibitor danusertib.[4] The electronic properties and structural versatility of the isoxazole ring allow it to interact with a wide range of protein targets.[2] This promiscuity, while offering opportunities for polypharmacology, also presents a significant challenge in developing selective inhibitors.[5] Undesired off-target interactions can lead to toxicity or unforeseen side effects, underscoring the critical need for comprehensive cross-reactivity studies early in the drug discovery pipeline.
A Tiered Approach to Assessing Cross-Reactivity
A systematic and tiered approach to evaluating inhibitor selectivity is often the most efficient and cost-effective strategy. This typically begins with initial screening against the primary target and closely related enzymes, followed by broader profiling against a large panel of enzymes as the compound progresses.
Caption: A tiered workflow for assessing the cross-reactivity of enzyme inhibitors.
Comparative Analysis of Isoxazole-Based Inhibitors: Case Studies
To illustrate the importance of cross-reactivity studies, we will examine representative data for isoxazole-based inhibitors targeting two distinct enzyme families: cyclooxygenases (COXs) and protein kinases.
Case Study 1: Isoxazole-Based COX Inhibitors
The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4] The isoxazole scaffold is a key feature of several COX-2 selective inhibitors.
Table 1: Comparative Inhibitory Activity of Isoxazole-Based COX Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | COX-1 | 64 | 4.63 | [6] |
| COX-2 | 13 | [6] | ||
| C6 | COX-1 | >50,000 | >90.9 | [4] |
| COX-2 | 550 | [4] | ||
| Celecoxib | COX-1 | 7600 | 20.5 | [4] |
| COX-2 | 370 | [4] |
The data in Table 1 highlights the variability in selectivity that can be achieved with the isoxazole scaffold. Compound A13 shows potent inhibition of both COX-1 and COX-2 with a modest selectivity for COX-2.[6] In contrast, compound C6 demonstrates high selectivity for COX-2, a desirable trait for anti-inflammatory drug candidates.[4]
Case Study 2: Isoxazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes with highly conserved ATP binding sites, making the development of selective inhibitors a significant challenge.[5] The isoxazole moiety has been incorporated into numerous kinase inhibitors.
Table 2: Kinome Scan Data for a Hypothetical Isoxazole-Based Kinase Inhibitor (Compound X)
| Kinase Target | Dissociation Constant (Kd, nM) |
| Primary Target (e.g., Aurora A) | 15 |
| Off-Target 1 (e.g., Aurora B) | 85 |
| Off-Target 2 (e.g., VEGFR2) | 350 |
| Off-Target 3 (e.g., PDGFRβ) | 1200 |
| >400 other kinases | >10,000 |
This hypothetical data illustrates a common scenario where an inhibitor is potent against its primary target but also shows activity against other closely related kinases. Understanding this "local" cross-reactivity is crucial for interpreting cellular and in vivo results.
Key Methodologies for Cross-Reactivity Profiling
A multi-pronged approach utilizing both biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity.
Biochemical Assays: Direct Measurement of Inhibition
Biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes.
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Experimental Protocol: IC50 Determination for COX Enzymes
-
Enzyme Preparation: Prepare purified recombinant human COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare a serial dilution of the isoxazole-based inhibitor in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, inhibitor (or DMSO control), and a suitable buffer.
-
Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8]
Large-scale kinase profiling platforms, such as KINOMEscan®, offer a comprehensive assessment of an inhibitor's selectivity across the human kinome.
Experimental Workflow: KINOMEscan® Competition Binding Assay
Caption: Workflow for the KINOMEscan® competition binding assay.
Generalized Protocol: KINOMEscan®
-
Assay Preparation: A DNA-tagged kinase is incubated with the test compound at various concentrations.
-
Competition Binding: This mixture is added to wells containing an immobilized, active-site-directed ligand.
-
Separation: The solid support with the bound kinase is washed to remove any unbound kinase.
-
Quantification: The amount of bound kinase is determined by quantifying the attached DNA tag using qPCR. The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control, from which a dissociation constant (Kd) can be calculated.[1][9][10]
Biophysical Assays: Measuring Direct Binding
Biophysical methods provide orthogonal data to confirm direct interaction between the inhibitor and its targets.
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the inhibitor stabilizes the protein.
Experimental Protocol: Thermal Shift Assay
-
Protein-Dye Mixture: Prepare a solution of the purified target enzyme and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Inhibitor Addition: Aliquot the protein-dye mixture into a 96- or 384-well PCR plate and add the isoxazole-based inhibitor at various concentrations.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples from a low to a high temperature (e.g., 25°C to 95°C).
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. The difference in Tm with and without the inhibitor (ΔTm) indicates the extent of stabilization.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
Cell-based assays are crucial for verifying that an inhibitor can reach and bind to its target within a living cell.
CETSA extends the principle of TSA to a cellular environment. It assesses target engagement by measuring the thermal stabilization of a protein in intact cells or cell lysates.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the isoxazole-based inhibitor or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures in a PCR cycler.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1][10]
Interpreting the Data: A Holistic View of Selectivity
A comprehensive understanding of an isoxazole-based inhibitor's cross-reactivity profile requires the integration of data from multiple assays. While biochemical assays provide precise potency and selectivity data against purified enzymes, cell-based assays offer crucial insights into target engagement in a more physiologically relevant setting. Discrepancies between biochemical and cellular data can arise from factors such as cell permeability, efflux pumps, and intracellular metabolism of the compound.
By employing a multi-faceted approach as outlined in this guide, researchers can confidently characterize the selectivity of their isoxazole-based enzyme inhibitors, paving the way for the development of safer and more effective therapeutics.
References
-
VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
A Guide to Simple and Informative Binding Assays. Pollard, T.D. (2010). Molecular Biology of the Cell, 21(23), 4061-4067. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Perrone, M. G., et al. (2016). ChemMedChem, 11(13), 1365-1376. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Perrone, M. G., et al. (2016). ChemMedChem, 11(13), 1365-1376. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Szymański, P., et al. (2020). Molecules, 25(21), 5037. [Link]
-
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Bischof, J., et al. (2018). Molecules, 23(11), 2919. [Link]
-
Basics of Enzymatic Assays for HTS. Grant, S. K. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Natural products-isoxazole hybrids. Zhu, Y., et al. (2024). Phytochemistry, 221, 114032. [Link]
-
11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Martis, G. J., et al. (2025). RSC Advances, 15(1), 1-25. [Link]
-
Mechanism of Action Assays for Enzymes. Thorne, N., et al. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Assali, M., et al. (2022). Journal of Molecular Structure, 1267, 133611. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Li, S., et al. (2025). RSC Medicinal Chemistry, 16(3), 456-478. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Khan, I., et al. (2023). Frontiers in Chemistry, 11, 1243545. [Link]
-
Is there any good protocol for competition binding assay? ResearchGate. [Link]
-
(PDF) Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Ali, A., et al. (2022). Molecules, 27(16), 5243. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
Sources
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. chayon.co.kr [chayon.co.kr]
A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Modern Drug Design
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Privileged Isomers
In the landscape of medicinal chemistry, isoxazole and oxazole stand out as five-membered aromatic heterocyclic isomers, each containing one nitrogen and one oxygen atom.[1][2] Their seemingly subtle structural difference—the adjacent (1,2) positioning of heteroatoms in isoxazole versus the separated (1,3) arrangement in oxazole—gives rise to distinct electronic, steric, and physicochemical properties.[1] These differences have profound implications for drug design, influencing everything from target binding and selectivity to pharmacokinetic profiles.
Both scaffolds are considered "privileged structures," frequently appearing in a diverse array of FDA-approved drugs and clinical candidates.[1][3][4] Their utility is rooted in their ability to act as versatile bioisosteres for other functional groups, such as amides and esters, and to participate in a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking.[1][3] This guide provides a comprehensive, head-to-head analysis of the isoxazole and oxazole scaffolds, delving into their comparative physicochemical properties, synthetic accessibility, metabolic fate, and pharmacological applications to empower researchers in making rational design choices.
Caption: Core structures of Isoxazole and Oxazole isomers.
Part 1: Physicochemical Properties - A Tale of Two Dipoles
The arrangement of heteroatoms directly impacts the electron distribution within the rings, leading to significant differences in fundamental properties that are critical for drug-receptor interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
The most striking difference lies in their basicity and dipole moment. Isoxazole is a significantly weaker base than oxazole, as indicated by its much lower pKa of the conjugate acid.[1] This reduced basicity can be advantageous in drug design, minimizing off-target interactions with acidic biopolymers and potentially improving cell permeability by reducing the likelihood of protonation at physiological pH. Conversely, the higher dipole moment of isoxazole suggests a greater charge separation, which can be leveraged to enhance interactions with polar residues in a target's binding pocket.[1]
Table 1: Comparative Physicochemical Properties of Isoxazole and Oxazole
| Property | Isoxazole | Oxazole | Causality & Implication in Drug Design | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | The 1,2-arrangement in isoxazole creates a weaker N-O bond, a potential metabolic liability. The 1,3-arrangement in oxazole results in greater chemical stability. | [1] |
| pKa of conjugate acid | -3.0 | 0.8 | Isoxazole is a very weak base, less likely to be protonated. Oxazole is a weak base, comparable to pyridine, and can accept a proton, influencing solubility and receptor interactions. | [1][5] |
| Dipole Moment | ~3.0 D | ~1.7 D | The larger dipole of isoxazole can enhance polar interactions and water solubility but may also increase clearance. The smaller dipole of oxazole contributes to more favorable lipophilicity. | [1] |
| Aromaticity | Slightly greater aromaticity | Slightly weaker aromaticity | Both are aromatic, contributing to planarity for π-stacking. The subtle difference rarely dictates the choice of scaffold. | [1] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | Both can act as hydrogen bond acceptors, mimicking the function of an amide or ester carbonyl oxygen in receptor binding. | [1][3] |
Part 2: Synthetic Accessibility - Divergent Pathways to a Common Goal
Both scaffolds are readily accessible through well-established synthetic methodologies, allowing for the creation of diverse and complex molecular libraries. However, the core strategies for ring formation are fundamentally different, which can influence the choice of starting materials and the feasibility of certain substitution patterns.
Isoxazole Synthesis: The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene.[6][7] This reaction is highly efficient and regioselective, particularly when using terminal alkynes, providing a straightforward route to 3,5-disubstituted isoxazoles.[7]
Oxazole Synthesis: The construction of the oxazole ring often relies on cyclization-dehydration reactions. Classic methods include the Robinson-Gabriel synthesis (cyclization of an α-acylamino ketone) and the van Leusen reaction , which uses tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde.[8] The van Leusen reaction is particularly powerful for generating 5-substituted oxazoles from aldehydes in a one-pot procedure.[8]
Caption: Contrasting synthetic strategies for Isoxazole and Oxazole rings.
Part 3: Metabolic Stability - The Achilles' Heel of the N-O Bond
Metabolic stability is a paramount concern in drug development, directly influencing a compound's half-life and bioavailability. While both rings can undergo oxidation by cytochrome P450 (CYP) enzymes, the isoxazole scaffold possesses a unique metabolic liability.[1]
The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to reductive cleavage under certain biological conditions.[1][6] This metabolic pathway can lead to ring-opening and the formation of reactive intermediates, potentially causing toxicity or rapid clearance. This susceptibility is a critical consideration, especially for compounds intended for chronic administration. Medicinal chemists often mitigate this risk by introducing sterically hindering substituents adjacent to the N-O bond or by modulating the electronic properties of the ring.
In contrast, the 1,3-oxazole ring is generally more metabolically robust due to the absence of the weak N-O bond. Its metabolism is typically dominated by CYP-mediated oxidation of the heterocyclic ring or its substituents.
Caption: A logical workflow for scaffold selection in drug design.
Part 4: Pharmacological Profiles & Approved Drugs
Both isoxazole and oxazole are integral components of numerous marketed drugs, demonstrating their versatility across a wide range of therapeutic areas.[3][5] The choice between the two is often dictated by the specific structure-activity relationships (SAR) for a given biological target.[1] Notably, FDA-approved drugs containing the isoxazole moiety are more prevalent, suggesting it may confer more favorable pharmacological properties in many contexts.[3]
Isoxazole-Containing Drugs:
-
Valdecoxib: A potent and selective COX-2 inhibitor used as an anti-inflammatory agent.[9][10] The isoxazole ring is crucial for its activity.
-
Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD) whose active metabolite features a ring-opened isoxazole.[9][10]
-
Sulfamethoxazole: A widely used sulfonamide antibiotic.[6]
Oxazole-Containing Drugs:
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[11]
-
Ditazole: A platelet aggregation inhibitor.[11]
-
Mubritinib: A tyrosine kinase inhibitor investigated for cancer therapy.[11]
The diverse biological activities reported for derivatives of both scaffolds include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties, underscoring their importance as foundational motifs in drug discovery.[6][9][11][12]
Part 5: Experimental Protocols
To provide a practical context for this analysis, we present two detailed experimental protocols: a representative synthesis of a 3,5-disubstituted isoxazole and a comparative in vitro metabolic stability assay.
Protocol 1: Synthesis of 3-Phenyl-5-methylisoxazole via 1,3-Dipolar Cycloaddition
Objective: To synthesize a model isoxazole derivative to demonstrate a common synthetic route.
Methodology:
-
Generation of Nitrile Oxide (in situ):
-
To a stirred solution of benzaldehyde oxime (1.21 g, 10 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask, add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the corresponding hydroximoyl chloride can be monitored by TLC.
-
Cool the mixture back to 0 °C. Add triethylamine (1.5 mL, 11 mmol) dropwise over 10 minutes. The triethylamine acts as a base to eliminate HCl, generating the benzonitrile oxide dipole in situ.
-
-
Cycloaddition:
-
To the freshly prepared nitrile oxide solution, add propyne gas bubbled through the solution (or a solution of a suitable propyne surrogate) (12 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the cycloaddition is monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer twice with 15 mL of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-phenyl-5-methylisoxazole.
-
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.
Protocol 2: Comparative In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To compare the metabolic stability of an isoxazole-containing compound versus its oxazole bioisostere.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of each test compound (Isoxazole Analog and Oxazole Analog) at 10 mM in DMSO.
-
In a 96-well plate, prepare the incubation mixture (total volume 200 µL) containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Test compound (final concentration 1 µM)
-
-
Prepare a parallel set of wells without the NADPH regenerating system to serve as a negative control.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37 °C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding an NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally unrelated compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Trustworthiness: This protocol is self-validating by including a negative control (without NADPH) to account for non-enzymatic degradation and by using a well-characterized biological matrix (HLM). Comparing the calculated half-lives will provide a direct, quantitative measure of the relative metabolic stability of the isoxazole versus the oxazole scaffold under identical conditions.
Conclusion
The choice between an isoxazole and an oxazole scaffold is a nuanced decision in drug design, driven by a deep understanding of their distinct properties. Isoxazoles, with their weaker basicity and larger dipole moment, may offer advantages for specific polar interactions and pharmacokinetic profiles, though their potential metabolic liability via N-O bond cleavage must be carefully managed.[1] Oxazoles provide a more chemically and metabolically stable core, with a basicity that can be exploited for salt formation and hydrogen bonding. Ultimately, the optimal choice depends on the specific therapeutic target, the desired structure-activity relationship, and the overall drug-like properties required for a successful clinical candidate.[1][3] A thorough, data-driven evaluation, as outlined in this guide, is essential for harnessing the full potential of these powerful heterocyclic scaffolds.
References
- Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry - Benchchem.
- A comprehensive review on biological activities of oxazole deriv
- A review of isoxazole biological activity and present synthetic techniques.
- A review of isoxazole biological activity and present synthetic techniques.
- The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.
- Oxazole and isoxazole: From one-pot synthesis to medical applications | Request PDF - ResearchG
- Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
- A comprehensive review on biological activities of oxazole deriv
- An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchG
- Biologically active drugs containing isoxazole moiety.
- OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. ijpca.org [ijpca.org]
- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to Novel IDO1 Inhibition: Evaluating Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate Against Established Clinical Candidates
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-value target in the field of oncology.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine, which is subsequently metabolized to kynurenine.[2] This enzymatic activity is a key mechanism of acquired immune tolerance. Within the tumor microenvironment, the overexpression of IDO1 by cancer cells or surrounding stromal cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[2][3] This creates a localized immunosuppressive milieu that allows tumors to evade immune surveillance.[3] Consequently, the development of small-molecule inhibitors of IDO1 is a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel isoxazole-based compound, Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, as a putative IDO1 inhibitor. To establish a robust comparative context, we will evaluate its performance against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Linrodostat (BMS-986205) . This document will detail the necessary experimental workflows, from initial biochemical validation to cell-based functional assays, providing the scientific rationale behind each step to ensure a rigorous and insightful evaluation.
The Benchmarking Compounds: A Comparative Overview
A successful benchmarking study relies on well-characterized reference compounds. For this guide, we have selected two inhibitors that have been extensively studied in clinical trials.
-
This compound (Test Article): A novel small molecule with a distinct isoxazole scaffold. Its inhibitory potential against IDO1 is the subject of this investigation.
-
Epacadostat (INCB024360): A potent and selective, orally active hydroxyamidine-based inhibitor of IDO1.[4] It acts as a competitive inhibitor with respect to tryptophan.[4]
-
Linrodostat (BMS-986205): A selective, orally available, and irreversible inhibitor of IDO1.[5][6] Its mechanism involves competing with the heme cofactor for binding to the apo-form of the enzyme.[7]
| Compound | Chemical Class | Mechanism of Action | Reported Cellular IC50 |
| This compound | Isoxazole | Putative IDO1 Inhibitor | To be determined |
| Epacadostat | Hydroxyamidine | Competitive, reversible IDO1 inhibitor | ~10 nM (human IDO1)[8] |
| Linrodostat (BMS-986205) | Cyclohexaneacetamide | Irreversible IDO1 inhibitor | ~1.1-3.4 nM (IDO1-expressing cells)[5][9] |
Experimental Framework: A Dual-Pronged Approach to Benchmarking
To comprehensively evaluate the inhibitory potential of our test article, a two-tiered experimental approach is essential. This involves an initial, direct assessment of enzymatic inhibition in a purified system, followed by a more physiologically relevant evaluation in a cellular context.
Caption: Overall experimental workflow for benchmarking.
Part 1: Biochemical Assay for Direct IDO1 Inhibition
The primary objective of the biochemical assay is to determine if this compound directly interacts with and inhibits the enzymatic activity of purified recombinant human IDO1. This cell-free system provides a clean assessment of potency without the confounding factors of cell permeability and metabolism.
Causality Behind Experimental Choices:
-
Recombinant Human IDO1: Using a purified human enzyme ensures that the observed inhibition is specific to the target and not an artifact of other cellular components.[10]
-
Colorimetric Detection of Kynurenine: The enzymatic reaction product, kynurenine, can be quantified using a colorimetric method involving p-dimethylaminobenzaldehyde (p-DMAB). This method is robust, cost-effective, and suitable for high-throughput screening.[11] The reaction of p-DMAB with kynurenine forms a yellow adduct that can be measured spectrophotometrically.[12]
-
Preparation of Reagents:
-
IDO1 Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).[13]
-
Reaction Cocktail (2X): Prepare a 2X reaction cocktail in IDO1 Assay Buffer containing 40 mM Ascorbic Acid, 20 µM Methylene Blue, and 200 µg/mL Catalase.[13]
-
Substrate Solution (10X): 4 mM L-tryptophan in IDO1 Assay Buffer.[13]
-
Recombinant Human IDO1: Reconstitute lyophilized enzyme in IDO1 Assay Buffer to a working concentration of 40 nM.[10] Keep on ice.
-
Inhibitor Solutions: Prepare serial dilutions of the test article and benchmark inhibitors (Epacadostat, Linrodostat) in DMSO. A typical starting stock concentration is 10 mM.[14][15] Further dilute in IDO1 Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Stopping Reagent: 30% (w/v) Trichloroacetic Acid (TCA).[13]
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.[12]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of IDO1 Assay Buffer to the blank wells.
-
Add 25 µL of the 40 nM IDO1 enzyme solution to the control and inhibitor wells.
-
Add 25 µL of the appropriate inhibitor dilution or vehicle (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 2X Reaction Cocktail to all wells.
-
Immediately add 10 µL of the 10X L-tryptophan substrate solution to all wells. The final reaction volume is 110 µL.
-
Incubate the plate at 37°C for 30-60 minutes.[13]
-
Terminate the reaction by adding 30 µL of 30% TCA to each well.
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[12]
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.[12]
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of the Detection Reagent to each well and incubate for 10-15 minutes at room temperature.[12]
-
Measure the absorbance at 492 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical IDO1 inhibition assay.
Part 2: Cell-Based Assay for Functional IDO1 Inhibition
While the biochemical assay confirms direct enzyme interaction, the cell-based assay provides a more physiologically relevant assessment of a compound's efficacy. This assay format accounts for crucial drug-like properties such as cell membrane permeability and stability in a cellular environment.
Causality Behind Experimental Choices:
-
HeLa Cell Line: The human cervical cancer cell line, HeLa, is widely used for IDO1 assays as it does not constitutively express IDO1 but can be reliably induced to express high levels of the enzyme upon stimulation with interferon-gamma (IFN-γ).[9][16]
-
IFN-γ Induction: IFN-γ is a potent pro-inflammatory cytokine and a strong natural inducer of IDO1 expression in many cell types, including HeLa cells.[17][18] This allows for the creation of a robust and reproducible cellular model of IDO1 activity.
-
Kynurenine Measurement in Supernatant: The activity of cellular IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium. This provides a direct readout of the enzyme's functional activity within the intact cells.
-
Cell Culture and IDO1 Induction:
-
Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[3]
-
Seed HeLa cells in a 96-well flat-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[9] For the negative control wells, add medium without IFN-γ.
-
Incubate for 24-48 hours.
-
-
Inhibitor Treatment and Kynurenine Production:
-
After the induction period, remove the IFN-γ containing medium.
-
Add 100 µL of fresh culture medium containing serial dilutions of the test article and benchmark inhibitors to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for an additional 24-48 hours.
-
-
Kynurenine Quantification:
-
After the treatment period, carefully collect 80 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
The kynurenine concentration in the supernatant can be quantified using the same p-DMAB colorimetric method described in the biochemical assay protocol (Part 1, steps 2g-2k), starting with the addition of TCA. Alternatively, for higher sensitivity and specificity, LC-MS/MS can be employed.[8][19]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the IFN-γ stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualization of the IDO1 Pathway and Inhibition
To better understand the biological context of these assays, the following diagram illustrates the IDO1 metabolic pathway and the points of inhibition.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prospecbio.com [prospecbio.com]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.nau.edu [www2.nau.edu]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Guide to the Proper Disposal of Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
For the diligent researcher pushing the boundaries of drug discovery, the synthesis and application of novel compounds like methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate are routine. However, the lifecycle of such a compound extends beyond its use in an experiment; its proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding our recommendations in established safety protocols and regulatory standards.
I. Hazard Assessment and Characterization: The "Know Your Waste" Principle
Before any disposal action is taken, a thorough hazard assessment is paramount. In the absence of a specific SDS, we will infer the potential hazards based on its chemical structure and data from analogous compounds.
Key Structural Features and Inferred Hazards:
-
Isoxazole Ring: This heterocyclic moiety is common in pharmaceuticals. While the parent isoxazole is a flammable liquid, solid derivatives' flammability depends on other functional groups.[3][4][5] Some isoxazole derivatives are classified as irritants.[1][2]
-
Fluorophenyl Group: The carbon-fluorine bond is strong, making these compounds often resistant to degradation. Halogenated organic wastes are typically considered hazardous.[6][7]
-
Carboxylate Group: This functional group can influence the compound's solubility and reactivity.
Based on this analysis, we will operate under the assumption that this compound is:
-
Irritating to the skin, eyes, and respiratory system.
-
Harmful if swallowed.
-
Potentially toxic to aquatic life with long-lasting effects.
-
A halogenated organic compound , requiring specific disposal routes.
The following table summarizes the likely hazard profile:
| Property | Inferred Hazard Classification | Handling Precautions |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and lab coat. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Handle in a well-ventilated area or fume hood. |
| Hazardous to the Aquatic Environment | Potential for Chronic Toxicity | Do not dispose of down the drain. |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a clear, actionable path for the proper disposal of this compound and associated waste.
Detailed Experimental Protocols
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Mandatory PPE: Always wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation:
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[8][9]
-
Solid Waste: Unused or expired this compound powder should be collected in a designated "Halogenated Organic Solids" waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be disposed of as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste streams.[10][11]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, should be placed in a separate, clearly labeled container for "Solid Hazardous Waste" or "Lab Debris."
3. Containerization and Labeling:
-
Container Selection: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles, for liquid waste.[8] Ensure the container has a secure, leak-proof cap. For solid waste, a securely sealed plastic container or bag is appropriate.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste."[12] The label must also clearly identify the contents, including the full chemical name "this compound" and any solvents present, with their approximate concentrations.
4. Storage and Final Disposal:
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory.[13] This area should be away from general work areas and clearly marked.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9] Never pour chemical waste down the drain or dispose of it in the regular trash.[9] Incineration is a common and effective disposal method for halogenated organic compounds.[14]
III. Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
IV. Conclusion: A Culture of Safety
The proper disposal of research chemicals like this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to a comprehensive safety culture is the bedrock of innovative and sustainable research.
V. References
-
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem. Retrieved from [Link]
-
Kubias, A. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004, May 24). EPA Plans to Ease Waste Disposal Requirements for Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Waste. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
El-Naas, M. H., & Al-Zuhair, S. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Chemical & Engineering News. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. uakron.edu [uakron.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. calpaclab.com [calpaclab.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate
This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate. As a fluorinated heterocyclic compound, its handling demands a rigorous and informed approach to personal protection and laboratory operations. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis: A Structurally-Informed Approach
While a specific Safety Data Sheet (SDS) for this compound is not ubiquitously available, a reliable hazard assessment can be derived from its structural motifs: a fluorinated aromatic ring, an isoxazole core, and a methyl ester functional group.
-
Fluorinated Aromatic System : The presence of a fluorine atom on the phenyl ring necessitates caution. Fluorinated organic compounds can possess unique reactivity and metabolic toxicity.[1] Upon combustion or decomposition at high temperatures, they can form highly toxic gases.[2] In the event of skin contact, some fluorinated compounds can hydrolyze to hydrofluoric acid (HF), causing severe and deep tissue burns that require specialized first aid.[3]
-
Isoxazole Core : The isoxazole ring itself can be sensitive to cleavage under certain chemical conditions, such as strong bases or catalytic hydrogenation.[4] Analogous isoxazole-containing compounds are classified as being harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[5][6]
-
Aromatic Ester : As a class, these compounds should be handled with care to avoid ingestion and inhalation.
Based on these structural analogs, we must assume the compound is, at a minimum, an irritant and potentially harmful.
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for similar isoxazole carboxylates.[6][7] |
| Skin Irritation | Causes skin irritation. | Common hazard for functionalized aromatic and heterocyclic compounds.[5][6] |
| Eye Irritation | Causes serious eye irritation. | A default assumption for fine organic chemicals; splashes can cause significant damage.[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of fine dust or aerosols should be avoided.[6] |
Core Directive: Personal Protective Equipment (PPE)
The primary objective is to establish multiple barriers between the researcher and the chemical. Engineering controls are the first and most effective line of defense.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[1] This minimizes inhalation exposure to dusts or vapors and contains any potential spills.
Mandatory Personal Protective Equipment
The following PPE is required for all routine handling of this compound.
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are the minimum requirement, providing a seal around the eyes to protect against splashes and fine particulates.[1] They must conform to ANSI Z87.1 standards.[8]
-
Face Shield : A face shield, worn in addition to chemical splash goggles, is required when handling larger quantities (>50 g) or when there is a significant risk of splashing or exothermic reaction.[8][9]
-
-
Hand Protection :
-
Nitrile Gloves : Disposable nitrile gloves are the standard for providing a barrier against a broad range of chemicals.[8][10] They offer superior chemical resistance compared to latex gloves for many organic compounds.[10]
-
Glove Selection & Technique : Always inspect gloves for tears or punctures before use. For prolonged operations or when handling solutions, consider double-gloving to provide an additional layer of protection.[1] If a glove is contaminated, remove it immediately using the proper technique (see Protocol 1) and wash your hands thoroughly.
-
-
Body Protection :
-
Laboratory Coat : A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is mandatory.[8] It should be fully buttoned with sleeves rolled down to cover as much skin as possible. Polyester or acrylic blend clothing should be avoided as they can melt and fuse to the skin in a fire.[8]
-
Full Coverage : Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[8][11]
-
Operational Protocols: From Preparation to Emergency
Protocol 1: Step-by-Step PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean hands do not touch contaminated surfaces.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Protocol 2: Emergency Response for Spills and Exposures
Rapid and correct response is critical in any laboratory incident.
-
Small Spill (< 100 mL or 25 g) inside a Fume Hood :
-
Alert personnel in the immediate area.
-
Wearing your full standard PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1][12]
-
Gently sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as halogenated organic waste.[2]
-
-
Large Spill or Any Spill Outside a Fume Hood :
-
Evacuate the laboratory immediately and alert others.[1]
-
Activate the fire alarm if the spill is flammable or poses a significant inhalation risk.
-
Contact your institution's emergency response team (e.g., EH&S).
-
Do not re-enter the area until it has been cleared by professionals.
-
-
First Aid Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are having difficulty breathing, provide assistance and seek immediate medical attention.[5][13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
Disposal Plan: Segregation and Compliance
As a fluorinated (halogenated) organic compound, this compound and its associated waste must be disposed of following strict protocols to ensure environmental safety and regulatory compliance.
Core Principle : Never dispose of halogenated organic waste down the drain.[15] Always segregate halogenated waste from non-halogenated waste streams to reduce disposal costs and environmental impact.[2][12]
Waste Disposal Workflow
-
Container Selection : Use a designated, chemically compatible, and clearly labeled container for "Halogenated Organic Waste".[12][16] The container must have a secure, tight-fitting lid.[2]
-
Labeling : Label the waste container before the first drop of waste is added.[2] The label must include the words "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations or formulas).[2][16]
-
Accumulation :
-
Solid Waste : Unused compound, contaminated absorbent materials, and used gloves should be placed in a sealed bag and then into the solid halogenated waste container.
-
Liquid Waste : Solutions containing the compound and solvent rinses should be collected in a designated liquid halogenated waste container. The pH of aqueous solutions should be between 5.5 and 9.5.[15][17]
-
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment.[12]
-
Disposal Request : When the container is three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EH&S) department.[12]
Caption: Decision tree for the correct segregation of laboratory waste.
References
-
Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
-
3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook.
-
Halogenated Solvents in Laboratories. Temple University Campus Operations.
-
Organic Solvents. Cornell University Environmental Health and Safety.
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen.
-
Hazardous Waste Segregation. Bucknell University.
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
-
Safety and handling of fluorinated organic compounds. Benchchem.
-
Personal Protective Equipment for Fragrance Oil. Stansfields.
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
-
Safety data sheet - Isoxadifen-ethyl. CPAChem.
-
Personal Protective Equipment. Miami University.
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety.
-
Safety Data Sheet - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.
-
Safety Data Sheet - 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Fisher Scientific.
-
Safety Data Sheet. Fisher Scientific.
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
-
SOP for Laboratory Safety. Pharmaguideline.
-
Safety Data Sheet - Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. CymitQuimica.
-
Safety Data Sheet. TCI Chemicals.
-
Fluorine Safety. Purdue University.
-
SOP for Safety in Laboratory. Pharmaguideline.
-
Code of practice compressed fluorine and mixtures with inert gases. Asia Industrial Gas Association.
-
FLUORINE. CAMEO Chemicals, NOAA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cpachem.com [cpachem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. mcrsafety.com [mcrsafety.com]
- 10. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 11. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
